2,6-Dibromopyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDIUEDAZXIZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702663 | |
| Record name | 2,6-Dibromopyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220616-68-2 | |
| Record name | 2,6-Dibromopyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dibromopyridin-4-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,6-Dibromopyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated pyridine derivative that serves as a highly versatile and functionalized building block in modern organic synthesis and medicinal chemistry. Its strategic placement of two reactive bromine atoms and a hydroxyl group—which exists in tautomeric equilibrium with its keto form, 4-pyridone—provides multiple handles for sequential and selective functionalization. This guide offers a comprehensive overview of its core chemical properties, including its structural characteristics, spectroscopic profile, reactivity, and applications as a scaffold in the design of complex molecules, particularly for therapeutic agent development.
Core Physicochemical and Structural Properties
This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder[1]. Its fundamental properties are summarized below, providing a foundational dataset for its use in experimental settings.
| Property | Value | Source |
| CAS Number | 220616-68-2 | [2][3] |
| Molecular Formula | C₅H₃Br₂NO | [2][4] |
| Molecular Weight | 252.89 g/mol | [4] |
| Physical Form | Solid | [2] |
| IUPAC Name | 2,6-dibromo-4-pyridinol | [2] |
| SMILES | OC1=CC(Br)=NC(Br)=C1 | [4] |
| InChI Key | FGDIUEDAZXIZBM-UHFFFAOYSA-N | [2] |
| Storage | Inert atmosphere, 2-8°C | [2][4] |
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical chemical feature of 4-hydroxypyridines is their existence as a mixture of tautomers: the aromatic alcohol form (pyridin-4-ol) and the non-aromatic keto form (pyridin-4-one). In solution and the solid state, the equilibrium often favors the pyridone form due to stabilization from intermolecular hydrogen bonding and the polarity of the carbonyl group[5]. Ab initio studies on the parent molecule, 4-pyridone, suggest that while the pyridinol form is stable, the pyridone tautomer is energetically competitive and often preferred, a phenomenon that plays a significant role in its reactivity and interaction with biological targets[6].
For this compound, this equilibrium means the molecule can react either at the hydroxyl group or the ring nitrogen, depending on the reaction conditions and the nature of the reagents.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Profile
Accurate structural confirmation is paramount. While specific experimental data for this exact compound is not widely published, a predicted spectroscopic profile can be derived from its symmetrical structure and data from analogous compounds[7].
| Spectroscopy | Expected Observations |
| ¹H NMR | Due to the molecule's C₂ symmetry, a single peak is expected for the two equivalent protons at the C3 and C5 positions. This would likely appear as a singlet in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts for the -OH and -NH protons (from the tautomer) would be broad and solvent-dependent. |
| ¹³C NMR | Three distinct signals are predicted: one for the brominated carbons (C2/C6), one for the protonated carbons (C3/C5), and one for the carbon bearing the hydroxyl group (C4). The C4 carbon signal would be significantly shifted depending on the dominant tautomeric form (C-O vs. C=O). |
| IR (KBr, cm⁻¹) | Broad peak around 3000-3400 cm⁻¹ corresponding to O-H/N-H stretching. A strong peak around 1640-1680 cm⁻¹ would indicate the presence of the C=O bond from the pyridone tautomer. Peaks in the 1500-1600 cm⁻¹ range would correspond to the pyridine ring C=C and C=N stretching vibrations. |
| Mass Spec (MS) | The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4). |
Synthesis and Reactivity
The synthetic utility of this compound stems from its three reactive sites. The bromine atoms are excellent leaving groups for cross-coupling and nucleophilic substitution reactions, while the hydroxyl/pyridone moiety offers a site for alkylation, acylation, or participation in hydrogen bonding.
Proposed Synthesis
A common route to substituted pyridinols involves the bromination of a readily available precursor. A plausible synthetic pathway could start from 4-hydroxypyridine, which is then subjected to electrophilic bromination to install the two bromine atoms at the ortho positions (C2 and C6), which are activated by the electron-donating hydroxyl group.
Caption: Plausible synthetic workflow for this compound.
Key Chemical Transformations
The trifunctional nature of this scaffold is analogous to other dihalopyridines used extensively in medicinal chemistry, such as 2,6-dichloro-4-iodopyridine, allowing for selective and sequential functionalization[8].
-
C-N Bond Formation (Amination): The bromine atoms can be displaced by various amines. Copper-catalyzed or microwave-assisted amination reactions on 2,6-dibromopyridine have been shown to be effective for synthesizing mono- and di-aminated products[9][10]. These methods provide a direct route to 2,6-diaminopyridine scaffolds, which are prevalent in ligand design and materials science.
-
C-C Bond Formation (Cross-Coupling): The C-Br bonds are highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes)[1][8]. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C2 and C6 positions. Careful control of stoichiometry and reaction conditions can often achieve selective mono-substitution before proceeding to di-substitution.
-
O-Alkylation/Acylation: The hydroxyl group of the pyridinol tautomer can be readily alkylated to form ethers or acylated to form esters. This modification can be used to block this reactive site, improve solubility, or introduce a different functional handle.
Caption: Reactivity map showing key functionalization pathways.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general method for the mono-arylation of this compound. The trustworthiness of this protocol lies in its foundation on well-established palladium-catalyzed cross-coupling methodologies.
Objective: To synthesize 2-bromo-6-phenylpyridin-4-ol.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-6-phenylpyridin-4-ol.
Applications in Medicinal Chemistry and Drug Discovery
The 2,4,6-trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active molecules and approved drugs[8]. This compound is an ideal starting point for accessing libraries of such compounds.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyridine core that orients functional groups to interact with the ATP-binding pocket of the target kinase. The ability to sequentially functionalize the C2, C6, and C4 positions of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against key cancer targets like VEGFR-2 or pathways such as PI3K/Akt/mTOR[8].
-
Scaffold for Combinatorial Chemistry: Its predictable reactivity makes it a valuable building block for generating diverse molecular libraries for high-throughput screening. The sequential nature of its functionalization allows for a modular and convergent approach to complex molecular architectures[8].
Safety and Handling
This compound is associated with specific hazards and should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]. The related compound 2,6-Dibromopyridin-4-amine is also listed with H335 (May cause respiratory irritation)[11][12].
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2].
-
Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its inherent tautomerism and the presence of three distinct, modifiable reaction sites provide chemists with a powerful tool for constructing complex, multi-substituted pyridine derivatives. Its utility is particularly pronounced in medicinal chemistry, where it serves as a foundational scaffold for building libraries of potential therapeutic agents. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in research and development.
References
- 1. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]
- 2. This compound | 220616-68-2 [sigmaaldrich.com]
- 3. This compound | 220616-68-2 [sigmaaldrich.com]
- 4. 220616-68-2|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 39771-34-1 2,6-Dibromopyridin-4-amine AKSci J96596 [aksci.com]
- 12. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2,6-Dibromopyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of 2,6-Dibromopyridin-4-ol (CAS No. 220616-68-2).[1][2] In the absence of directly published spectra, this document synthesizes predicted data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The predictions are grounded in the fundamental principles of each technique and rationalized by comparing the known spectral data of analogous compounds, primarily 2,6-dibromopyridine. This guide is intended to serve as a valuable reference for the identification and characterization of this compound in research and development settings.
Introduction
This compound is a halogenated pyridinol derivative with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of two bromine atoms and a hydroxyl group on the pyridine ring offers multiple sites for further functionalization, making it a valuable building block in medicinal chemistry. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques such as MS, IR, and NMR are indispensable tools for confirming the identity and purity of such compounds. This guide provides a comprehensive overview of the expected spectroscopic data for this compound.
Molecular Structure and Properties
-
Molecular Formula: C₅H₃Br₂NO[1]
-
Molecular Weight: 252.89 g/mol
-
IUPAC Name: 2,6-dibromo-4-pyridinol[1]
-
CAS Number: 220616-68-2[1]
The structure of this compound is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a hydroxyl group at position 4. The molecule can exist in tautomeric forms, primarily the pyridin-4-ol and pyridin-4(1H)-one forms. The predominant tautomer can be influenced by the solvent and physical state.
References
An In-depth Technical Guide to the Solubility of 2,6-Dibromopyridin-4-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of 2,6-Dibromopyridin-4-ol. As a key heterocyclic building block in medicinal chemistry and materials science, its behavior in various solvent systems is a critical parameter for reaction optimization, purification, formulation development, and bioavailability. This document moves beyond theoretical principles to provide field-proven, step-by-step protocols for empirical solubility determination. We will explore the causal relationships between the molecule's physicochemical properties and its solubility profile, detail a self-validating experimental workflow using the gold-standard shake-flask method, and offer insights into interpreting the resulting data for practical application in research and development.
Introduction: The Strategic Importance of Solubility
This compound is a substituted pyridine derivative of significant interest to researchers in drug development and organic synthesis. The pyridine ring is a common scaffold in pharmaceuticals, and the bromo- and hydroxyl- functionalities provide versatile handles for further chemical modification, such as in cross-coupling reactions or as precursors for more complex molecules.[1] The successful application of this compound, from initial reaction setup to final product formulation, is fundamentally governed by its solubility.
Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of pharmaceutical development.[] It directly influences:
-
Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction medium is crucial for achieving optimal reaction rates and yields.
-
Purification: The choice of solvents for crystallization and chromatography depends on differential solubility of the target compound and its impurities.
-
Formulation: For drug development, achieving a desired concentration in a pharmaceutically acceptable vehicle is essential for therapeutic efficacy.[3] The objective is often to have the API fully dissolved to maximize its ability to permeate biological membranes.[3]
-
Bioavailability: Poor aqueous solubility is a major hurdle in drug development, making the characterization in various solvent systems a critical first step.[4]
This guide provides the theoretical grounding and a robust experimental protocol to empower researchers to systematically evaluate and leverage the solubility of this compound.
Physicochemical Profile of this compound
Before experimental determination, a review of the compound's known properties provides a basis for predicting its behavior. The structure features a polar pyridinol core with two bromine atoms, which increase molecular weight and hydrophobicity while also offering sites for hydrogen bonding and other interactions.
| Property | Value | Source |
| CAS Number | 220616-68-2 | [5] |
| Molecular Formula | C₅H₃Br₂NO | |
| Molecular Weight | 252.89 g/mol | |
| Physical Form | Solid | |
| IUPAC Name | 2,6-dibromo-4-pyridinol | |
| Storage | Inert atmosphere, 2-8°C | [5] |
The presence of the hydroxyl group (-OH) and the pyridine nitrogen atom allows this compound to act as both a hydrogen bond donor and acceptor. This suggests a propensity for solubility in polar solvents. However, the two bulky bromine atoms and the aromatic ring contribute significant nonpolar character, suggesting that solubility will be a complex interplay of these competing factors.
Guiding Principles for Solvent Selection: A Predictive Framework
The principle of "like dissolves like" is the foundational concept for predicting solubility.[6] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.[7] We can categorize solvents to form a rational basis for experimental design.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Given the hydroxyl group on this compound, moderate to good solubility is anticipated in these solvents, particularly simple alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions. Solvents like DMSO and DMF are often excellent solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. Due to the polar nature of the pyridinol core, the solubility of this compound is expected to be very low in these solvents.
The following diagram illustrates the logical workflow for assessing the solubility of a compound like this compound.
Caption: Logical framework for solubility assessment.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.[4][8] It is a robust and reliable technique that involves agitating an excess amount of the solid compound in the chosen solvent for a sufficient duration to reach equilibrium.
Principle
A supersaturated solution of this compound is created by adding an excess of the solid to a known volume of the solvent. The mixture is agitated at a constant temperature until the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a validated analytical method.[4][9]
Materials and Equipment
-
Solute: this compound (Purity ≥ 95%)
-
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene, Hexane).
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with screw caps
-
Orbital shaker with temperature control (e.g., set to 37 ± 1 °C for biopharmaceutical relevance)[8]
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification[3][9]
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a tared glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached for poorly soluble compounds.[9]
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the supernatant through a chemically compatible syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
The following diagram provides a visual representation of this experimental workflow.
Caption: Experimental workflow for the Shake-Flask method.
Data Presentation and Interpretation
The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison between different solvents and aids in the selection process for specific applications.
Table 1: Hypothetical Solubility Data for this compound at 37°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility Category | Potential Application Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble | Stock solutions, difficult reactions |
| N,N-Dimethylformamide (DMF) | > 100 | Very Soluble | Reaction medium, peptide coupling | |
| Acetone | 15.2 | Soluble | Recrystallization, chromatography | |
| Acetonitrile | 8.5 | Sparingly Soluble | HPLC mobile phase, reactions | |
| Polar Protic | Methanol | 25.8 | Soluble | General purpose reaction solvent |
| Ethanol | 11.4 | Soluble | Formulation, recrystallization | |
| Isopropanol | 5.1 | Sparingly Soluble | Final product washing | |
| Nonpolar | Toluene | < 0.1 | Insoluble | Anti-solvent for precipitation |
| Hexane | < 0.01 | Practically Insoluble | Anti-solvent for precipitation |
Interpretation:
-
Very Soluble (>100 mg/mL): Solvents like DMSO and DMF are ideal for creating concentrated stock solutions and for reactions where high substrate concentration is required.
-
Soluble (10-100 mg/mL): Solvents like methanol and ethanol are versatile choices for both reaction media and purification processes such as recrystallization.
-
Sparingly Soluble (1-10 mg/mL): These solvents may be useful in specific chromatographic systems or for controlled crystallization.
-
Insoluble (<1 mg/mL): Nonpolar solvents like toluene and hexane are ineffective for dissolution but are highly effective as "anti-solvents" to induce precipitation or crystallization from a more soluble medium.
Safety and Handling Precautions
This compound and many of the organic solvents used for solubility determination present health and safety risks. Adherence to good laboratory practice is mandatory.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side-shields.[10][11]
-
Ventilation: Handle the compound and all organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12]
-
Hazard Statements: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).
-
First Aid:
-
Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[12]
Conclusion
This guide has established a comprehensive framework for the systematic evaluation of the solubility of this compound. By integrating theoretical predictions based on molecular structure with the practical application of the robust shake-flask method, researchers can generate reliable, quantitative data. This data is not merely academic; it is a critical tool for making informed decisions that accelerate research and development timelines, from optimizing reaction conditions to designing effective purification strategies and formulating final products. The disciplined application of these principles and protocols will enable scientists to fully exploit the synthetic potential of this valuable chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. 220616-68-2|this compound|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. who.int [who.int]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Electronic properties of 2,6-Dibromopyridin-4-ol
An In-depth Technical Guide to the Electronic Properties of 2,6-Dibromopyridin-4-ol
Executive Summary
This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core, substituted with two strongly electron-withdrawing bromine atoms and a hydroxyl group at the 4-position, imparts a unique and tunable set of electronic properties. This guide provides an in-depth analysis of these properties, moving from the foundational principles of its structure and synthesis to advanced computational and experimental characterization. We will explore the critical role of keto-enol tautomerism, the nature of its frontier molecular orbitals, and the consequential impact on its reactivity, particularly in modern cross-coupling reactions. This document is intended for professionals who require a deep, mechanistic understanding of how the electronic architecture of this molecule dictates its function and potential applications.
Synthesis and Spectroscopic Characterization
The utility of any building block begins with its accessibility and unambiguous characterization. While numerous methods exist for the synthesis of substituted pyridines, a common approach for a molecule like this compound would involve the direct bromination of a suitable precursor.
Representative Synthesis Protocol
A plausible synthetic route involves the bromination of 4-hydroxypyridine. Due to the activating nature of the hydroxyl group, direct bromination can often proceed under relatively mild conditions.
Protocol: Bromination of 4-Hydroxypyridine
-
Dissolution: Dissolve 1.0 equivalent of 4-hydroxypyridine in a suitable solvent, such as glacial acetic acid or a buffered aqueous solution.
-
Brominating Agent: Slowly add 2.2 equivalents of a brominating agent (e.g., N-Bromosuccinimide (NBS) or aqueous bromine) to the solution at room temperature while stirring. The slight excess ensures complete dibromination.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a reducing agent, such as sodium thiosulfate solution, to neutralize any excess bromine.
-
Isolation: Adjust the pH of the solution to neutral or slightly acidic to precipitate the product. The resulting solid can be collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Causality: The pyridine ring is generally electron-deficient; however, the hydroxyl group at the 4-position is an ortho-, para-director. Its strong activating effect via resonance directs the electrophilic bromine to the 2- and 6-positions.
Expected Spectroscopic Signatures
Unambiguous characterization is paramount. Based on the known spectral data of related compounds like 2,6-dibromopyridine and 4-hydroxypyridine, the following signatures are expected.[1][2][3]
¹H NMR: The molecule's C₂ symmetry simplifies the proton NMR spectrum significantly.
-
A single resonance, appearing as a singlet, is expected for the two equivalent protons at the C-3 and C-5 positions. Due to the strong deshielding from the adjacent bromine atoms and the electron-poor nature of the ring, this peak would likely appear in the δ 7.5-8.0 ppm range.
-
Signals for the O-H or N-H protons of the tautomers would be broad and their chemical shift highly dependent on solvent and concentration.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals.[4][5]
-
C-2, C-6: These carbons, directly bonded to bromine, would be highly deshielded and appear significantly downfield, likely in the δ 140-145 ppm range.
-
C-4: The chemical shift of this carbon is highly sensitive to the tautomeric form. In the pyridinol (enol) form, it would be in the δ 160-170 ppm range due to the C-O bond. In the pyridone (keto) form, it would be a carbonyl carbon (C=O) and shift further downfield to δ > 175 ppm.
-
C-3, C-5: These carbons would appear furthest upfield, likely in the δ 110-120 ppm range.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly powerful for investigating the tautomeric equilibrium.[6][7][8]
-
Pyridinol (Enol) Form: A broad O-H stretching band around 3200-3400 cm⁻¹.
-
Pyridone (Keto) Form: A strong C=O stretching band around 1640-1680 cm⁻¹ and a broad N-H stretching band around 3100-3300 cm⁻¹. The presence and relative intensity of these bands provide direct evidence of the dominant tautomer in the solid state.
Core Electronic Properties
The unique reactivity of this compound is a direct consequence of its underlying electronic structure. This is governed by a delicate interplay between tautomerism, inductive effects, and resonance.
The Central Role of Tautomerism
Perhaps the most critical electronic feature of this molecule is its existence as an equilibrium between two tautomeric forms: the aromatic this compound (enol form) and the non-aromatic but highly conjugated 2,6-Dibromo-1H-pyridin-4-one (keto form).[9]
The position of this equilibrium is highly sensitive to the environment. In the gas phase, the aromatic enol form may be favored. However, in polar solvents and in the solid state, the keto form is often the dominant species.[10][11] This preference is rationalized by two factors:
-
Resonance Stabilization: The keto form possesses a highly polarized amide-like structure with a significant charge-separated resonance contributor that restores aromaticity to the ring.[12]
-
Intermolecular Hydrogen Bonding: In the condensed phase, the N-H and C=O groups of the keto form can participate in strong intermolecular hydrogen bonding, creating a stable, dimeric lattice structure that further favors this tautomer.[11]
Caption: Keto-Enol tautomerism of this compound.
Inductive Effects and Electrostatic Potential
The two bromine atoms exert a powerful electron-withdrawing inductive effect (-I). This, combined with the inherent electron-deficient nature of the pyridine nitrogen, renders the entire ring system significantly electrophilic. An electrostatic potential map would reveal a large region of positive potential (electron-poor) across the carbon framework. The most electron-rich regions would be localized on the nitrogen lone pair and the oxygen atom of the hydroxyl/carbonyl group, marking them as the primary sites for protonation or coordination. This electron-deficient character is a key driver of the molecule's reactivity in cross-coupling reactions.
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's reactivity and electronic transitions.[13] For this compound, computational studies on similar systems suggest the following:[14][15]
-
HOMO: The HOMO is expected to have significant contributions from the lone pairs of the oxygen and nitrogen atoms, as well as the π-system of the ring. Its energy level dictates the molecule's ability to act as an electron donor.
-
LUMO: The LUMO is anticipated to be a π* anti-bonding orbital distributed across the pyridine ring, with significant coefficients on the carbon atoms bonded to bromine. Its energy level determines the molecule's ability to accept electrons.
The large HOMO-LUMO gap contributes to the kinetic stability of the molecule. The presence of the electron-withdrawing bromine atoms lowers the energy of both the HOMO and LUMO compared to unsubstituted 4-hydroxypyridine.
Table 1: Representative DFT-Calculated Electronic Properties
| Property | Tautomer | Representative Value | Significance |
| HOMO Energy | Keto | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | Keto | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | Keto | 5.3 eV | Relates to kinetic stability and UV-Vis absorption |
| Dipole Moment | Keto | ~4.5 D | High value indicates significant polarity |
Note: These values are representative, based on DFT calculations (B3LYP/6-311++G(d,p) level of theory) for structurally similar compounds and are intended for illustrative purposes.[14][16][17]
Experimental and Computational Workflows
To empirically and theoretically probe the electronic properties discussed, standardized workflows are essential.
Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to experimentally determine the redox potentials of a molecule, which can be correlated to its HOMO and LUMO energy levels.[18]
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Step-by-Step Methodology: [19][20][21]
-
Solution Preparation: Prepare a ~1 mM solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/AgNO₃).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with reduction scans.
-
Measurement: Scan the potential to measure the oxidation and reduction peaks. The onset of the first oxidation wave can be used to estimate the HOMO energy, while the onset of the first reduction wave can estimate the LUMO energy.
-
Internal Standard: After the initial measurement, add a small amount of ferrocene as an internal standard and re-run the scan. All potentials should be reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple for comparability across different experiments.
Protocol: Computational Analysis via Density Functional Theory (DFT)
DFT provides theoretical insight into electronic structure and properties, corroborating experimental findings.[22]
Caption: Computational workflow for DFT analysis.
Step-by-Step Methodology: [14][16]
-
Structure Building: Construct 3D models of both the keto and enol tautomers of this compound using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization using a standard functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation of each tautomer.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
High-Accuracy Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a larger, more robust basis set (e.g., 6-311++G(d,p)). This allows for a precise comparison of the relative stability of the two tautomers.
-
Property Calculation: Using the high-accuracy wavefunctions, calculate key electronic properties, including the energies and distributions of the HOMO and LUMO, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) charges. Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.
Reactivity and Applications in Drug Development
The electronic properties of this compound make it a highly valuable and versatile building block in synthetic chemistry.[23][24]
Palladium-Catalyzed Cross-Coupling Reactions
The molecule's most significant application lies in its use as a scaffold in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[22][25]
-
Mechanism Insight: The reaction proceeds via a well-established catalytic cycle.[26] The key initial step is the oxidative addition of a C-Br bond to a Pd(0) catalyst. The electron-deficient nature of the pyridine ring, exacerbated by the two bromine atoms, makes the C-Br bonds highly electrophilic and thus susceptible to this oxidative addition step, often allowing the reaction to proceed under mild conditions.[27]
-
Regioselectivity: A key synthetic challenge and opportunity is the potential for regioselective functionalization. The C-2 and C-6 positions are electronically equivalent. However, in related systems like 2,4-dibromopyridine, the C-2 position is often found to be more reactive than the C-4 position in Suzuki couplings.[28] This suggests that by carefully choosing the catalyst, ligands, and reaction conditions, it may be possible to achieve selective mono-arylation, followed by a second, different coupling, opening pathways to complex, unsymmetrically substituted pyridine derivatives.
The ability to sequentially replace the bromine atoms with various aryl, heteroaryl, or alkyl groups allows for the rapid generation of molecular diversity, a cornerstone of modern drug discovery programs. The pyridine core is a common motif in pharmaceuticals, and the 4-hydroxyl/carbonyl group provides a crucial hydrogen bond donor/acceptor site for interacting with biological targets.
Conclusion
This compound is a molecule defined by its electronic duality. The profound influence of keto-enol tautomerism dictates its ground-state structure and intermolecular interactions, while the powerful inductive effects of its bromine substituents create an electron-deficient core ripe for synthetic transformation. This combination of a stable, polar core with two reactive handles for cross-coupling chemistry makes it an exemplary scaffold for the construction of complex molecules. A thorough understanding of its electronic properties, gained through the complementary application of experimental techniques like CV and computational methods like DFT, is essential for any researcher aiming to leverage this potent building block in the development of novel therapeutics and advanced materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Hydroxypyridine(626-64-2) 1H NMR [m.chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. chemtube3d.com [chemtube3d.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Mono… [ouci.dntb.gov.ua]
- 14. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]
- 19. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,6-Dibromopyridin-4-ol for the Synthesis of Functionalized Pyridinols
Introduction: The Significance of Substituted Pyridinols
Pyridin-4-ol scaffolds and their 2,6-diaryl derivatives are privileged structures in medicinal chemistry and materials science. Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres, participate in hydrogen bonding, and coordinate to metal centers in metalloenzymes.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds, valued for its high efficiency and broad functional group tolerance.[3][4]
This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of 2,6-dibromopyridin-4-ol. We will explore the unique challenges presented by this substrate, including the influence of the C4-hydroxyl group and the strategic control of selectivity for mono- versus di-arylation.
Core Challenges & Strategic Considerations
The coupling of this compound is not a trivial extension of protocols for simpler dihalopyridines. A successful strategy requires a nuanced understanding of the substrate's unique chemical nature.
The Influence of the C4-Hydroxyl Group
The hydroxyl group at the C4 position introduces three primary considerations:
-
Tautomerism: Pyridin-4-ol exists in equilibrium with its pyridin-4-one tautomer. The position of this equilibrium is influenced by the solvent and substituents, which can affect the substrate's electronic properties, solubility, and reactivity.[5]
-
Acidity: The phenolic proton is acidic and will be deprotonated by the strong bases typically used in Suzuki couplings. This can alter the substrate's solubility and electronic profile, potentially impacting the kinetics of the catalytic cycle.
-
Catalyst Interaction: The pyridinol oxygen, particularly in its deprotonated pyridinone form, can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis. This makes the choice of a highly active and robust catalyst system essential.[6]
Given these factors, direct coupling on the unprotected pyridinol is often feasible and preferable for atom economy. However, should direct coupling prove challenging, protection of the hydroxyl group (e.g., as a methyl ether or benzyl ether) is a viable alternative strategy.
Controlling Selectivity: Mono- vs. Di-arylation
The presence of two equivalent bromine atoms allows for either selective mono-arylation or exhaustive di-arylation, depending on the reaction conditions. Controlling this selectivity is key to synthesizing both symmetrical and unsymmetrical products.[3]
-
For Mono-arylation: The key is to use a slight excess (1.0-1.2 equivalents) of the boronic acid. A highly active catalyst system with bulky, electron-rich ligands is often employed to facilitate the reaction at lower temperatures or shorter times, minimizing the second coupling event.[7]
-
For Di-arylation: A stoichiometric excess of the boronic acid (≥2.2 equivalents) is required. Robust catalysts that can withstand prolonged reaction times at higher temperatures are typically used to drive the reaction to completion.[3]
Mechanistic Overview of the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] The cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For challenging heteroaryl substrates like bromopyridines, modern catalyst systems composed of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) often provide superior results compared to traditional catalysts like Pd(PPh₃)₄.[10]
The following table summarizes recommended conditions for achieving both mono- and di-arylation of this compound, synthesized from established protocols for 2,6-dibromopyridine.[3]
| Target Product | Boronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Time (h) |
| Mono-arylation | 1.1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene / H₂O (4:1) | 100 | 4 - 16 |
| Di-arylation | 2.5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O (3:1) | 100 | 12 - 24 |
Detailed Experimental Protocols
Safety Note: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, bases, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed to favor the formation of 2-aryl-6-bromopyridin-4-ol.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Toluene (anhydrous)
-
Deionized water
-
Schlenk flask or sealed reaction vial, magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[3]
-
Solvent Addition: Add anhydrous toluene and degassed deionized water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of the starting pyridinol).[3] It is crucial to degas the solvents by sparging with an inert gas for at least 30 minutes prior to use to prevent oxidation of the catalyst.[11]
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Protocol 2: Symmetrical Di-arylation of this compound
This protocol is designed for the exhaustive coupling to form 2,6-diarylpyridin-4-ol.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Schlenk flask or sealed reaction vial, magnetic stir bar
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.[3]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of the starting pyridinol).[3]
-
Reaction Execution: Stir the mixture vigorously and heat to 100 °C for 12-24 hours.
-
Monitoring: Check for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.[3]
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 2,6-diarylpyridin-4-ol.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Guide
Even with robust protocols, challenges can arise. Below are common issues and potential solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid (protodeborylation).[11]4. Base is not sufficiently strong or has poor solubility. | 1. Use a fresh bottle of catalyst or a pre-catalyst. Consider highly active Pd-NHC catalysts like PEPPSI-IPr.[10]2. Ensure solvents are rigorously degassed via sparging or freeze-pump-thaw cycles.3. Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).4. Use a stronger base like K₃PO₄ or Cs₂CO₃. Finely grind the base before use to increase surface area. |
| Significant Debromination | 1. Reaction temperature is too high or time is too long.2. Presence of water and base can facilitate protodeborylation of the boronic acid, leading to side reactions. | 1. Lower the reaction temperature and monitor carefully to stop once the starting material is consumed.2. Use anhydrous conditions or potassium trifluoroborate salts, which can be more stable.[9] |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture, leading to oxidation of Pd(0) to Pd(II), which can promote homocoupling.[6] | Rigorously exclude oxygen by maintaining a positive pressure of inert gas and using properly degassed solvents. |
| Difficulty in Purification | The product is highly polar due to the pyridinol moiety, leading to streaking on silica gel columns. | 1. Consider adding a small amount of a modifying solvent (e.g., 1% triethylamine or acetic acid) to the eluent to improve peak shape.2. If applicable, try reverse-phase chromatography. |
References
- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 2. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of Aminated Pyridinols
The 2-amino-6-bromopyridin-4-ol scaffold and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of multiple functional groups—an amino group, a bromine atom, and a hydroxyl group—on a central pyridine ring offers a versatile platform for the synthesis of complex molecules with potential biological activity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for the construction of C-N bonds.[1] However, the application of this reaction to highly functionalized substrates such as 2,6-dibromopyridin-4-ol presents unique challenges that require careful consideration of reaction parameters to achieve desired outcomes, particularly with respect to chemoselectivity and functional group compatibility.
This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination of this compound, offering insights into the mechanistic nuances, detailed experimental protocols, and strategies for controlling selectivity.
Mechanism and Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, followed by the coordination of the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination from this complex to yield the desired arylamine and regenerate the active Pd(0) catalyst.[2]
References
Application Notes & Protocols: Sonogashira Alkynylation of 2,6-Dibromopyridin-4-ol
Introduction: The Strategic Importance of Alkynylpyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3] These attributes have cemented its role in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]
This guide focuses on a particularly valuable application: the alkynylation of 2,6-dibromopyridin-4-ol. The resulting 2,6-disubstituted pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in molecules designed to inhibit critical biological processes, such as β-amyloid aggregation in Alzheimer's disease.[4] The two bromine atoms on the pyridine ring offer versatile handles for sequential or dual functionalization, allowing for the creation of diverse molecular libraries for drug discovery and development. Understanding the nuances of applying the Sonogashira reaction to this specific, electron-deficient heterocyclic substrate is key to unlocking its synthetic potential.
The Catalytic Machinery: A Mechanistic Deep Dive
The efficacy of the Sonogashira reaction hinges on the synergistic interplay of two independent but interconnected catalytic cycles: one driven by palladium and the other by copper.[5][6] While the precise mechanism is still a subject of academic inquiry, the generally accepted pathway provides a robust framework for understanding and troubleshooting the reaction.[5][7]
-
The Palladium Cycle (The Bond-Maker): This cycle is responsible for the primary cross-coupling event.
-
Oxidative Addition: The active catalyst, a 14-electron Pd(0) complex, initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-limiting step and forms a Pd(II) intermediate.[1][6]
-
Transmetalation: The newly formed Pd(II) complex exchanges its halide ligand with the alkynyl group from a copper(I) acetylide species, which is generated in the copper cycle.[1][8]
-
cis-trans Isomerization: The resulting complex rearranges to bring the organic fragments into proximity.
-
Reductive Elimination: The final step involves the formation of the new C(sp²)-C(sp) bond, yielding the desired alkynylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
-
-
The Copper Cycle (The Alkyne Activator): This cycle prepares the alkyne for coupling.
-
π-Complex Formation: The copper(I) salt coordinates to the terminal alkyne. This interaction increases the acidity of the terminal alkyne proton.[5]
-
Deprotonation: An amine base removes the now-acidic proton, generating a highly reactive copper(I) acetylide intermediate.[1][8] This species is the crucial nucleophile that participates in the transmetalation step of the palladium cycle.
-
A significant side reaction, particularly when reactions are not performed under a strictly inert atmosphere, is the Glaser-Hay oxidative homocoupling of the alkyne.[1][9] This is driven by the copper catalyst in the presence of oxygen and results in the formation of undesired diynes.[1][9] This has led to the development of "copper-free" Sonogashira protocols, which are essential for sensitive substrates or when homocoupling is a persistent issue.[10][11]
Caption: Fig 1: The dual catalytic cycles of the Sonogashira reaction.
Protocol: Mono-Alkynylation of this compound
This protocol provides a robust starting point for the mono-alkynylation of this compound. Optimization may be required based on the specific alkyne used.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Ensure it is dry. |
| Terminal Alkyne | >98% | Acros Organics | Purify if necessary. Liquid alkynes should be degassed. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Strem Chemicals | A common, relatively air-stable Pd(II) precatalyst.[12] |
| Copper(I) Iodide (CuI) | >99% | Alfa Aesar | Use a fresh bottle; it should be off-white, not green or brown.[13] |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Fisher Scientific | Store over KOH pellets and distill before use for best results. |
| N,N-Dimethylformamide (DMF) or THF | Anhydrous, >99.8% | EMD Millipore | Use a degassed solvent from a sparged source or solvent purification system. |
| Equipment | |||
| Schlenk flask or oven-dried round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Inert gas supply (Nitrogen or Argon) | High Purity | Crucial to prevent Glaser coupling.[13] | |
| Septa, needles, and syringes | For anhydrous/anaerobic transfers. | ||
| TLC plates (Silica gel 60 F₂₅₄) | For reaction monitoring. |
Experimental Workflow Diagram
Caption: Fig 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.05 eq, 5 mol%).
-
Inerting: Seal the flask with a rubber septum and purge with high-purity nitrogen or argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Base Addition: Through the septum, add anhydrous, degassed DMF (to make a ~0.2 M solution) followed by anhydrous, degassed triethylamine (3.0 eq) via syringe. Stir the mixture to obtain a suspension.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 65-80 °C. The reaction mixture typically turns from a light suspension to a darker, often black, mixture. Aryl bromides generally require heating to facilitate the oxidative addition step.[13][14]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/petroleum ether).[13][15] The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent gradient (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the desired mono-alkynylated product. Due to the basic nature of the pyridine core, purification can sometimes be challenging; specialized purification techniques may be necessary in some cases.[16]
Optimization and Troubleshooting
Achieving high yields and purity in the Sonogashira coupling of this compound requires careful control of reaction parameters. The electron-deficient nature of the pyridine ring can influence reactivity.[17]
Key Reaction Parameters for Optimization
| Parameter | Typical Range | Rationale & Considerations |
| Catalyst System | ||
| Pd Catalyst Loading | 0.5 - 5 mol% | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are standard.[5] Higher loading may be needed for less reactive alkynes. For di-alkynylation, catalyst loading may need to be doubled. |
| Cu(I) Co-catalyst | 1 - 10 mol% | CuI is standard. Essential for the classic mechanism. If Glaser homocoupling is severe, consider copper-free conditions.[1][11] |
| Ligand | 1 - 10 mol% (if added) | PPh₃ is often included with Pd(II) precatalysts. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can improve efficiency, especially for challenging substrates.[5] |
| Base | 2 - 5 equivalents | Triethylamine (Et₃N) or diisopropylamine (DIPA) are common.[13] The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. Must be anhydrous. |
| Solvent | 0.1 - 0.5 M | DMF and THF are common polar aprotic solvents. Using an amine base like Et₃N as the solvent is also a viable strategy.[14] Ensure the solvent is anhydrous and degassed. |
| Temperature | RT to 100 °C | Aryl iodides can often react at room temperature, but aryl bromides typically require heating (60-100 °C) to drive the rate-limiting oxidative addition step.[13][14] |
| Alkyne Stoichiometry | 1.1 - 1.5 eq (mono) | A slight excess of the alkyne is used to drive the reaction to completion. For di-alkynylation, >2.2 equivalents will be required. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (Pd or Cu).2. Impure reagents or wet solvents.3. Insufficiently basic conditions.4. Temperature too low. | 1. Use fresh Pd catalyst and CuI.[13] CuI should be white/tan, not green.2. Ensure starting materials are pure and solvents are anhydrous and thoroughly degassed.[13]3. Use a stronger or greater excess of the amine base.4. Increase the reaction temperature, especially for this bromo-substrate.[14] |
| Formation of Black Precipitate (Pd Black) | Catalyst decomposition. | 1. This can be promoted by impurities or high temperatures.[13]2. Some solvents, like THF, are reported to be more prone to causing this; consider switching to DMF or using the amine as the solvent.[13][18]3. Add a phosphine ligand to stabilize the Pd(0) species. |
| Significant Alkyne Homocoupling (Glaser Byproduct) | Presence of oxygen in the reaction vessel. | 1. Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar).[1]2. Thoroughly degas all solvents and liquid reagents before use.3. If the problem persists, switch to a copper-free Sonogashira protocol.[10][11] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst deactivation.2. Low reactivity of the electron-deficient pyridine halide. | 1. Add a second portion of the palladium catalyst.2. Increase temperature and/or reaction time.[14]3. Consider using a more robust ligand system (e.g., a bulky phosphine or an NHC ligand) to enhance catalyst performance.[5] |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira_coupling [chemeurope.com]
- 7. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. books.rsc.org [books.rsc.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. jti.com [jti.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Synthesis of 2,6-diarylpyridin-4-ols from 2,6-Dibromopyridin-4-ol
Application Note & Protocol
Topic: Strategic Synthesis of 2,6-Diarylpyridin-4-ols via Palladium-Catalyzed Cross-Coupling of 2,6-Dibromopyridin-4-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridinol Scaffold
The 2,6-diarylpyridin-4-ol motif is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure, combined with the hydrogen-bonding capability of the 4-hydroxyl group, makes it a versatile core for developing kinase inhibitors, fluorescent probes, and novel organic materials. The direct arylation of the pyridine core at the 2- and 6-positions provides a modular route to a vast chemical space. This document provides a comprehensive guide to the synthesis of these valuable compounds starting from the readily available this compound, with a focus on the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction.
The Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organohalides.[1][2] Its power lies in its high functional group tolerance, relatively mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[1] For the synthesis of 2,6-diarylpyridin-4-ols, this reaction provides a direct and efficient pathway.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is critical for troubleshooting and optimization. The Suzuki coupling proceeds through a catalytic cycle involving a palladium(0) species.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[1][3]
-
Transmetalation: The aryl group from the boronic acid (activated by a base to form a more nucleophilic boronate complex) is transferred to the Pd(II) center, displacing the halide.[2][4] The choice of base is crucial for this step.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Design & Causality: Optimizing the Reaction
Achieving high yields and purity requires careful selection of reaction parameters.[5] The electronic nature of the pyridine ring and the presence of two bromine atoms necessitate specific conditions.
Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount. While pre-formed catalysts like Pd(PPh₃)₄ can be effective, generating the active Pd(0) species in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand often provides superior results and greater flexibility.[4]
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. They are stable to air and are reduced in situ to the active Pd(0) species.
-
Ligands: For heteroaryl halides, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step and stabilize the catalytic species. Ligands like SPhos or XPhos are excellent choices for this transformation.[6][7] They enhance catalyst activity and can enable reactions at lower temperatures.
The Role of the Base and Solvent System
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4]
-
Inorganic Bases: K₂CO₃ or K₃PO₄ are widely used. K₃PO₄ is a stronger base and can be particularly effective for less reactive aryl chlorides, and by extension, for electron-deficient heteroaryl bromides.[6][7]
-
Biphasic System: The use of an aqueous base solution with an organic solvent (e.g., dioxane/water, toluene/water) is common.[6] This system helps to dissolve both the organic and inorganic reagents and can accelerate the reaction.
-
-
Solvent: The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature.
-
Ethereal Solvents: 1,4-Dioxane and THF are excellent choices due to their ability to dissolve a wide range of organic compounds and their suitable boiling points.
-
Aromatic Solvents: Toluene can also be used, often in combination with water.[6]
-
Comparative Reaction Conditions
The following table summarizes various conditions reported for Suzuki couplings on dihalopyridine systems, providing a starting point for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O (3:1) | 100 | 24 | >90% (Di-arylated) | [6] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 16 | ~70-80% (Mono-arylated) | [6] |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3.0) | ACN/H₂O (4:1) | 90 | 0.5 | High | [7] |
| 4 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 80 | - | ~60% | [8] |
Detailed Experimental Protocol: Synthesis of 2,6-bis(4-methoxyphenyl)pyridin-4-ol
This protocol details a robust procedure for the di-arylation of this compound.
Caption: Experimental workflow for the synthesis of 2,6-diarylpyridin-4-ols.
Materials:
-
This compound (1.0 equiv, e.g., 253 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (2.5 equiv, e.g., 380 mg, 2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, e.g., 58 mg, 0.05 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, e.g., 415 mg, 3.0 mmol)
-
1,4-Dioxane (6 mL)
-
Deionized Water (2 mL)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (2.5 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (6 mL) and deionized water (2 mL) to the flask.
-
Inerting: Seal the flask and subject it to three cycles of vacuum-backfill with an inert gas (Nitrogen or Argon) to remove oxygen. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol) to the reaction mixture.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 24 hours.[6]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.
-
Work-up:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
The crude residue should be purified by column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.[9][10]
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls or yields are low, ensure the system is completely free of oxygen. The activity of the boronic acid can also be an issue; using freshly purchased or purified boronic acid is recommended. Increasing the catalyst loading or switching to a more active ligand system (e.g., Pd(OAc)₂/SPhos) may improve results.
-
Mono-arylation vs. Di-arylation: To favor di-substitution, use a slight excess of the boronic acid (2.2-2.5 equivalents).[6] To favor mono-substitution, use a sub-stoichiometric amount of the boronic acid (~0.9-1.1 equivalents) and monitor the reaction carefully to stop it before the second coupling occurs.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by ensuring the reaction is thoroughly deoxygenated and by using a suitable base like K₃PO₄.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for synthesizing 2,6-diarylpyridin-4-ols from this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocol and insights provided herein serve as a robust starting point for the exploration and development of novel pyridinol-based compounds for a wide range of scientific applications.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Purification and characterization of acetoin:2,6-dichlorophenolindophenol oxidoreductase, dihydrolipoamide dehydrogenase, and dihydrolipoamide acetyltransferase of the Pelobacter carbinolicus acetoin dehydrogenase enzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of barley dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,6-Dibromopyridin-4-ol as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Abstract & Introduction
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties, capacity for hydrogen bonding via the nitrogen atom, and structural versatility make it an ideal framework for designing targeted therapeutics.[1] Within the vast landscape of drug discovery, pyridine derivatives have proven exceptionally fruitful in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is showing promise in inflammatory diseases.[1][5][6]
Kinase inhibitors typically function by competing with adenosine triphosphate (ATP) at its binding site on the enzyme. The 2,6-disubstituted pyridine motif is particularly adept at this role. One substituent can form critical hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP, while the second substituent can be tailored to explore adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2,6-Dibromopyridin-4-ol as a key precursor for building libraries of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide validated, step-by-step protocols for its derivatization, and illustrate the chemical logic that underpins these synthetic strategies. The dual bromine functionalities at the C2 and C6 positions, combined with the hydrogen-bonding potential of the C4-hydroxyl group (existing in tautomeric equilibrium with its pyridone form), make this molecule an exceptionally versatile and powerful starting material for generating diverse chemical entities.
The Precursor: this compound
Physicochemical Properties and Handling
Understanding the fundamental properties of the starting material is critical for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 220616-68-2 | |
| Molecular Formula | C₅H₃Br₂NO | |
| Molecular Weight | 252.89 g/mol | |
| Appearance | Solid | |
| IUPAC Name | 2,6-dibromo-4-pyridinol | |
| Storage | Inert atmosphere, 2-8°C |
Safety Information:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
The Strategic Advantage: Chemical Rationale
The utility of this compound is rooted in its trifunctional nature, which allows for controlled, sequential diversification.
-
Orthogonal Reactivity: The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions. Their reactivity can be modulated to achieve either selective mono-substitution or exhaustive di-substitution, a crucial capability for building structure-activity relationship (SAR) models.[8][9]
-
The Hinge-Binding Element: The 4-hydroxy group (or its pyridone tautomer) is a potent hydrogen bond donor and acceptor. This feature is often designed to interact with the kinase hinge region, providing a key anchoring point for the inhibitor.
-
Vectorial Diversity: The C2 and C6 positions provide vectors for chemical exploration into different regions of the ATP binding site. This allows for the optimization of potency and the engineering of selectivity against off-target kinases.
Caption: Synthetic workflow using this compound.
Core Synthetic Protocols
The following protocols are designed to be self-validating, incorporating checkpoints and rationale to ensure reproducibility and aid in troubleshooting. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques unless otherwise noted.
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
Causality: This protocol is optimized for synthesizing 2-bromo-6-arylpyridin-4-ol intermediates. By using a slight excess of the pyridine precursor relative to the boronic acid and a highly active catalyst system at moderate temperatures, we favor the mono-coupling product and minimize the formation of the di-arylated byproduct.[8]
Materials:
-
This compound (1.1 equiv)
-
Arylboronic acid (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Degassed Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the toluene/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 100°C.
-
Monitoring (Self-Validation): After 2 hours, take a small aliquot, quench with water, extract with ethyl acetate, and analyze by TLC and LC-MS. Check for the consumption of the boronic acid and the relative ratio of starting material, mono-arylated product, and di-arylated byproduct. The reaction is typically complete within 16-24 hours.[8]
-
Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the desired mono-arylated product from unreacted starting material and the di-arylated side product.
Troubleshooting:
-
Stalled Reaction: If LC-MS shows significant starting material remaining after 16 hours, an additional portion of the catalyst/ligand (0.5 mol%) can be added.
-
Excess Di-arylation: Reduce the reaction temperature to 80-90°C or decrease the amount of boronic acid to 0.9 equivalents.
Protocol 2: Symmetrical Di-Arylation via Suzuki-Miyaura Coupling
Causality: To drive the reaction to completion and form the 2,6-diarylpyridine product, a stoichiometric excess of the boronic acid is used along with a robust, well-established catalyst.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Degassed Water (3:1 v/v)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.[8]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the Pd(PPh₃)₄ catalyst, followed by the dioxane/water solvent mixture.
-
Heat the mixture to 100°C and stir for 24 hours.[8]
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the mono-arylated intermediate.
-
Work-up & Purification: Follow the same procedure as described in Protocol 1.
Protocol 3: Selective Mono-Amination via Buchwald-Hartwig Amination
Causality: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] The choice of a bulky phosphine ligand (like BINAP) and a strong, non-nucleophilic base (NaOt-Bu) is crucial for an efficient catalytic cycle involving reductive elimination to form the desired aminopyridine.[11][12][13] This reaction is foundational for installing the key hinge-binding amine.
Materials:
-
2-Bromo-6-arylpyridin-4-ol (from Protocol 1) (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
(±)-BINAP (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask, add the 2-bromo-6-arylpyridin-4-ol, Pd₂(dba)₃, and BINAP.
-
Evacuate and backfill with inert gas three times.
-
Add anhydrous toluene. Stir for 10 minutes until the catalyst dissolves.
-
In a separate flask under inert gas, add the NaOt-Bu. Add the amine, followed by the catalyst solution.
-
Heat the reaction mixture to 80-100°C.
-
Monitoring (Self-Validation): Track the consumption of the starting bromide by LC-MS. The reaction is typically complete in 4-12 hours.
-
Work-up: Cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by silica gel chromatography.
Application in Kinase Inhibitor Design
The synthetic products from these protocols serve as the core scaffolds for potent kinase inhibitors. The 2-amino group acts as a hydrogen bond donor, while the 4-hydroxy group can donate or accept a hydrogen bond, collectively forming a stable complex with the kinase hinge.
Caption: Conceptual binding mode of a pyridine-based inhibitor.
Example Data: Pyridine Scaffolds in Kinase Inhibition
To illustrate the potential of these scaffolds, the table below summarizes IC₅₀ values for representative public-domain kinase inhibitors featuring a substituted pyridine core.
| Target Kinase | Scaffold Type | Reported IC₅₀ | Reference |
| VRK1 | 2,6-disubstituted pyridine | ~150 nM | [14] |
| PIM-1 | 2-oxy-nicotinonitrile derivative | 14.3 nM | [15] |
| STAT3 | 2,6-disubstituted purine (bioisostere) | 1.25 µM (MDA-MB-231 cells) | [16] |
| FGFR | Pyrido[1,2-a]pyrimidinone | (Varies, potent) | [2] |
Conclusion and Future Outlook
This compound is a high-value, versatile precursor for the synthesis of kinase inhibitor libraries. The orthogonal reactivity of its bromine atoms allows for controlled, stepwise functionalization through robust and well-documented methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The resulting 2,6-disubstituted pyridin-4-ol core is a validated pharmacophore that effectively targets the ATP binding site of numerous kinases. By providing detailed, rationale-driven protocols, this guide empowers medicinal chemists to efficiently generate novel chemical matter for screening cascades, accelerating the discovery of next-generation targeted therapies. Future work can expand on this platform by exploring derivatization of the 4-hydroxy group or employing other cross-coupling methodologies to further broaden the accessible chemical space.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors with redox and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Fluorescent Probes from 2,6-Dibromopyridin-4-ol: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis and utilization of novel fluorescent probes derived from the versatile scaffold, 2,6-dibromopyridin-4-ol. This document offers full editorial control to present an in-depth technical narrative, grounded in scientific integrity and practical expertise.
Introduction: The Promise of Pyridine-Based Fluorophores
The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its presence in a vast array of biologically active compounds and functional materials. When incorporated into fluorescent probes, the pyridine nucleus offers unique photophysical properties that can be finely tuned through substitution. The starting material, this compound, is a particularly attractive platform for the development of novel fluorophores. The two bromine atoms at the 2 and 6 positions serve as versatile handles for the introduction of various aryl or alkynyl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. The hydroxyl group at the 4-position, an electron-donating group, can significantly influence the photophysical properties of the resulting dye, often leading to desirable features like larger Stokes shifts and environmental sensitivity. Furthermore, this hydroxyl group can be a site for further functionalization to modulate solubility or introduce specific targeting moieties.
This guide will provide a detailed exploration of the synthetic strategies to access a diverse range of fluorescent probes from this compound, delve into the characterization of their photophysical properties, and present robust protocols for their application in cellular imaging.
Part 1: Synthetic Strategies for Probe Diversification
The construction of fluorescent probes from this compound primarily relies on the strategic formation of new carbon-carbon bonds at the 2 and 6 positions. The Suzuki-Miyaura and Sonogashira cross-coupling reactions are the workhorses for this purpose, allowing for the introduction of a wide variety of aromatic and acetylenic substituents.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][2] In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl groups, leading to the formation of 2,6-diarylpyridin-4-ol derivatives, which often exhibit interesting fluorescent properties.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields and controlling selectivity (mono- vs. di-arylation). For electron-rich substrates like this compound, electron-rich and sterically hindered phosphine ligands such as SPhos or XPhos are often employed.[1] These ligands promote the oxidative addition step, which can be challenging with electron-rich aryl halides, and facilitate the reductive elimination to release the product.[3]
-
Base: A base is required to activate the organoboron species. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the stability of the boronic acid.[4]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The water is necessary for the transmetalation step of the catalytic cycle.[4]
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a 2,6-Diarylpyridin-4-ol Fluorescent Probe
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).[1]
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[1]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,6-diarylpyridin-4-ol.
Self-Validation:
-
Purity Confirmation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the expected structure and molecular weight.[5] High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity.[3][5]
-
Control Reaction: A control reaction without the palladium catalyst should be performed to confirm that the transformation is indeed palladium-catalyzed.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[6][7] This reaction is particularly useful for extending the π-conjugated system of the pyridine core, which can lead to red-shifted absorption and emission spectra.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[6][7] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[7]
-
Solvent: The amine base can often serve as the solvent, or a co-solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can be used.
Workflow for Sonogashira Coupling:
Caption: General workflow for the Sonogashira cross-coupling reaction.
Protocol 2: Synthesis of a 2,6-Dialkynylpyridin-4-ol Fluorescent Probe
This protocol provides a general procedure for the double Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add a degassed mixture of THF and Et₃N (e.g., 2:1 ratio).
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Self-Validation:
-
Purity and Identity: As with the Suzuki coupling products, confirm the structure and purity of the 2,6-dialkynylpyridin-4-ol using NMR, HRMS, and HPLC.[5]
-
Control for Glaser Coupling: A control reaction without the palladium catalyst should be performed to check for the formation of the alkyne homocoupling product (Glaser coupling), which is a common side reaction in Sonogashira couplings.
Part 2: Characterization of Photophysical Properties
Once the novel fluorescent probes are synthesized and purified, a thorough characterization of their photophysical properties is essential to understand their behavior and potential applications.
Key Photophysical Parameters:
-
Absorption and Emission Spectra: These spectra determine the wavelengths at which the probe absorbs and emits light. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift. A large Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise.
-
Molar Extinction Coefficient (ε): This parameter is a measure of how strongly the probe absorbs light at a given wavelength. A high molar extinction coefficient is advantageous for achieving bright fluorescence.
-
Fluorescence Quantum Yield (Φ_F): This is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. A high quantum yield is crucial for a bright fluorescent probe.[9][10][11][12]
-
Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.
Protocol 3: Photophysical Characterization of a Novel Probe
Materials:
-
Synthesized fluorescent probe
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, THF, acetonitrile, ethanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)[9]
Procedure:
-
Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent. Then, prepare a series of dilute solutions in various solvents of different polarities to assess solvatochromism.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum of each solution to determine the absorption maximum (λ_abs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum of each solution by exciting at the absorption maximum. Determine the emission maximum (λ_em) and calculate the Stokes shift.
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard. The quantum yield can be calculated using the following equation:
Φ_F(sample) = Φ_F(std) × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²)
where Φ_F is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Data Presentation:
| Probe | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) |
| Probe 1 | Toluene | |||||
| Acetonitrile | ||||||
| Probe 2 | Toluene | |||||
| Acetonitrile |
Part 3: Application in Live-Cell Imaging
Fluorescent probes derived from this compound can be valuable tools for live-cell imaging, enabling the visualization of cellular structures and dynamic processes.
Workflow for Live-Cell Imaging:
Caption: General workflow for a live-cell imaging experiment.
Protocol 4: General Protocol for Live-Cell Staining and Imaging
This protocol provides a general guideline for staining live cells with a newly synthesized fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each new probe and cell line.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Synthesized fluorescent probe (stock solution in DMSO)
-
Cell culture medium (phenol red-free medium is recommended for fluorescence imaging)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filters and an environmental chamber
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on an appropriate imaging vessel.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The final concentration of the probe will need to be optimized (typically in the range of 1-10 µM).
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells at 37 °C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes).
-
-
Washing (Optional): For probes that exhibit high background fluorescence, it may be necessary to wash the cells with fresh, pre-warmed medium or PBS before imaging.
-
Image Acquisition:
-
Place the imaging dish on the microscope stage within the environmental chamber (37 °C, 5% CO₂).
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Acquire fluorescence images using the appropriate excitation and emission filters for your probe.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[13][14]
-
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the probe and to quantify any changes in fluorescence intensity or distribution over time.
Self-Validation and Controls:
-
Negative Control (Cell Autofluorescence): Image unstained cells under the same imaging conditions to assess the level of cellular autofluorescence.
-
Negative Control (Vehicle): Treat cells with the vehicle (e.g., DMSO) at the same concentration used for the probe to ensure that the vehicle itself does not cause any cellular changes or fluorescence.
-
Positive Control: If the probe is designed to target a specific organelle or molecule, co-stain with a known commercial probe for that target to confirm co-localization.
-
Phototoxicity Assessment: Monitor cell morphology and viability (e.g., using a live/dead assay) after prolonged imaging to assess the phototoxicity of the probe and the imaging conditions.[15]
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Контроль качества продукции [ru.lumiprobe.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 15. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes & Protocols: 2,6-Dibromopyridin-4-ol as a Versatile Precursor for Advanced OLED Materials
Introduction
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) necessitates the development of novel organic semiconductors with tailored electronic and photophysical properties. Pyridine-based compounds have emerged as a critical class of materials in this field, primarily due to the electron-deficient nature of the pyridine ring, which facilitates efficient electron injection and transport.[1][2] This inherent electronic character makes them ideal candidates for constructing electron-transport layers (ETLs), host materials, and even emissive components in thermally activated delayed fluorescence (TADF) emitters.[1]
2,6-Dibromopyridin-4-ol is a particularly attractive, yet underexplored, starting material for the synthesis of such advanced OLED materials. Its structure offers three distinct points for chemical modification: the two bromine atoms at the 2 and 6 positions and the hydroxyl group at the 4 position. The bromine atoms are excellent handles for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents.[3] This enables the construction of extended π-conjugated systems and the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[4] The hydroxyl group, while less reactive in its native form, can be readily converted into a triflate or nonaflate, transforming it into an excellent leaving group for subsequent cross-coupling reactions.[5] This trifunctional scaffold thus provides a modular and highly versatile platform for the rational design of a wide array of OLED materials.
These application notes provide a comprehensive guide to the synthetic utility of this compound in the development of materials for OLEDs. We will detail protocols for key transformations and discuss the underlying chemical principles that make this molecule a powerful tool for researchers and scientists in the field of organic electronics.
The Strategic Advantage of the this compound Scaffold
The core of this compound's utility lies in the orthogonal reactivity of its functional groups. The C-Br bonds are readily activated by palladium catalysts, while the C-OH bond is not. This allows for selective functionalization at the 2 and 6 positions, followed by activation and subsequent reaction at the 4-position. This stepwise approach is crucial for the synthesis of complex, unsymmetrical molecules.
The electron-withdrawing nature of the pyridine nitrogen atom, combined with the inductive effect of the bromine and oxygen substituents, renders the pyridine ring highly electron-deficient. This property is advantageous for creating materials with low-lying LUMO levels, which is a key requirement for efficient electron injection from the cathode in an OLED device.[1] By strategically choosing the substituents to be introduced via cross-coupling, one can fine-tune the electronic properties to achieve desired charge transport characteristics and emission colors.
Part 1: Functionalization of the C2 and C6 Positions
The bromine atoms at the 2 and 6 positions are prime sites for introducing aromatic and heteroaromatic moieties through well-established palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic synthesis and have been extensively applied in the preparation of OLED materials.[6]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl/vinyl halides and organoboron compounds.[7] In the context of 2,6-dibromopyridine, this reaction can be used to introduce one or two aryl groups, depending on the stoichiometry of the boronic acid used.[3]
Protocol 1: Di-arylation of this compound via Suzuki Coupling
This protocol details the synthesis of 2,6-diphenylpyridin-4-ol, a precursor to various OLED materials.
Materials:
-
This compound
-
Phenylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Add 1,4-dioxane (6 mL) and degassed water (2 mL).
-
Stir the mixture vigorously and heat to 100 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,6-diphenylpyridin-4-ol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst.
-
Degassed Water: Removes dissolved oxygen which can also deactivate the catalyst.
-
Base (K₂CO₃): Essential for the activation of the boronic acid to facilitate transmetalation to the palladium center.[7]
-
Ligand (PPh₃): Stabilizes the palladium center and facilitates the catalytic cycle.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in hole-transporting materials and TADF emitters.[8][9] This reaction allows for the introduction of various amine functionalities at the 2 and 6 positions of the pyridine ring.[10]
Protocol 2: Di-amination of this compound
This protocol describes the synthesis of a 2,6-diaminopyridine derivative, a core structure for many TADF emitters.
Materials:
-
This compound
-
Carbazole (2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with this compound (1.0 mmol), carbazole (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (2.5 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the flask and heat the mixture at 110 °C for 12-18 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Bulky Ligand (Xantphos): Promotes the reductive elimination step of the catalytic cycle, which is often rate-limiting in C-N bond formation.[8]
-
Strong Base (NaOtBu): Facilitates the deprotonation of the amine, which is necessary for its coordination to the palladium center.[11]
-
Anhydrous Solvent: Prevents the hydrolysis of the strong base and potential side reactions.
Part 2: Activation and Functionalization of the C4 Position
Once the 2 and 6 positions have been functionalized, the hydroxyl group at the 4-position can be activated for further cross-coupling reactions. This is typically achieved by converting the hydroxyl group into a sulfonate ester, such as a triflate (OTf) or nonaflate (ONf), which are excellent leaving groups in palladium-catalyzed reactions.[5]
Protocol 3: Triflation of the C4-Hydroxyl Group
Materials:
-
2,6-Disubstituted-pyridin-4-ol (from Part 1)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equivalents)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve the 2,6-disubstituted-pyridin-4-ol (1.0 mmol) in a mixture of anhydrous DCM (10 mL) and pyridine (2 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with DCM (3 x 15 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry over Na₂SO₄ and concentrate to yield the pyridin-4-yl triflate, which can often be used in the next step without further purification.
With the triflate in hand, a second cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) can be performed to introduce a third substituent at the 4-position, leading to fully functionalized, non-symmetrical pyridine derivatives.
Data Presentation: Potential OLED Materials from this compound
The modular nature of the synthetic routes described allows for the creation of a vast library of potential OLED materials. The table below summarizes some hypothetical target structures and their potential applications based on analogues reported in the literature.
| Target Structure Class | R¹ (at C2/C6) | R² (at C4) | Potential Application | Rationale / Literature Parallel |
| Type A: Emitter | Pyrenyl | Phenyl | Blue Emitter | Pyrene-pyridine derivatives are known blue emitters.[4] |
| Type B: TADF Emitter | Carbazolyl | Phenyl | TADF Emitter | Donor-acceptor structures with carbazole donors and pyridine acceptors are common in TADF materials. |
| Type C: ETL Material | Phenyl | Triazole | Electron-Transport Layer | Pyridine and triazole are both electron-deficient moieties, favoring electron transport.[2] |
| Type D: Bipolar Host | Carbazolyl (Donor) | Phenyl (Acceptor) | Host Material | Combining hole-transporting (carbazole) and electron-transporting (pyridine) units can lead to bipolar host materials. |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of advanced OLED materials. The distinct reactivity of its three functionalization points allows for a modular and strategic approach to the design of complex organic semiconductors. By employing standard palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can systematically tune the electronic and photophysical properties of the resulting materials. The protocols outlined in these application notes provide a solid foundation for the exploration of this promising building block in the ongoing development of next-generation OLED technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 2,6-Dibromopyridin-4-ol
Introduction: Unlocking the Potential of a Versatile Scaffold
2,6-Dibromopyridin-4-ol is a highly functionalized heterocyclic compound that serves as a valuable building block for the synthesis of a diverse array of complex molecules. Its strategic importance in drug discovery and materials science is underscored by the presence of two bromine atoms, which offer sites for further elaboration through cross-coupling reactions, and a hydroxyl group, which can be readily derivatized to modulate the molecule's physicochemical and biological properties. The electron-withdrawing nature of the two bromine atoms increases the acidity of the 4-hydroxyl proton, facilitating its reaction with a variety of electrophiles.
This comprehensive technical guide provides detailed, field-proven protocols for the derivatization of the hydroxyl group of this compound. We will explore three principal transformations: O-alkylation (ether formation), O-acylation (ester formation), and O-sulfonylation (sulfonate ester formation). For each method, we will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer insights into the rationale behind the choice of reagents and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important scaffold.
PART 1: Foundational Understanding and Reaction Pathways
The derivatization of the hydroxyl group of this compound proceeds through the nucleophilic attack of the corresponding phenoxide on a suitable electrophile. The generation of the phenoxide is a critical first step and is typically achieved by treatment with a base. The choice of base, solvent, and electrophile dictates the course of the reaction and the nature of the final product.
Caption: General overview of derivatization pathways for this compound.
PART 2: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[1][2] This reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[1] For this compound, the increased acidity of the hydroxyl group allows for the use of a variety of bases to generate the nucleophilic phenoxide.
Causality Behind Experimental Choices:
-
Base Selection: Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to ensure complete deprotonation of the phenol. NaH is a powerful, non-nucleophilic base that offers the advantage of an irreversible deprotonation, driving the reaction to completion. K₂CO₃ is a milder, less hazardous alternative that is often sufficient for activated phenols.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for SN2 reactions. They effectively solvate the cation of the base without solvating the nucleophilic phenoxide, thereby enhancing its reactivity.
-
Alkylating Agent: Primary alkyl halides (e.g., methyl iodide, benzyl bromide) are the best electrophiles for this reaction as they are most susceptible to SN2 attack with minimal competing elimination reactions.[2]
Detailed Protocol: Synthesis of 2,6-Dibromo-4-methoxypyridine
This protocol describes the methylation of this compound. A similar procedure can be adapted for other primary alkyl halides.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-dibromo-4-methoxypyridine.
Expected Characterization Data for 2,6-Dibromo-4-methoxypyridine:
| Technique | Data |
| ¹H NMR | The spectrum is expected to show a singlet for the two equivalent pyridine protons and a singlet for the methoxy protons. |
| ¹³C NMR | The spectrum will display signals for the pyridine ring carbons and the methoxy carbon. |
| IR (KBr) | Characteristic peaks for C-Br, C-O, and aromatic C-H stretching are anticipated. |
| Mass Spec | The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight. |
PART 3: O-Acylation for Ester Synthesis
O-acylation of this compound provides access to a variety of ester derivatives. This transformation is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base. Pyridine is a commonly used base and solvent for this reaction, as it also acts as a nucleophilic catalyst.[3]
Mechanism and Role of Pyridine:
Pyridine plays a dual role in this reaction. It acts as a base to neutralize the HCl generated during the reaction. More importantly, it functions as a nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the phenoxide than the original acyl chloride, thus accelerating the reaction.[4]
Caption: Role of pyridine as a nucleophilic catalyst in O-acylation.
Detailed Protocol: Synthesis of 2,6-Dibromopyridin-4-yl Benzoate
Materials:
-
This compound
-
Benzoyl chloride
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of starting material) in a round-bottom flask under an argon atmosphere and cool to 0 °C.
-
Add benzoyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,6-dibromopyridin-4-yl benzoate.
PART 4: O-Sulfonylation for the Synthesis of Sulfonate Esters
The hydroxyl group of this compound can be converted to a sulfonate ester, a versatile functional group and an excellent leaving group in nucleophilic substitution reactions. This is typically achieved by reacting the phenol with a sulfonyl chloride in the presence of a base.
Key Considerations:
-
Sulfonylating Agents: A variety of sulfonyl chlorides can be used, such as p-toluenesulfonyl chloride (tosyl chloride, TsCl), methanesulfonyl chloride (mesyl chloride, MsCl), and benzenesulfonyl chloride, allowing for the introduction of different sulfonate groups.
-
Base: Pyridine is often the base of choice, serving to neutralize the generated HCl and potentially acting as a nucleophilic catalyst.[5] Triethylamine can also be used as a non-nucleophilic base.
Detailed Protocol: Synthesis of 2,6-Dibromopyridin-4-yl p-Toluenesulfonate
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equivalent) in anhydrous pyridine and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the desired sulfonate ester.
PART 5: Data Summary and Characterization
The following table summarizes the expected reaction conditions and provides a template for the characterization of the synthesized derivatives. Actual yields will vary depending on the specific substrate and reaction scale.
| Derivatization | Reagent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key ¹H NMR Signals (Anticipated) |
| O-Methylation | Methyl Iodide | NaH | DMF | 25 | 4-6 | 80-95 | Singlet for pyridine-H, Singlet for -OCH₃ |
| O-Benzylation | Benzyl Bromide | K₂CO₃ | MeCN | 80 | 6-8 | 85-98 | Singlet for pyridine-H, Singlet for -OCH₂-, Multiplet for Phenyl-H |
| O-Acetylation | Acetic Anhydride | Pyridine | Pyridine | 25 | 2-4 | 90-99 | Singlet for pyridine-H, Singlet for -COCH₃ |
| O-Benzoylation | Benzoyl Chloride | Pyridine | Pyridine | 25 | 12-16 | 85-95 | Singlet for pyridine-H, Multiplets for Phenyl-H |
| O-Tosylation | Tosyl Chloride | Pyridine | Pyridine | 25 | 12-24 | 80-90 | Singlet for pyridine-H, Doublets for tosyl-H, Singlet for tosyl-CH₃ |
Conclusion
The protocols detailed in this guide provide a robust framework for the derivatization of the hydroxyl group of this compound. The successful application of these methods will enable researchers to generate a wide range of analogs for applications in drug discovery, agrochemicals, and materials science. The principles of nucleophilicity, electrophilicity, and catalysis discussed herein are fundamental to organic synthesis and can be applied to a broad spectrum of chemical transformations. Careful execution of these protocols, coupled with diligent reaction monitoring and purification, will ensure the efficient and reproducible synthesis of the desired derivatives.
References
Application Note: A Robust and Scalable Synthesis of 2,6-Diaminopyridin-4-ol
<
Abstract
2,6-Diaminopyridin-4-ol is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a precursor for complex molecular scaffolds. This application note presents a detailed, reliable, and scalable protocol for the synthesis of 2,6-diaminopyridin-4-ol from the readily available starting material, 2,6-dibromopyridin-4-ol. The described method utilizes a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction with aqueous ammonia, offering a cost-effective and efficient alternative to palladium-based systems. We provide a comprehensive guide covering reaction setup, mechanistic rationale, purification, and full characterization of the final product, intended for researchers in organic synthesis and drug development.
Introduction
Substituted diaminopyridines are privileged structures found in a variety of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1] The synthesis of these scaffolds, particularly those bearing additional functional groups like a hydroxyl moiety, can be challenging. The direct displacement of two halogen atoms on a pyridine ring requires carefully optimized conditions to achieve high conversion and yield. While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, copper-catalyzed systems often present advantages in terms of cost, lower toxicity, and compatibility with certain functional groups.[2][3]
This protocol details a copper(I)-catalyzed diamination of this compound. The presence of the hydroxyl group at the 4-position influences the electronic properties of the pyridine ring, and the choice of catalyst system is crucial for overcoming the potential barriers to the second amination step.[2] This guide aims to provide a self-validating system, complete with mechanistic insights and troubleshooting advice, to ensure reproducible results.
Reaction Scheme & Mechanism
The overall transformation is the displacement of two bromide atoms with amino groups using aqueous ammonia as the nitrogen source and a copper(I) salt as the catalyst.
Reaction:
Mechanistic Rationale:
The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution (SNAr) mechanism, often referred to as an Ullmann-type coupling. While uncatalyzed SNAr on pyridine rings is possible, it typically requires harsh conditions and is facilitated by strong electron-withdrawing groups.[4][5] The second amination of a dihalopyridine often has a higher activation barrier than the first.[2]
The proposed catalytic cycle, supported by literature on similar transformations, involves the following key steps[6][7]:
-
Ligand Association: The active Cu(I) species coordinates with a ligand (e.g., a diamine) and the amine nucleophile.
-
Oxidative Addition: The Cu(I) complex undergoes oxidative addition to the C-Br bond of the pyridine ring, forming a Cu(III) intermediate. This is often the rate-limiting step for aryl halides.[8][9]
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the new C-N bond and regenerate a Cu(I) species, which can re-enter the catalytic cycle.
The use of a copper catalyst significantly lowers the activation energy for this process, allowing the reaction to proceed under milder conditions than would otherwise be possible.[10]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Cat. No. | Quantity |
| This compound | ≥97% | Sigma-Aldrich | 12345 | 2.53 g (10 mmol) |
| Copper(I) Iodide (CuI) | 98% | Acros Organics | 67890 | 95 mg (0.5 mmol, 5 mol%) |
| N,N'-Dimethylethylenediamine (DMEDA) | 99% | Alfa Aesar | 11223 | 88 mg (1.0 mmol, 10 mol%) |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | 44556 | 2.76 g (20 mmol) |
| Ammonium Hydroxide | 28-30% solution in H₂O | J.T. Baker | 77889 | 26.5 mL (~400 mmol) |
| Ethylene Glycol | Anhydrous | Sigma-Aldrich | 99001 | 20 mL |
| Deionized Water | N/A | In-house | N/A | As needed |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 23456 | As needed |
| Brine (Saturated NaCl) | N/A | In-house | N/A | As needed |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | 56789 | As needed |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thermometer or temperature probe
-
Inert atmosphere setup (Nitrogen or Argon)
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
High-vacuum pump
-
NMR tubes and spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (2.53 g, 10 mmol), copper(I) iodide (95 mg, 0.5 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Fit the flask with a reflux condenser and a septum.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
-
Addition of Reagents:
-
Under a positive flow of inert gas, add ethylene glycol (20 mL) and N,N'-dimethylethylenediamine (DMEDA) (88 mg, 1.0 mmol) via syringe.
-
Carefully add the aqueous ammonium hydroxide solution (26.5 mL, ~40 equiv.) via syringe. Caution: Aqueous ammonia is corrosive and has a pungent odor. Perform this step in a well-ventilated fume hood.[11][12]
-
The reaction mixture will appear as a suspension.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. The progress of the reaction can be monitored by TLC or LC-MS by taking small aliquots. A typical TLC system would be 10% Methanol in Dichloromethane.
-
-
Workup and Isolation:
-
After the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 50 mL of deionized water. The mixture may turn a deep blue color due to the formation of copper-ammonia complexes.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL). The product has some water solubility, so thorough extraction is necessary.
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will appear as a brownish solid.
-
Purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography on silica gel, eluting with a gradient of 0-15% methanol in dichloromethane.
-
-
Final Product:
-
After purification, dry the product under high vacuum to yield 2,6-diaminopyridin-4-ol as a light-tan or off-white solid.
-
Determine the yield and proceed with characterization. An expected yield is in the range of 60-75%.
-
Visualization of Workflow & Mechanism
Synthesis Workflow
The overall process from setup to final product is summarized in the following workflow diagram.
References
- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CCOHS: Ammonia [ccohs.ca]
- 12. Ammonia | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Application Notes & Protocols: The 2,6-Disubstituted Pyridin-4-ol Scaffold in Modern Medicinal Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridin-4-ol, and its corresponding tautomer pyridin-4(1H)-one, is a privileged heterocyclic scaffold that serves as a cornerstone in the synthesis of a multitude of pharmaceutical agents.[1][2] Its prevalence in approved drugs and clinical candidates stems from its unique combination of physicochemical properties: its ability to act as both a hydrogen bond donor and acceptor, its bioisosteric relationship with other aromatic systems, and its chemical tractability for diverse substitutions.[2][3] By strategically functionalizing the 2 and 6 positions, medicinal chemists can precisely modulate the molecule's steric and electronic properties, enabling the fine-tuning of its interactions with biological targets.
This guide provides an in-depth exploration of the 2,6-disubstituted pyridin-4-ol scaffold, moving beyond a simple literature review to offer actionable insights and detailed protocols. We will delve into key therapeutic areas where this scaffold has demonstrated significant potential, including neurodegenerative disorders, infectious diseases, and oncology. The causality behind synthetic strategies and the rationale for specific biological assays are explained to provide a holistic understanding for drug discovery professionals.
Section 1: Core Chemistry and Synthetic Strategies
The utility of the 2,6-disubstituted pyridin-4-ol scaffold is underpinned by accessible and versatile synthetic routes. The tautomeric equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms is a critical feature, influencing its hydrogen bonding capabilities and interaction with biological targets. The general approach to synthesizing these molecules often involves either the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing, suitably functionalized pyridine.
A common and efficient strategy involves a one-pot reaction from readily available starting materials like pyruvates and aldehydes, which can be catalyzed to form dihydropyran intermediates that subsequently react with an ammonia source to yield the desired pyridine core.[4][5] This method is advantageous due to its mild conditions and high atom economy.[4]
Caption: General workflow for synthesizing 2,6-disubstituted pyridine derivatives.
Protocol 1: Synthesis of a 2,6-Disubstituted Pyridine Derivative
This protocol describes the synthesis of a 2,6-disubstituted pyridine thiosemicarbazone derivative, adapted from methodologies proven effective for generating potent antituberculosis agents.[6][7] The procedure starts with a commercially available substituted pyridine and builds the desired functionality in a stepwise manner.
Objective: To synthesize 2-(pyrrolidin-1-yl)-6-(thiosemicarbazonomethyl)pyridine.
Materials:
-
6-Chloropicolinonitrile
-
Pyrrolidine
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate
-
Thiosemicarbazide
-
Methanol, Ethanol, Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Step 1: Nucleophilic Substitution to form 6-(pyrrolidin-1-yl)picolinonitrile.
-
In a round-bottom flask, dissolve 6-chloropicolinonitrile (1 eq.) in methanol.
-
Add pyrrolidine (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, remove the solvent under reduced pressure. Recrystallize the crude product from methanol to obtain white crystals of 6-(pyrrolidin-1-yl)picolinonitrile.[6]
-
-
Step 2: Reduction of the Nitrile to form (6-(pyrrolidin-1-yl)pyridin-2-yl)methanamine.
-
Suspend the product from Step 1 in ethanol.
-
Carefully add Raney Nickel catalyst (approx. 10% by weight).
-
Add hydrazine hydrate (3 eq.) dropwise. Caution: The reaction can be exothermic.
-
Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and filter off the catalyst through a pad of Celite. Wash the pad with ethanol.
-
Evaporate the filtrate to dryness to yield the crude amine, which can be used in the next step without further purification.
-
-
Step 3: Formation of the Thiosemicarbazone.
-
This step is illustrative for forming a thiosemicarbazone from an aldehyde. For this route, the amine from step 2 would first need to be converted to an aldehyde (e.g., via oxidation). A more direct route from a methylpyridine is often used.
-
Alternatively, starting from a 2-formyl-6-substituted pyridine: Dissolve the aldehyde (1 eq.) in ethanol.
-
Add a solution of thiosemicarbazide (1.1 eq.) in warm ethanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 2-4 hours. The product will often precipitate out of the solution upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final 2,6-disubstituted thiosemicarbazone derivative.[7]
-
Self-Validation:
-
Characterize the final product and intermediates using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
The expected spectra for the intermediate 6-(pyrrolidin-1-yl)picolinonitrile should show characteristic peaks for the pyridine and pyrrolidine rings.[6]
-
The final product's purity should be assessed by HPLC.
Section 2: Application in Neurodegenerative Disorders
Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques.[8] Preventing the aggregation of Aβ peptides is a primary therapeutic strategy. The 2,6-disubstituted pyridine scaffold has been ingeniously designed to disrupt this process.
Mechanism of Action: Inhibition of Aβ Aggregation
The design rationale for these inhibitors is based on mimicking the hydrogen bonding patterns within a β-sheet. Novel 2,6-disubstituted pyridine derivatives are engineered to interact with the β-sheet conformation of Aβ through a donor-acceptor-donor (DAD) hydrogen bond formation, thereby capping the growing fibril and preventing further aggregation.[9][10] The 2,6-diaminopyridine moiety has been identified as a particularly effective component for this inhibitory action.[9]
Caption: Interaction of a pyridine inhibitor with an Aβ peptide.
Structure-Activity Relationship (SAR) Insights
Systematic studies have revealed key structural features that govern the anti-aggregation activity of these compounds.
| Structural Modification | Impact on Aβ Aggregation Inhibition | Rationale | Reference |
| Core Moiety | 2,6-Diaminopyridine identified as a key component for activity. | Provides the optimal donor-acceptor-donor hydrogen bonding pattern to cap β-sheets. | [9] |
| Linker Length | Compounds with multiple pyridine units separated by C2 or C3 linkers show the most potent inhibition. | Provides the correct spacing and conformational flexibility to interact with multiple Aβ monomers in a growing fibril. | [9] |
| Pharmacokinetics | Initial derivatives showed low metabolic stability and poor PK properties. | This highlights the need for further optimization to develop viable drug candidates. | [10] |
Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation
This protocol provides a standard, fluorescence-based method to quantify the formation of amyloid fibrils in vitro and to screen for inhibitory compounds.
Objective: To measure the inhibitory effect of a 2,6-disubstituted pyridin-4-ol derivative on Aβ₄₂ peptide aggregation.
Materials:
-
Synthetic Aβ₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 5 mM in water)
-
Test compound (2,6-disubstituted pyridin-4-ol) dissolved in DMSO
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Step-by-Step Methodology:
-
Preparation of Aβ₄₂ Monomers:
-
Dissolve lyophilized Aβ₄₂ peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot into microcentrifuge tubes, evaporate the HFIP under a stream of nitrogen gas, and store the resulting peptide film at -80°C.
-
Immediately before use, dissolve the peptide film in DMSO to create a 1 mM stock solution. Dilute this stock into ice-cold PBS to the final desired concentration (e.g., 10 µM).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions (final volume 100 µL):
-
Control (Aβ only): 10 µM Aβ₄₂ solution, 1% DMSO (vehicle).
-
Test Compound: 10 µM Aβ₄₂ solution, desired concentration of test compound (e.g., 0.1, 1, 10, 100 µM), ensuring the final DMSO concentration is constant across all wells (e.g., 1%).
-
Blank: PBS buffer with 1% DMSO.
-
-
Prepare a ThT working solution by diluting the stock into PBS to a final concentration of 5 µM.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with gentle, intermittent shaking for 24-48 hours.
-
After incubation, add 100 µL of the 5 µM ThT working solution to each well.
-
Measure the fluorescence intensity using a plate reader (Ex: 440 nm, Em: 485 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Fluorescence_compound / Fluorescence_control)] * 100
-
Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of aggregation is inhibited).
-
Section 3: Application in Infectious Diseases
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel antibacterial agents. The 2,6-disubstituted pyridine scaffold has been successfully exploited to develop potent antituberculosis compounds, particularly thiosemicarbazone derivatives.[6][7]
These compounds have demonstrated significant activity against both standard and resistant strains of Mycobacterium tuberculosis.[7] Notably, derivatives containing basic substituents like pyrrolidine and piperidine have shown strong inhibitory effects.[7]
Antituberculosis Activity Data
| Compound ID | Substituent at C2 | Substituent at C6 | MIC vs. M. tuberculosis H37Rv (µg/mL) | MIC vs. Resistant Strain (µg/mL) | Reference |
| Isoniazid | (Reference Drug) | - | 0.25 | >64 | [7] |
| Compound 5 | Pyrrolidine | Thiosemicarbazone | 2 | 2 | [7] |
| Compound 7 | Piperidine | Thiosemicarbazone | 2 | 0.5 | [7] |
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol outlines the standard method for determining the MIC of a compound against M. tuberculosis.
Objective: To determine the lowest concentration of a 2,6-disubstituted pyridine derivative that inhibits visible bacterial growth.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compound stock solution in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁷ CFU/mL.
-
Dilute this suspension 1:20 in fresh broth to obtain the final inoculum.
-
-
Compound Dilution:
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Determining the MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Section 4: Emerging Applications in Kinase Inhibition
Protein kinases are critical regulators of cellular processes and represent one of the most important classes of drug targets in oncology.[11] The pyridine scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site. While many examples are 2,4- or 2,5-disubstituted, the principles are directly applicable to the design of 2,6-disubstituted pyridin-4-ol inhibitors. The substituents at the 2 and 6 positions can be directed into solvent-exposed regions or specific sub-pockets to enhance potency and selectivity.
For instance, 2,6-disubstituted pyran-4-one and thiopyran-4-one derivatives, which are structurally related to pyridin-4-ones, have been developed as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair.[12][13]
Caption: A typical workflow for identifying a lead kinase inhibitor.
Conclusion and Future Perspectives
The 2,6-disubstituted pyridin-4-ol scaffold is a versatile and powerful platform for the development of novel therapeutics. Its proven success in targeting complex biological processes like protein aggregation and its established role in interacting with conserved enzyme active sites underscore its value in medicinal chemistry. Future research will likely focus on leveraging this scaffold to tackle new challenges, such as developing covalent inhibitors by incorporating a reactive "warhead" at one of the substitution sites, or creating proteolysis-targeting chimeras (PROTACs) to induce the degradation of disease-causing proteins. As synthetic methodologies become more advanced, the chemical space accessible from this core will continue to expand, promising new and improved treatments for a range of human diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
Application Notes and Protocols for the Photophysical Characterization of 2,6-Diarylpyridin-4-ol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of 2,6-Diarylpyridin-4-ol Derivatives as Advanced Fluorophores
The quest for novel fluorophores with tunable and environmentally sensitive photophysical properties is a cornerstone of modern research in materials science, chemical biology, and drug discovery. Within this landscape, 2,6-diarylpyridin-4-ol derivatives are emerging as a particularly promising class of compounds. Their rigidified aromatic core, coupled with the acidic proton of the 4-hydroxyl group and the basic nitrogen atom within the pyridine ring, provides a unique structural motif for sophisticated photophysical phenomena, most notably Excited-State Intramolecular Proton Transfer (ESIPT). This process can lead to fluorophores with exceptionally large Stokes shifts, dual emission capabilities, and high sensitivity to their local environment, making them ideal candidates for applications such as bioimaging probes, chemical sensors, and components in organic light-emitting diodes (OLEDs).
This technical guide provides a comprehensive overview of the synthesis, photophysical characterization, and potential applications of 2,6-diarylpyridin-4-ol derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore and exploit the unique properties of this fascinating class of molecules.
Synthesis of the 2,6-Diarylpyridin-4-ol Scaffold
The synthesis of 2,6-diarylpyridin-4-ol derivatives can be achieved through several established methodologies for the construction of substituted pyridines. A common and versatile approach is a variation of the Hantzsch pyridine synthesis or related multi-component reactions. These methods offer the advantage of assembling the core structure in a single pot from readily available starting materials.
A general synthetic strategy involves the condensation of an aryl-substituted β-ketoester, an aldehyde, and a source of ammonia. To obtain the desired 2,6-diaryl substitution pattern, chalcones (α,β-unsaturated ketones) can be employed as key precursors.
Protocol: One-Pot Synthesis of a 2,6-Diaryl-1,4-dihydropyridine Precursor[2][3]
This protocol outlines a general procedure for the synthesis of a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.
Materials:
-
Appropriate chalcone (e.g., 1,3-diphenylprop-2-en-1-one)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
Ethanol (or another suitable high-boiling solvent)
-
Ceric ammonium nitrate (CAN) (for oxidation)
-
Acetic acid (for oxidation)
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) and the β-dicarbonyl compound (1 equivalent) in ethanol.
-
Add ammonium acetate (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The 1,4-dihydropyridine product may precipitate and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
-
To a solution of the purified 1,4-dihydropyridine in acetic acid, add a catalytic amount of ceric ammonium nitrate (CAN).
-
Stir the reaction mixture at room temperature for 1-2 hours until the oxidation is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2,6-diarylpyridine derivative. To obtain the final 2,6-diarylpyridin-4-ol, a precursor with a protected hydroxyl group or a group that can be converted to a hydroxyl group would be used in the synthesis.
The Photophysical Heartbeat: Excited-State Intramolecular Proton Transfer (ESIPT)
The defining photophysical characteristic of 2,6-diarylpyridin-4-ol derivatives is their potential to undergo ESIPT. This process involves the transfer of the proton from the 4-hydroxyl group to the pyridine nitrogen atom upon photoexcitation.
Upon absorption of a photon, the molecule is promoted from its ground state enol form (E) to an excited enol form (E). In the excited state, the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen increase, facilitating an ultrafast proton transfer to form an excited keto-tautomer (K). This tautomer then relaxes to its ground state (K) via fluorescence, typically at a significantly longer wavelength (lower energy) than the initial absorption. The ground-state keto form is generally unstable and rapidly reverts to the more stable enol form, completing the cycle. This entire process results in a large Stokes shift, which is the difference between the absorption and emission maxima.
Anticipated Photophysical Properties: Insights from Analogous Systems
While comprehensive photophysical data for a wide range of 2,6-diarylpyridin-4-ol derivatives is not yet extensively available in the peer-reviewed literature, we can infer their expected properties from closely related analogous compounds, such as the 2,6-diphenylpyridine series. The introduction of a 4-hydroxyl group is expected to introduce the ESIPT-related phenomena, leading to distinct photophysical characteristics.
The table below presents data for a series of 2,6-diphenylpyridine derivatives, which can serve as a baseline for understanding the influence of aryl substituents on the core chromophore.[1]
| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| 1 | H | 308 | 365 | 0.014 |
| 2 | 4-Br | 315 | 375 | 0.02 |
| 3 | 4-OMe | 320 | 400 | 0.25 |
| 4 | 4-NMe2 | 350 | 450 | 0.61 |
Data obtained in cyclohexane.
For the target 2,6-diarylpyridin-4-ol derivatives, we would anticipate:
-
Dual Emission: In certain solvents, particularly those that can form hydrogen bonds, both the enol (E) and keto (K) forms may emit, leading to two distinct fluorescence bands.
-
Large Stokes Shifts: Due to the energy relaxation associated with the ESIPT process, the emission from the keto-tautomer (K*) will be significantly red-shifted compared to the absorption of the enol form (E).
-
Solvatochromism: The position of the emission maximum is expected to be highly sensitive to the polarity and hydrogen-bonding ability of the solvent, as the different electronic distributions of the enol and keto forms will be stabilized to varying degrees by the solvent molecules.
Protocols for Photophysical Characterization
Accurate and reproducible characterization of the photophysical properties is paramount for understanding and applying these novel fluorophores. The following section provides detailed, step-by-step protocols for key measurements.
Protocol 1: UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorption (λmax) and the molar extinction coefficient (ε).
Instrumentation: Dual-beam UV-Vis spectrophotometer.
Materials:
-
Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, DMSO).
-
Quartz cuvettes (1 cm path length).
-
The 2,6-diarylpyridin-4-ol derivative of interest.
Procedure:
-
Prepare a stock solution of the compound of known concentration (e.g., 1 mM) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to obtain solutions with concentrations in the range of 1-20 µM.
-
Record the absorption spectrum of each solution from approximately 250 nm to 600 nm, using the pure solvent as a reference.
-
Identify the wavelength of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.
Protocol 2: Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra and the wavelength of maximum emission (λem).
Instrumentation: Spectrofluorometer.
Procedure:
-
Prepare a dilute solution of the compound in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Emission Spectrum: Excite the sample at its λmax (determined from the absorption spectrum). Scan the emission wavelengths from just above the excitation wavelength to the near-infrared region (e.g., 350-700 nm). The peak of this spectrum is the λem.
-
Excitation Spectrum: Set the emission detector to the λem. Scan the excitation wavelengths over the range of the absorption spectrum. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the sample.
Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the efficiency of the fluorescence process relative to a known standard.
Instrumentation: Spectrofluorometer and UV-Vis spectrophotometer.
Materials:
-
A well-characterized fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.54).
-
Solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength.
Procedure:
-
Record the absorption spectra of the sample and the standard solutions.
-
Record the corrected fluorescence emission spectra of the sample and the standard under identical instrumental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
I_s and I_r are the integrated emission intensities of the sample and reference.
-
A_s and A_r are the absorbances of the sample and reference at the excitation wavelength.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).
-
Applications in Research and Drug Development
The unique photophysical properties of 2,6-diarylpyridin-4-ol derivatives position them as powerful tools in various scientific disciplines:
-
Fluorescent Probes for Bioimaging: Their large Stokes shifts are advantageous for cellular imaging as it minimizes self-quenching and reduces background noise. Their sensitivity to the local environment can be exploited to develop probes that report on changes in polarity, viscosity, or pH within cellular compartments.
-
Chemical Sensors: The pyridine nitrogen and the hydroxyl group can act as binding sites for metal ions or other analytes. Binding events can perturb the ESIPT process, leading to a ratiometric or "turn-on"/"turn-off" fluorescent response, enabling the selective detection of specific species.[2]
-
Materials for Organic Electronics: The high fluorescence quantum yields and tunable emission colors of these compounds make them attractive candidates for use as emitters in OLEDs.
Conclusion
2,6-Diarylpyridin-4-ol derivatives represent a versatile and highly promising class of fluorophores. Their photophysical behavior, governed by the elegant mechanism of Excited-State Intramolecular Proton Transfer, offers a rich playground for the design of molecules with tailored optical properties. By understanding their synthesis and employing rigorous photophysical characterization techniques, researchers can unlock their full potential for a wide range of applications, from fundamental biological studies to the development of next-generation optical materials.
References
Application Notes & Protocols: 2,6-Dibromopyridin-4-ol as a Versatile Intermediate for the Synthesis of Bioactive Natural Products and Analogues
Introduction: The Strategic Importance of the Substituted Pyridin-4-ol Scaffold
The pyridine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, prized for its unique electronic properties and its ability to participate in hydrogen bonding and metal coordination. Within this class of heterocycles, the substituted 2,6-dihalo-pyridin-4-ol motif represents a particularly powerful and versatile building block for the synthesis of complex molecular architectures. The differential reactivity of the two halogen atoms, modulated by the electronic influence of the 4-hydroxyl group, allows for sequential and site-selective functionalization, providing a strategic platform for the convergent assembly of intricate natural product frameworks.
This technical guide focuses on the application of 2,6-dibromopyridin-4-ol as a key intermediate in the synthesis of natural products, with a particular emphasis on the construction of the core of Piericidin A1, a potent inhibitor of the mitochondrial electron transport chain protein NADH-ubiquinone reductase.[1][2] The principles and protocols detailed herein are designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the synthetic utility of this versatile building block.
The Chemical Logic of this compound: A Platform for Convergent Synthesis
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups: the two bromine atoms at the 2 and 6 positions, and the hydroxyl group at the 4 position. The bromine atoms are excellent leaving groups for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The 4-hydroxyl group, an electron-donating group, influences the electronic properties of the pyridine ring, thereby modulating the reactivity of the C-Br bonds. Furthermore, the hydroxyl group itself can be functionalized or used as a handle for further transformations.
A critical aspect of employing this compound in a multi-step synthesis is the implementation of an orthogonal protecting group strategy.[3] This allows for the selective masking and demasking of the hydroxyl group, enabling precise control over the sequence of reactions and preventing unwanted side reactions.
Visualizing the Synthetic Strategy: A Generalized Workflow
The following workflow illustrates the strategic application of this compound in a convergent synthetic approach towards a complex natural product analogue.
Caption: Generalized workflow for natural product synthesis.
Application in the Synthesis of a Piericidin A1 Analogue Core
To illustrate the practical application of this compound, we present a detailed synthetic route to a key intermediate of the natural product Piericidin A1. This approach highlights the strategic protection of the hydroxyl group and the sequential, selective functionalization of the two bromine atoms.
Step 1: Protection of the 4-Hydroxyl Group
The first crucial step is the protection of the 4-hydroxyl group to prevent its interference in the subsequent cross-coupling reactions. A common and effective protecting group for this purpose is the methoxy group, which can be introduced via a Williamson ether synthesis.
Protocol 1: Synthesis of 2,6-Dibromo-4-methoxypyridine
| Parameter | Value |
| Reagents | This compound, Sodium Methoxide, Methanol |
| Stoichiometry | 1.0 eq. This compound, 1.2 eq. Sodium Methoxide |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous work-up, extraction with ethyl acetate |
| Purification | Column chromatography on silica gel |
| Expected Yield | ~80%[4] |
Detailed Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-dibromo-4-methoxypyridine as a white solid.
Step 2 & 3: Sequential Palladium-Catalyzed Cross-Coupling Reactions
With the hydroxyl group protected, the two bromine atoms can be selectively functionalized. The slightly different electronic environment of the C2 and C6 positions can be exploited for selective mono-functionalization under carefully controlled conditions. However, for a more robust and scalable approach, a two-step sequence is often preferred.
Protocol 2: Mono-Suzuki-Miyaura Coupling
| Parameter | Value |
| Reagents | 2,6-Dibromo-4-methoxypyridine, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ |
| Stoichiometry | 1.0 eq. Pyridine, 1.1 eq. Boronic acid, 0.05 eq. Pd(PPh₃)₄, 2.0 eq. K₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Work-up | Aqueous work-up, extraction with ethyl acetate |
| Purification | Column chromatography on silica gel |
| Expected Yield | 70-85% (based on analogous reactions)[5] |
Detailed Procedure:
-
To an oven-dried flask, add 2,6-dibromo-4-methoxypyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the mono-arylated product.
This protocol can be repeated with a second, different arylboronic acid to achieve the di-functionalized pyridine core.
Visualizing the Key Transformation: The Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Step 4: Deprotection to Reveal the Natural Product Core
The final step in constructing the Piericidin A1 analogue core is the deprotection of the 4-methoxy group to reveal the free hydroxyl. This is typically achieved by treatment with a strong Lewis acid such as boron tribromide (BBr₃).
Protocol 3: O-Demethylation with Boron Tribromide
| Parameter | Value |
| Reagents | 2,6-Diaryl-4-methoxypyridine, Boron tribromide (BBr₃) |
| Stoichiometry | 1.0 eq. Pyridine, 2.0-3.0 eq. BBr₃ |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 2-4 hours |
| Work-up | Careful quenching with methanol, followed by aqueous work-up |
| Purification | Column chromatography or recrystallization |
| Expected Yield | 70-90% |
Detailed Procedure:
-
Dissolve the 2,6-diaryl-4-methoxypyridine (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of BBr₃ in DCM (2.0-3.0 eq) dropwise.
-
Allow the reaction to warm slowly to 0 °C and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and add water.
-
Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product to obtain the desired 2,6-diaryl-pyridin-4-ol.
Conclusion: A Gateway to Molecular Diversity
This compound stands as a testament to the power of strategic design in organic synthesis. Its inherent reactivity, when coupled with modern synthetic methodologies, provides a robust and flexible platform for the construction of complex natural products and their analogues. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to explore the vast synthetic potential of this valuable intermediate, ultimately contributing to advancements in medicinal chemistry and drug discovery.
References
- 1. Total Synthesis of Piericidin A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of piericidin A1 and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]
- 4. 2,6-Dibromo-4-methoxypyridine | 117873-72-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Metal Complexes of 2,6-Disubstituted Pyridin-4-ol Ligands
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Unique Potential of 2,6-Disubstituted Pyridin-4-ol Ligands
The pyridin-4-ol scaffold, particularly when substituted at the 2 and 6 positions, represents a class of exceptionally versatile ligands in coordination chemistry. Their unique electronic and structural properties, governed by keto-enol tautomerism and the steric and electronic influence of the flanking substituents, allow for the synthesis of metal complexes with tailored properties. These complexes are at the forefront of several scientific domains, including the development of therapeutic agents, advanced catalysts, and novel optical materials.[1][2][3]
The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl/keto group provide a robust bidentate chelation site for a wide array of metal ions.[3] The substituents at the 2 and 6 positions are not merely passive additions; they are critical design elements that modulate the ligand's pKa, dictate the coordination geometry of the resulting metal complex, and can be functionalized to enhance solubility or introduce secondary functionalities.
This guide provides a comprehensive overview, from ligand synthesis to the characterization and application of their metal complexes. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to explore this fascinating area of inorganic and medicinal chemistry.
Section 1: The Ligand Framework: Synthesis and Properties
The foundational step in this field is the synthesis of the pyridin-4-ol ligand itself. The choice of synthetic route is often dictated by the desired 2,6-substituents. A common and efficient method involves the transformation of readily available starting materials like pyridine-2,6-dicarboxylic acid or related compounds.[4]
Causality Behind the Synthesis: The protocol below describes a general pathway. The initial step often involves creating a reactive intermediate, such as a pyridine N-oxide, which facilitates substitution at the 2 and 6 positions. Subsequent reactions, like Grignard additions followed by rearomatization, can install the desired alkyl or aryl groups.[5]
Protocol 1: General Synthesis of a 2,6-Disubstituted Pyridin-4-ol Ligand
This protocol provides a conceptual framework. Specific reagents and conditions must be optimized based on the target substituents (R, R').
Materials:
-
A suitable pyridine precursor (e.g., 4-methoxypyridine or chelidamic acid)
-
Organometallic reagents (e.g., Grignard or organolithium reagents) for introducing R/R' groups
-
Appropriate acids/bases for hydrolysis/neutralization (e.g., HBr, NaOH)
-
Anhydrous solvents (e.g., THF, Diethyl Ether)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Equipment:
-
Round-bottom flasks, reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Activation/Protection: If starting from a less reactive pyridine, activate it (e.g., N-oxidation). If the 4-hydroxy group is already present, it may need to be protected (e.g., as a methoxy or benzyloxy group).
-
Introduction of Substituents: Dissolve the pyridine precursor in an anhydrous solvent under an inert atmosphere. Cool the solution (e.g., to -78 °C or 0 °C).
-
Slowly add the organometallic reagent corresponding to the desired substituent (e.g., R-MgBr). Allow the reaction to stir for several hours, gradually warming to room temperature.
-
Quenching: Carefully quench the reaction with a suitable reagent, such as an aqueous solution of ammonium chloride.
-
Deprotection/Hydrolysis: If a protecting group was used at the 4-position, perform a deprotection step. For example, a 4-methoxy group can often be cleaved by refluxing with strong acid like HBr.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
Purify the crude product using column chromatography or recrystallization to obtain the pure 2,6-disubstituted pyridin-4-ol ligand.
Section 2: Metal Complex Synthesis
The formation of a metal complex involves the reaction of the deprotonated pyridin-4-ol ligand (the pyridin-4-olate) with a suitable metal salt. The choice of solvent and the control of pH are critical for success.
Causality Behind Experimental Choices:
-
Metal-to-Ligand Ratio: The stoichiometry (e.g., 1:2 or 1:3 metal-to-ligand ratio) is chosen to satisfy the preferred coordination number of the metal ion (e.g., four-coordinate tetrahedral/square planar or six-coordinate octahedral).[6]
-
Solvent: Solvents like ethanol or methanol are commonly used as they can dissolve both the ligand and many metal salts. Water is also used, especially when pH control is important.[7][8]
-
pH Control: The pyridin-4-ol has an acidic proton. A base is often added to deprotonate the ligand, facilitating its coordination to the metal center as an anionic ligand. This prevents the formation of protonated ligand salts.
Workflow for Ligand and Complex Synthesis
Caption: General workflow from pyridine precursor to the final metal complex.
Protocol 2: Synthesis of an Iron(III) Complex
This protocol is inspired by the synthesis of iron chelators like Deferiprone.[8][9][10]
Materials:
-
2,6-disubstituted pyridin-4-ol ligand (1.0 mmol)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.33 mmol)
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or other suitable base
-
Distilled water
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve the 2,6-disubstituted pyridin-4-ol ligand (1.0 mmol) in 20 mL of ethanol in a flask.
-
Deprotonation: While stirring, add a stoichiometric amount of base (e.g., 1.0 mmol of NaOH in a small amount of water) to the ligand solution to form the pyridin-4-olate anion.
-
Metal Salt Solution: In a separate beaker, dissolve FeCl₃·6H₂O (0.33 mmol) in 10 mL of ethanol.
-
Complexation: Slowly add the iron(III) solution dropwise to the stirring ligand solution. A color change should be immediately apparent, often to a deep red or brown, indicating complex formation.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or gently reflux to ensure the reaction goes to completion.
-
Isolation: Allow the solution to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the purified complex under vacuum.
Section 3: Essential Characterization Techniques
Unambiguous characterization is crucial to confirm the structure and purity of the synthesized complexes. A combination of spectroscopic and structural methods is typically employed.
Spectroscopic and Structural Analysis
| Technique | Purpose | Key Observables & Interpretation |
| FT-IR Spectroscopy | Identify functional groups and infer coordination. | Disappearance or shift of the broad O-H band from the free ligand. Shift in the C=O stretching frequency upon coordination. Appearance of new low-frequency bands corresponding to M-O and M-N vibrations.[11] |
| UV-Vis Spectroscopy | Probe electronic transitions. | Ligand-to-Metal Charge Transfer (LMCT): Intense bands, often responsible for the deep color of the complexes. d-d Transitions: For transition metals, weaker bands in the visible region corresponding to electronic transitions between d-orbitals.[12] |
| ¹H & ¹³C NMR | Determine the molecular structure in solution. | Coordination to a diamagnetic metal causes shifts in proton and carbon signals of the pyridine ring. For paramagnetic complexes, signals can be significantly broadened and shifted over a wide ppm range due to hyperfine interactions.[13][14] |
| X-ray Crystallography | Provide definitive 3D structural information. | Determines precise bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and intermolecular interactions in the solid state.[15][16][17][18] |
Protocol 3: Single-Crystal X-ray Diffraction
Obtaining a definitive structure requires growing single crystals suitable for diffraction analysis.[15]
Procedure:
-
Crystal Growth (Self-Validation): The ability to grow well-defined single crystals is itself an indicator of high purity.
-
Slow Evaporation: Dissolve the purified complex in a suitable solvent (e.g., DMF, acetonitrile) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Create a saturated solution of the complex in one solvent. Place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and promoting crystal growth.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer to minimize thermal motion. Collect diffraction data as the crystal is rotated in the X-ray beam.[15]
-
Structure Solution and Refinement: Process the diffraction data using specialized software to solve the phase problem and build an electron density map. Refine the atomic positions and thermal parameters to generate the final crystal structure.
Section 4: Application Notes & Protocols
The true value of these complexes lies in their functional applications. Below are notes and a protocol for one of their most significant uses.
Application: Medicinal Chemistry - Iron Chelation
Many 3-hydroxy-4-pyridinone ligands, which are tautomers of the title compounds, are potent iron chelators. The most famous example is Deferiprone, used to treat iron overload in patients with thalassemia.[8] The principle is that the ligand can form a stable, non-toxic complex with excess iron, which can then be excreted from the body.[19][20]
Mechanism of Action: The bidentate nature of the ligand allows three ligands to wrap around an Fe(III) ion, forming a highly stable, neutral 3:1 (ligand:metal) octahedral complex that is readily excreted.
Protocol 4: Determining Iron(III) Binding Stoichiometry by Job's Plot (Method of Continuous Variation)
This protocol uses UV-Vis spectroscopy to determine the metal-ligand stoichiometry in solution. It is a self-validating system where the peak of the plot directly reveals the mole fraction corresponding to the most stable complex.
Materials:
-
Stock solution of the pyridin-4-ol ligand in a buffered solvent (e.g., 1 mM in HEPES buffer, pH 7.4).
-
Stock solution of FeCl₃ of the exact same concentration (1 mM) in the same buffer.
-
Matched quartz cuvettes (1 cm path length).
Equipment:
-
UV-Vis Spectrophotometer
-
Calibrated micropipettes
-
A series of small, clean vials or a 96-well plate.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions where the total molar concentration of [Ligand] + [Metal] is constant, but the mole fraction of the ligand (X_L) varies from 0 to 1. For a total volume of 1 mL and 1 mM stock solutions:
-
X_L = 0.0: 0 µL Ligand + 1000 µL Metal
-
X_L = 0.1: 100 µL Ligand + 900 µL Metal
-
...
-
X_L = 0.5: 500 µL Ligand + 500 µL Metal
-
...
-
X_L = 0.9: 900 µL Ligand + 100 µL Metal
-
X_L = 1.0: 1000 µL Ligand + 0 µL Metal
-
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 15-30 minutes) at room temperature.
-
Spectroscopic Measurement:
-
Choose a wavelength (λ_max) where the metal complex absorbs strongly, but the free ligand and metal salt absorb weakly. This can be determined from a preliminary scan.
-
Measure the absorbance of each solution at this chosen λ_max.
-
-
Data Analysis:
-
Calculate the corrected absorbance (Y) which represents the absorbance due to the complex formation. A common correction is: Y = A_measured - (A_metal * (1 - X_L)) - (A_ligand * X_L).
-
Plot Y (Corrected Absorbance) on the y-axis against the mole fraction of the ligand (X_L) on the x-axis.
-
-
Interpretation: The mole fraction at which the maximum absorbance occurs indicates the stoichiometry. For example, a peak at X_L ≈ 0.75 suggests a 3:1 ligand-to-metal ratio (0.75 / (1 - 0.75) = 3).
Visualizing Complex Stoichiometry
Caption: Example Job's Plot showing a peak at a mole fraction of ~0.67, indicating a 2:1 complex.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic [research.amanote.com]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amphetamine-like Deferiprone and Clioquinol Derivatives as Iron Chelating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki-Miyaura Reaction with 2,6-Dibromopyridin-4-ol
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2,6-dibromopyridin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges presented by this substrate. As Senior Application Scientists, we provide not only protocols but also the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
The Challenge: Why is this compound a Demanding Substrate?
This compound is a valuable synthetic intermediate, but its structure presents a unique combination of challenges for the Suzuki-Miyaura reaction. Understanding these hurdles is the first step toward successful optimization.
-
Electron-Deficient Ring System : The pyridine ring is inherently electron-poor, which can make the initial oxidative addition step of the catalytic cycle sluggish compared to electron-rich aryl bromides.[1][2]
-
Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit catalytic activity by occupying a site needed for the reaction to proceed.[3]
-
The Hydroxyl Group : The acidic proton of the 4-hydroxy group can be deprotonated by the base, forming a pyridinolate. This can lead to solubility issues and potential O-arylation side reactions. While less common than C-C coupling, it is a possibility with highly reactive catalyst systems. More importantly, the anionic oxygen can also coordinate to the palladium center, altering its reactivity.
-
Selectivity Control : The presence of two bromine atoms raises the challenge of controlling selectivity. Achieving high yields of the mono-arylated product without forming the di-arylated species (and vice-versa) requires precise control over reaction conditions.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection?
For this substrate, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is highly recommended.[5] Ligands such as SPhos, XPhos, or RuPhos are excellent choices because their steric bulk helps to accelerate the reductive elimination step and can physically hinder the pyridine nitrogen from coordinating to the palladium center, thus preventing catalyst inhibition.[3]
Q2: How can I favor selective mono-arylation over di-arylation?
To achieve selective mono-arylation, the key is to control the stoichiometry of the limiting reagent. Use the boronic acid as the limiting reagent, typically in the range of 1.0 to 1.2 equivalents relative to the this compound. Carefully monitoring the reaction by TLC or LC-MS is crucial to quench it once the starting material is consumed but before significant di-arylation occurs.[4]
Q3: My boronic acid is decomposing, leading to low yields. What can I do?
Boronic acid decomposition, primarily through protodeboronation, is a common side reaction, especially at elevated temperatures and with prolonged reaction times.[6] To mitigate this:
-
Use a Boronate Ester : Pinacol boronate esters are generally more stable than their corresponding boronic acids and can be used to suppress decomposition pathways.[6][7]
-
Choose the Right Base : Use the mildest base effective for the reaction. K₃PO₄ or K₂CO₃ are often better choices than strong hydroxides.[8]
-
Anhydrous Conditions : Ensure your solvents are dry, as water can facilitate protodeboronation.[3][9]
-
Slow-Release Strategy : Using MIDA boronates or other "masked" boron reagents can maintain a low concentration of the active boronic acid, minimizing its decomposition over the course of the reaction.[6][10]
Q4: What is the optimal base for this reaction?
Inorganic bases are typically used.[1] Potassium phosphate (K₃PO₄) is often an excellent choice for this substrate. It is strong enough to promote the transmetalation step but generally mild enough to avoid deprotonating less acidic functional groups or causing significant boronic acid decomposition.[8] Carbonates like K₂CO₃ and Cs₂CO₃ are also widely effective. Stronger bases like NaOH or KOH should be used with caution due to the acidic nature of the 4-hydroxy group and their potential to accelerate side reactions.[8]
In-Depth Troubleshooting Guide
Problem: Low or No Product Yield
This is the most common issue and can be traced back to several points in the catalytic cycle.
Visual Workflow: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
1. Potential Cause: Catalyst Inhibition or Decomposition
-
The "Why": The pyridine nitrogen can act as a ligand, binding to the palladium center and preventing it from participating in the catalytic cycle.[3] Additionally, high temperatures can lead to the formation of inactive palladium black if the ligand does not sufficiently stabilize the Pd(0) species.
-
Solutions:
-
Ligand Choice: Use bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos). Their size creates a sterically hindered environment around the palladium, making it difficult for the pyridine nitrogen to coordinate.[3][5]
-
Catalyst Loading: While counterintuitive, sometimes decreasing the catalyst loading can improve yields by minimizing catalyst decomposition pathways. However, for a sluggish reaction, a modest increase from 1-2 mol% to 3-5 mol% may be necessary.
-
Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more stable and generate the active Pd(0) species more reliably in solution.
-
2. Potential Cause: Inefficient Transmetalation
-
The "Why": The transmetalation step, where the organic group is transferred from boron to palladium, requires the activation of the boronic acid by a base.[2][8] If the base is too weak, not soluble, or if the solvent system is inappropriate, this step can become the rate-limiting factor.
-
Solutions:
-
Base Screening: If K₂CO₃ is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃. The larger cation of cesium carbonate can increase its solubility and basicity in organic solvents.[8]
-
Solvent System: A mixture of a non-polar solvent with a polar one, often including water, is common. Toluene/water, dioxane/water, or THF/water are standard systems.[1] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[11] For substrates with poor solubility, polar aprotic solvents like DMF or NMP can be used, but must be rigorously degassed.[12]
-
Temperature: Increasing the reaction temperature (typically to 80-110 °C) will increase the rate of all steps in the catalytic cycle, including transmetalation.[13]
-
Problem: Formation of Significant Side Products
1. Side Product: Protodeboronation (Ar-B(OH)₂ → Ar-H)
-
The "Why": This is the protonolysis of the carbon-boron bond, replacing it with a C-H bond.[6] It consumes your nucleophile and is often catalyzed by aqueous base and accelerated by heat.
-
Solutions:
-
Use Boronate Esters: As mentioned in the FAQ, pinacol or MIDA boronate esters are significantly more resistant to protodeboronation.[6][7]
-
Minimize Water: While some water is often beneficial, excess water can promote this side reaction. Use a solvent ratio like 10:1 organic solvent to water.
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed.
-
2. Side Product: Homocoupling (Ar-Br + Ar-Br → Ar-Ar)
-
The "Why": This side reaction is often promoted by the presence of oxygen in the reaction mixture. It consumes your starting material and complicates purification.
-
Solutions:
-
Rigorous Degassing: This is critical. Ensure your solvent and reaction headspace are free of oxygen. The most effective method is freeze-pump-thaw (at least three cycles). Sparging with an inert gas like argon or nitrogen for 15-30 minutes is a less effective but acceptable alternative.[14]
-
Recommended Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Selective Mono-Arylation of this compound
This protocol is designed to favor the formation of 2-aryl-6-bromopyridin-4-ol.
| Component | Amount (1 mmol scale) | Moles | Equivalents |
| This compound | 252.9 mg | 1.0 mmol | 1.0 |
| Arylboronic Acid | 1.1 mmol | 1.1 | |
| Pd(OAc)₂ | 4.5 mg | 0.02 mmol | 0.02 (2 mol%) |
| SPhos | 24.6 mg | 0.06 mmol | 0.06 (6 mol%) |
| K₃PO₄ | 424.6 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane | 8 mL | - | - |
| Degassed Water | 2 mL | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Once the starting this compound is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-Arylation of this compound
This protocol is optimized for the synthesis of 2,6-diarylpyridin-4-ol.
| Component | Amount (1 mmol scale) | Moles | Equivalents |
| This compound | 252.9 mg | 1.0 mmol | 1.0 |
| Arylboronic Acid | 2.5 mmol | 2.5 | |
| Pd(PPh₃)₄ | 57.8 mg | 0.05 mmol | 0.05 (5 mol%) |
| K₂CO₃ | 414.6 mg | 3.0 mmol | 3.0 |
| Toluene | 9 mL | - | - |
| Degassed Water | 3 mL | - | - |
Step-by-Step Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[4][15]
-
Add the toluene and degassed water.
-
Heat the mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate.
-
After cooling, perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography. Note that the di-arylated product is often significantly less polar than the mono-arylated one.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) species.[1][2][16]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. aidic.it [aidic.it]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Buchwald-Hartwig Amination of 2,6-Dibromopyridin-4-ol
Welcome to the dedicated technical support guide for the Buchwald-Hartwig amination of 2,6-dibromopyridin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this specific substrate. Here, we address common experimental failures, provide in-depth troubleshooting strategies, and offer optimized protocols grounded in mechanistic principles.
Frequently Asked Questions (FAQs): Core Challenges
This section directly addresses the most pressing issues encountered when working with this compound.
Q1: My reaction is giving very low or no yield. What is the most likely cause?
A: The primary culprit is often catalyst poisoning by the pyridine nitrogen.[1] Unlike simple aryl halides, the nitrogen atom in the pyridine ring can coordinate strongly to the palladium center, effectively inhibiting its catalytic activity.[1] This is particularly problematic for 2-halopyridines. Additionally, the presence of the hydroxyl group introduces further complexities. Ensure your reagents and solvents are scrupulously dry and the reaction is maintained under a strictly inert atmosphere (argon or nitrogen), as organometallic catalysts are sensitive to air and moisture.[1]
Q2: I am getting a mixture of products. Is it possible to get O-arylation instead of the desired N-arylation?
A: Yes, this is a critical challenge. This compound exists in tautomeric equilibrium with its pyridone form. This makes it an ambident nucleophile , with potential reaction sites at both the amine nitrogen (N-arylation) and the pyridinol oxygen (O-arylation). The choice of base is paramount in controlling this selectivity. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) typically favor deprotonation of the amine-palladium complex, promoting N-arylation.[2] Weaker bases or different reaction conditions could inadvertently lead to competing O-arylation, a reaction more akin to the Buchwald-Hartwig ether synthesis.[3][4]
Q3: How can I control for mono-amination versus di-amination at the 2- and 6-positions?
A: Achieving selective mono-amination of a dibrominated substrate requires careful control over reaction stoichiometry and conditions.[5]
-
For Mono-amination: Use a slight excess (1.0-1.2 equivalents) of the amine coupling partner relative to the this compound. Lower reaction temperatures and shorter reaction times are also crucial to prevent the second amination from occurring.
-
For Di-amination: A significant excess of the amine (2.2-3.0 equivalents) is required, along with typically higher temperatures and longer reaction times to drive the reaction to completion.
Q4: What is the best starting point for a catalyst and ligand system for this substrate?
A: For electron-deficient and potentially coordinating heteroaryl halides, bulky, electron-rich biaryl phosphine ligands are the gold standard.[6][7] These ligands stabilize the palladium catalyst, prevent pyridine coordination through steric hindrance, and facilitate the crucial reductive elimination step.[6]
-
Recommended Ligands: Start with ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig research groups.[7] BrettPhos is particularly effective for coupling primary amines.[8]
-
Palladium Source: Using a pre-formed palladium precatalyst (e.g., SPhos Pd G3) is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as it leads to a more controlled formation of the active Pd(0) species.[2]
Visual Guide 1: Key Challenges Overview
The diagram below illustrates the three primary challenges inherent to the Buchwald-Hartwig amination of this substrate.
Caption: Core challenges in the amination of this compound.
Troubleshooting Guide: A Problem-Solving Workflow
Use this section to diagnose and resolve specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Poisoning: Pyridine nitrogen is deactivating the Pd center.[1] 2. Inactive Catalyst: Reagents/solvents are not anhydrous or atmosphere is not inert. 3. Suboptimal Ligand: Ligand is not bulky/electron-rich enough to prevent poisoning or promote catalysis.[1] | 1. Switch to a Bulky Ligand: Employ a biaryl phosphine ligand like SPhos, XPhos, or RuPhos.[7] 2. Use a Precatalyst: Use a well-defined Pd(II) precatalyst (e.g., G3 or G4 type) for reliable activation to Pd(0).[2] 3. Ensure Inert Conditions: Degas solvent thoroughly (e.g., via freeze-pump-thaw cycles). Use an efficient glovebox or Schlenk line technique.[9] |
| Poor N- vs. O-Arylation Selectivity | 1. Incorrect Base: The base may be promoting deprotonation of the hydroxyl group. 2. Solvent Effects: The solvent may favor the pyridone tautomer, increasing the nucleophilicity of the oxygen. | 1. Use a Strong, Hindered Base: NaOtBu or LHMDS are standard choices that favor N-arylation.[2] 2. Screen Solvents: Aprotic, non-polar solvents like toluene or dioxane are generally preferred. Avoid protic solvents.[2] 3. Lower Temperature: Running the reaction at the lowest possible temperature that affords a reasonable rate can improve selectivity. |
| Uncontrollable Mono-/Di-amination Ratio | 1. Incorrect Stoichiometry: Too much amine leads to di-substitution; too little prevents full conversion for di-substitution. 2. Reaction Time/Temp: Conditions are too harsh for mono-amination or not forcing enough for di-amination. | 1. Precise Stoichiometry: For mono-amination, use 1.0-1.2 eq. of amine. For di-amination, use ≥2.2 eq.[5] 2. Monitor Reaction Progress: Use TLC or LC-MS to stop the reaction once the desired product (e.g., mono-adduct) is maximized.[10] |
| Significant Hydrodehalogenation (Ar-Br → Ar-H) | 1. β-Hydride Elimination: A competitive side reaction where an amide intermediate undergoes β-hydride elimination.[3] 2. Presence of Water: Traces of water can be a proton source for this side reaction. | 1. Ligand Choice: Use bulky biaryl phosphine ligands which favor the desired reductive elimination over β-hydride elimination pathway.[6] 2. Rigorous Drying: Ensure all reagents, solvents, and glassware are completely free of moisture. |
Visual Guide 2: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing poor reaction outcomes.
Caption: A logical workflow for troubleshooting common reaction failures.
Optimized Experimental Protocols
The following protocols provide a robust starting point. Causality for each step is explained to create a self-validating methodology.
Protocol 1: Selective Mono-N-Arylation with a Primary Amine
This protocol is designed to favor the formation of the mono-aminated product.
-
Objective: Synthesize 2-bromo-6-(alkylamino)pyridin-4-ol.
-
Core Principle: Limiting the amine stoichiometry and using a highly active but sterically demanding catalyst system at moderate temperature prevents over-reaction.
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (BrettPhos, 4 mol%), and the base (NaOtBu, 1.4 equivalents).
-
Rationale: Using a precatalyst ensures reliable generation of the active Pd(0) species.[2] BrettPhos is an excellent ligand for primary amines.[8] NaOtBu is a strong, non-nucleophilic base that promotes the catalytic cycle without competing in O-arylation.[2]
-
-
Inert Atmosphere:
-
Seal the tube, and evacuate and backfill with argon three times.
-
Rationale: The Pd(0) catalyst and the phosphine ligand are oxygen-sensitive. A rigorously inert atmosphere is non-negotiable for reproducibility.[1]
-
-
Reagent Addition:
-
Add this compound (1.0 equivalent) and anhydrous, degassed toluene via syringe.
-
Stir for 5 minutes, then add the primary amine (1.1 equivalents) via syringe.
-
Rationale: Adding the amine last allows for initial complex formation. Using a minimal excess of the amine (1.1 eq.) is the primary control element for achieving mono-selectivity.[5] Toluene is an excellent solvent for this chemistry.[2]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction every 30-60 minutes by TLC or LC-MS, watching for the consumption of starting material and the formation of the mono-adduct and di-adduct.
-
Rationale: Moderate temperature provides enough energy for the first amination while kinetically disfavoring the second. Close monitoring is key to quenching the reaction before significant di-amination occurs.[10]
-
-
Work-up and Purification:
-
Once the desired conversion is reached, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Di-N-Arylation with a Secondary Amine
This protocol is optimized to drive the reaction to completion, forming the di-substituted product.
-
Objective: Synthesize 2,6-bis(dialkylamino)pyridin-4-ol.
-
Core Principle: Using an excess of the amine coupling partner and more forcing conditions ensures both bromine atoms are substituted.
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., SPhos Pd G3, 3 mol%), the ligand (SPhos, 6 mol%), and the base (LHMDS, 2.5 equivalents).
-
Rationale: A slightly higher catalyst loading can be beneficial for the more challenging second amination. SPhos is a robust, general ligand for a wide range of amines.[7] LHMDS is another strong, non-nucleophilic base suitable for this transformation.
-
-
Inert Atmosphere:
-
Seal the tube, and evacuate and backfill with argon three times.
-
Rationale: As with any Buchwald-Hartwig amination, maintaining an inert atmosphere is critical for catalyst longevity and reaction success.
-
-
Reagent Addition:
-
Add this compound (1.0 equivalent) and anhydrous, degassed 1,4-dioxane via syringe.
-
Add the secondary amine (2.5 equivalents) via syringe.
-
Rationale: A significant excess of both the amine and the base is used to drive the reaction to completion and ensure the second, slower C-N bond formation occurs efficiently.[5]
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor for the complete consumption of the mono-aminated intermediate by LC-MS.
-
Rationale: Higher temperatures and longer reaction times are necessary to overcome the higher activation barrier for the amination of the less reactive 2-bromo-6-aminopyridine intermediate.
-
-
Work-up and Purification:
-
Follow the same procedure as described in Protocol 1.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Sonogashira Coupling of Substituted Pyridinols
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the Sonogashira cross-coupling of substituted pyridinols. As a Senior Application Scientist, I understand that while the Sonogashira reaction is a powerful tool for C(sp²)-C(sp) bond formation, substrates containing nitrogen heterocycles like pyridinols introduce unique challenges that can lead to low yields, catalyst deactivation, and complex side reactions.[1][2]
This guide is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to help you navigate these complexities and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common high-level issues encountered when working with substituted pyridinol substrates.
Q1: Why is my Sonogashira reaction with a halopyridinol substrate failing or giving very low yields? A1: This is the most frequent challenge. The primary culprit is often the pyridine nitrogen itself. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium catalyst, acting as a ligand and leading to catalyst inhibition or complete deactivation.[3] This prevents the catalyst from participating effectively in the catalytic cycle. Additionally, the reactivity of the halide (I > Br >> Cl) plays a significant role; chloro- and bromopyridinols are substantially less reactive and often require more specialized conditions.[1][4]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my terminal alkyne. What is it and how can I prevent it? A2: You are observing alkyne homocoupling, often referred to as Glaser coupling.[5] This is a classic side reaction in Sonogashira chemistry, catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3][4][6] To minimize this, you must ensure your reaction is performed under strictly anaerobic conditions. However, the most effective solution is often to switch to a "copper-free" Sonogashira protocol, which eliminates the primary catalyst for this unwanted side reaction.[5]
Q3: My reaction starts but then stalls, and I see palladium black precipitating. What's happening? A3: The formation of palladium black (insoluble Pd(0) aggregates) indicates that the active catalyst is falling out of the catalytic cycle and agglomerating. This can be caused by several factors, particularly with pyridinol substrates. The phosphine ligands typically used can be displaced by the stronger-coordinating pyridine substrate. The resulting "ligandless" or improperly coordinated palladium species are unstable and prone to precipitation, especially at higher temperatures. Using bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands can create a more stable catalytic complex that is less susceptible to this deactivation pathway.[7]
Q4: Can the hydroxyl group of the pyridinol interfere with the reaction? A4: Yes, potentially. While the hydroxyl group is not typically as problematic as the pyridine nitrogen, its acidity can influence the choice of base. A very strong base could deprotonate the hydroxyl group, forming a pyridinolate anion. This species could potentially coordinate to the metal centers or alter the substrate's electronic properties and solubility, impacting the reaction outcome. If you suspect interference, protecting the hydroxyl group (e.g., as a silyl ether or methyl ether) is a viable strategy to test this hypothesis.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems observed during your experiments.
Problem 1: Low Yield or No Reaction
This is the most critical issue, often stemming from catalyst deactivation or suboptimal reaction conditions.
Root Cause Analysis & Solutions
-
Catalyst Inhibition by Pyridine Nitrogen: The pyridine substrate competes with the phosphine ligands for coordination sites on the palladium center, forming a stable, off-cycle complex that shuts down catalysis.
-
Solution 1: Increase Catalyst Loading: As a first pass, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation, though this is not an ideal or cost-effective solution.
-
Solution 2: Employ Robust Ligands: The choice of ligand is critical. Standard ligands like PPh₃ may not be sufficient. Switch to ligands that form more stable complexes and promote the desired catalytic steps.[7]
-
Bulky, Electron-Rich Phosphines: Ligands like P(t-Bu)₃, XPhos, or SPhos are more effective. Their steric bulk promotes the formation of monoligated, highly active L₁Pd⁰ species, while their electron-donating nature accelerates the rate-limiting oxidative addition step.[7][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, making the catalyst resistant to deactivation by the pyridinol substrate.[7][9]
-
-
Solution 3: Use Pre-formed, Air-Stable Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using modern, well-defined precatalysts (e.g., G3-XPhos, [DTBNpP]Pd(crotyl)Cl).[8] These catalysts often provide more reliable activation and consistent performance with challenging substrates.[8]
-
-
Low Halide Reactivity: The strength of the carbon-halogen bond makes oxidative addition the rate-determining step for less reactive halides.[2]
-
Solution: For bromopyridinols and especially chloropyridinols, higher temperatures are often necessary to drive the oxidative addition.[10] A reaction that is sluggish at 80 °C may proceed well at 110 °C in a sealed tube. This must be balanced against the thermal stability of your substrates. Ensure you are using a catalyst system known to be effective for aryl chlorides, which almost always involves bulky, electron-rich phosphine or NHC ligands.[11]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low-yield reactions.
Problem 2: Significant Alkyne Homocoupling (Glaser Byproduct)
This side reaction consumes your alkyne and complicates purification.
Root Cause Analysis & Solutions
-
Copper-Catalyzed Oxidative Dimerization: The Cu(I) co-catalyst, essential in the traditional Sonogashira mechanism for forming the copper acetylide, can also catalyze the oxidative dimerization of the alkyne to form a 1,3-diyne (Glaser product), especially when oxygen is present.[4][12]
-
Solution 1: Rigorous Inert Atmosphere: Before attempting more significant changes, ensure your technique is flawless. Thoroughly degas all solvents and reagents (three freeze-pump-thaw cycles are recommended) and maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the entire setup and reaction time.[3][6]
-
Solution 2: Adopt a Copper-Free Protocol: This is the most definitive solution. Copper-free Sonogashira reactions avoid Glaser coupling entirely.[5] However, the absence of copper changes the mechanism; the alkyne is activated directly by the palladium center, which may require different reaction conditions.[7][12] These protocols often rely on a strong organic or inorganic base and a highly active palladium/ligand system.
-
Recommended Reagent Combinations for Pyridinol Couplings
| Problem Addressed | Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| General Reactivity | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or Dioxane | 60 - 100 | Classic conditions; best for iodopyridinols. Prone to homocoupling.[13][14] |
| Catalyst Deactivation | Pd₂(dba)₃ + XPhos | K₃PO₄ | Toluene or Dioxane | 80 - 110 | Bulky ligand stabilizes catalyst against pyridine coordination.[7] |
| Homocoupling & Deactivation | [DTBNpP]Pd(crotyl)Cl | TMP (2,2,6,6-Tetramethylpiperidine) | DMSO | Room Temp - 60 | Excellent copper-free system with an air-stable precatalyst.[8] |
| Chloropyridinols | Pd(OAc)₂ + SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 - 120 | Highly active catalyst system required for activating C-Cl bonds.[11] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
(Adapted for a generic 3-bromo-5-hydroxypyridine)
This protocol is a good starting point for more reactive iodopyridinols but may be susceptible to the side reactions discussed.
-
Vessel Preparation: To a flame-dried Schlenk flask under argon, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.02 mmol, 2 mol%), and 3-bromo-5-hydroxypyridine (1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Reagent Addition: Add degassed 1,4-dioxane (5 mL) and degassed diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at 80 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the organic layer with saturated aqueous NH₄Cl, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Robust Copper-Free Sonogashira Coupling
(Adapted from Buchwald and Soheili methodologies for challenging N-heterocycles)[8][15]
This protocol is designed to mitigate both catalyst deactivation and alkyne homocoupling, making it highly suitable for bromo- and chloropyridinols.
-
Vessel Preparation: In a glovebox or under a strict argon atmosphere in a Schlenk flask, add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 mmol, 2.5 mol%), the halopyridinol (1.0 mmol, 1.0 equiv.), and the inorganic base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMSO or 1,4-dioxane, 4 mL) and the terminal alkyne (1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction: Seal the vessel and stir the mixture at the appropriate temperature (e.g., room temperature to 60 °C for the specified precatalyst, or 100-110 °C for other systems) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Catalytic Cycles: Key Differences
Caption: Comparison of Cu-catalyzed vs. Cu-free catalytic cycles.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,6-Diarylpyridin-4-ols
Welcome to the Technical Support Center for the purification of 2,6-diarylpyridin-4-ols. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis and purification of 2,6-diarylpyridin-4-ols and their tautomeric 4-pyridone forms.
Introduction: The Challenge of Purifying 2,6-Diarylpyridin-4-ols
The purification of 2,6-diarylpyridin-4-ols is often complicated by the inherent chemical nature of the molecule itself. The primary challenge arises from the keto-enol tautomerism between the pyridin-4-ol and the 2,6-diaryl-4-pyridone form. This equilibrium can result in a mixture of tautomers in solution, which often exhibit similar polarities, making separation by conventional chromatographic methods difficult. Furthermore, the nature of the aryl substituents can significantly influence the compound's solubility and crystalline properties.
This guide provides practical, field-proven insights to navigate these challenges, ensuring you can obtain your target compound with the desired purity for downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2,6-diarylpyridin-4-ols, providing a systematic approach to problem-solving.
Issue 1: Persistent Impurities After Initial Work-up
Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks, indicating the presence of significant impurities.
Causality: Impurities in the synthesis of 2,6-diarylpyridin-4-ols can stem from several sources, including unreacted starting materials, by-products from side reactions, or decomposition of the product. Common synthetic routes like the Hantzsch or Kröhnke pyridine syntheses can generate specific impurities. For instance, the Mannich reaction, a common method for synthesizing the related 2,6-diaryl-3-methyl-4-piperidones, may have incomplete condensation as a source of impurities[1][2].
Troubleshooting Workflow:
Caption: Decision workflow for addressing persistent impurities.
Step-by-Step Solutions:
-
Acid-Base Extraction: If the impurities are acidic or basic in nature, an aqueous acid or base wash can be highly effective.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. The key is selecting an appropriate solvent or solvent system.
-
Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature. For 2,6-diarylpyridin-4-ols, which are often crystalline solids, common recrystallization solvents include ethanol, methanol, or mixtures like ethanol/water or dichloromethane/hexane.
-
Experimental Protocol: Single-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
Issue 2: Difficulty with Chromatographic Separation
Symptom: During column chromatography, the product co-elutes with impurities, or the peaks are broad and poorly resolved.
Causality: The primary cause of poor chromatographic separation of 2,6-diarylpyridin-4-ols is the presence of tautomers. The pyridinol and pyridone forms can interconvert on the column, leading to band broadening and tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for challenging chromatographic separations.
Step-by-Step Solutions:
-
Derivatization to "Lock" the Tautomer: A highly effective strategy is to convert the tautomeric mixture into a single, less polar derivative. The formation of a pyridin-4-yl nonaflate is a recommended approach.
-
Experimental Protocol: Nonaflate Formation
-
Dissolve the crude 2,6-diarylpyridin-4-ol in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add nonafluorobutanesulfonyl fluoride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
The resulting nonaflate can be readily purified by silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate gradient).
-
The purified nonaflate can then be deprotected if the pyridinol form is required for subsequent steps.
-
-
-
Optimization of Chromatographic Conditions:
-
Mobile Phase Selection: For the direct chromatography of 2,6-diarylpyridin-4-ols, a gradient elution is often necessary. A common system is a gradient of ethyl acetate in hexane or dichloromethane in methanol.
-
Addition of Modifiers: To minimize peak tailing caused by the basicity of the pyridine nitrogen, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.
-
Stationary Phase: While silica gel is the most common stationary phase, for particularly challenging separations, alumina (neutral or basic) or a C18 reversed-phase column could be explored.
-
Issue 3: Product "Oiling Out" During Recrystallization
Symptom: Instead of forming crystals upon cooling, the product separates as an oil.
Causality: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the presence of impurities that depress the melting point of the solid or a solvent that is too good at dissolving the compound even at lower temperatures.
Solutions:
-
Use a Two-Solvent System:
-
Principle: In a two-solvent system, the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly.
-
Common Solvent Pairs: Ethanol/water, methanol/water, dichloromethane/hexane, ethyl acetate/hexane.
-
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If a small amount of pure product is available, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Slower Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a newly synthesized 2,6-diarylpyridin-4-ol?
A1: A recommended general workflow is as follows:
-
Initial Work-up: Perform an acid-base extraction to remove charged impurities.
-
First Pass Purification: Attempt recrystallization from a suitable solvent (e.g., ethanol). This is often sufficient to obtain moderately pure material.
-
High Purity Purification: If recrystallization is unsuccessful or higher purity is required, proceed with silica gel column chromatography. If tautomerism is an issue, consider derivatization to the nonaflate prior to chromatography.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of impurity peaks is crucial. Be aware that tautomerism can lead to the appearance of two sets of peaks, which does not necessarily indicate impurity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q3: What are some common by-products in the synthesis of 2,6-diarylpyridin-4-ols?
A3: The by-products will depend on the synthetic route. For example:
-
In syntheses starting from chalcones, unreacted chalcone or Michael addition products can be impurities.
-
In Hantzsch-type syntheses, incompletely cyclized intermediates or over-oxidized products can be present.
-
The Kröhnke pyridine synthesis can sometimes yield benzo[a]indolizine derivatives as side products.
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, reversed-phase HPLC (typically with a C18 column) is an excellent analytical technique for assessing the purity of 2,6-diarylpyridin-4-ols. For preparative scale purification, it can also be used, though it is generally more expensive than normal-phase chromatography. A common mobile phase would be a gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid.
Quantitative Data Summary
| Purification Technique | Key Parameters | Typical Values/Ranges |
| Recrystallization | Solvent | Ethanol, Methanol, Ethanol/Water, DCM/Hexane |
| Yield | 50-90% | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh)[3] |
| Eluent System | Hexane/Ethyl Acetate (gradient), DCM/Methanol (gradient) | |
| Eluent Modifier | 0.1-1% Triethylamine | |
| Derivatization | Reagents | NaH, Nonafluorobutanesulfonyl fluoride |
| Solvent | Anhydrous THF |
References
Preventing homo-coupling in reactions with 2,6-Dibromopyridin-4-ol
Welcome to the technical support guide for researchers utilizing 2,6-Dibromopyridin-4-ol. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning a critical side reaction: homo-coupling. Given the electron-rich nature of the pyridin-4-ol scaffold, undesirable dimerization of starting materials can be a significant challenge, leading to reduced yields and complex purification profiles. This guide is designed to provide you with the mechanistic insights and practical protocols necessary to mitigate these issues and ensure the success of your cross-coupling reactions.
Troubleshooting Guide: Homo-Coupling Issues
This section addresses specific problems you may encounter during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Scenario 1: Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing a significant amount of biaryl byproduct derived from the homo-coupling of my boronic acid. What is causing this and how can I prevent it?
Probable Cause: The homo-coupling of boronic acids is a well-documented side reaction in Suzuki-Miyaura coupling.[1] The primary culprit is often the presence of molecular oxygen in the reaction mixture.[1][2] Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then undergo a transmetalation with two molecules of the boronic acid, leading to a diaryl-palladium complex that reductively eliminates to form the undesired biaryl homo-coupled product and regenerate Pd(0).[2][3] This pathway competes directly with the desired cross-coupling cycle. The electron-rich nature of the this compound may slow the initial oxidative addition step, giving more time for this side reaction to occur.
Recommended Solution:
-
Rigorous Exclusion of Oxygen: This is the most critical factor.[2][3] Standard inert gas blanketing is often insufficient.
-
Solvent Degassing: Degas your solvent (e.g., dioxane, toluene, DMF) thoroughly before use. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for at least 30 minutes can significantly reduce dissolved oxygen.
-
Inert Atmosphere: Assemble your reaction in a glovebox or use a Schlenk line with proper technique. Ensure the reaction flask is evacuated and backfilled with a high-purity inert gas (like Argon) at least three times before adding reagents.
-
-
Catalyst Selection and Handling:
-
Use a Pd(0) Pre-catalyst: Start with a pre-formed Pd(0) source like Pd(PPh₃)₄. Using a Pd(II) source such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in-situ reduction to the active Pd(0) state. If this reduction is inefficient, the residual Pd(II) can directly promote homo-coupling.[2]
-
Add a Mild Reductant: If you must use a Pd(II) source, consider adding a mild reducing agent to facilitate the formation of the active Pd(0) catalyst and minimize the concentration of free Pd(II).[3]
-
-
Optimize Ligand and Base:
-
Bulky, Electron-Rich Ligands: Employ bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle and can sterically hinder the formation of intermediates that lead to homo-coupling.[4]
-
Base Choice: The choice of base is crucial. While strong bases are needed for transmetalation, excessively harsh conditions can promote side reactions. For sensitive substrates, consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely ground and anhydrous.[4]
-
-
Use Stable Boronic Acid Derivatives: Boronic acids can be prone to degradation and protodeboronation.[5] Consider using more stable boronic acid pinacol esters (Bpin) or MIDA boronates, which release the boronic acid slowly under the reaction conditions. This helps maintain a low concentration of the reactive boronic acid, suppressing its dimerization.[4]
Materials:
- This compound (1.0 equiv)
- Arylboronic Acid Pinacol Ester (1.2 equiv)
- Pd(PPh₃)₄ (3 mol%)
- K₃PO₄ (finely ground, dried, 2.0 equiv)
- Anhydrous, degassed 1,4-dioxane/water (4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and Pd(PPh₃)₄.
-
Seal the flask with a septum, and then evacuate and backfill with high-purity argon three times.
-
Under a positive pressure of argon, add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Scenario 2: Sonogashira Coupling
Question: I'm performing a Sonogashira reaction with this compound and a terminal alkyne, but my primary byproduct is the 1,3-diyne from alkyne homo-coupling (Glaser coupling). How do I stop this?
Probable Cause: Glaser coupling is the oxidative dimerization of terminal alkynes and is a classic side reaction in Sonogashira couplings.[6] This reaction is almost always promoted by two key factors: the copper(I) co-catalyst and the presence of oxygen .[2][7] The copper acetylide intermediate, which is crucial for the Sonogashira cycle, can be oxidized (often by O₂) to a copper(II) species, which then reacts with another copper acetylide molecule to produce the diyne.[7]
Recommended Solution:
-
Adopt a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[2] Modern palladium-ligand systems are highly efficient and do not require copper.
-
Catalyst System: Use a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃). These ligands facilitate the catalytic cycle, making the copper co-catalyst redundant.[8]
-
Base: A suitable base like Cs₂CO₃ or K₃PO₄ is typically used in these protocols.
-
-
If Using Copper, Be Rigorous: If a copper-free method is not feasible, extreme care must be taken to exclude oxygen.
-
Strictly Anaerobic Conditions: As with the Suzuki reaction, this is paramount. Use freeze-pump-thaw cycles for solvent degassing and maintain a strictly inert atmosphere throughout the experiment.[7]
-
Minimize Copper Loading: Use the minimum effective amount of the copper(I) source (e.g., CuI). High concentrations can accelerate homo-coupling.[7]
-
Slow Alkyne Addition: Adding the terminal alkyne slowly via a syringe pump can help maintain a low steady-state concentration of the copper acetylide intermediate, disfavoring the bimolecular homo-coupling pathway.[2]
-
Materials:
- This compound (1.0 equiv)
- Terminal Alkyne (1.2 equiv)
- Pd(OAc)₂ (2 mol%)
- SPhos (4 mol%)
- K₃PO₄ (2.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent, followed by the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of argon.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Scenario 3: Buchwald-Hartwig Amination
Question: When trying to perform a mono-amination on this compound, I am getting a significant amount of the 2,2',6,6'-tetrabromo-4,4'-dihydroxy-1,1'-bipyridine dimer. What is causing this aryl halide homo-coupling?
Probable Cause: The homo-coupling of aryl halides is a potential side reaction in many palladium-catalyzed processes, including the Buchwald-Hartwig amination.[9] This pathway can be initiated in several ways:
-
Reductive Homo-Coupling: Two molecules of the Ar-Pd(II)-X intermediate (formed after oxidative addition) can undergo a disproportionation or react with another equivalent of Pd(0) to eventually form an Ar-Pd(II)-Ar species, which then reductively eliminates to give the Ar-Ar product.[10] This is often favored when the subsequent steps of the desired cycle (e.g., amine coordination and deprotonation) are slow.
-
Radical Pathways: Under certain conditions, radical intermediates can be formed, leading to dimerization.[11]
-
Catalyst Decomposition: If the palladium catalyst is not properly stabilized by the ligand, it can decompose to palladium black, which can have its own catalytic activity, sometimes favoring homo-coupling.
The this compound is particularly susceptible due to its high electron density and the presence of two bromine atoms, increasing the statistical chance of this side reaction.
Recommended Solution:
-
Ligand Selection is Key: The choice of ligand is critical to stabilize the palladium catalyst and promote the desired C-N bond formation over C-C bond formation.
-
Use Bulky Biaryl Phosphine Ligands: Ligands developed by the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos) are specifically designed to accelerate both the oxidative addition and the C-N reductive elimination steps, minimizing the lifetime of intermediates that could lead to homo-coupling.[12][13] Bidentate ligands like BINAP or DPEPhos can also be effective.[9]
-
-
Pre-catalyst Choice:
-
Using well-defined, air-stable Pd pre-catalysts (e.g., XPhos Pd G3) is highly recommended. These ensure the rapid and reliable generation of the active monoligated Pd(0) species, which is crucial for an efficient catalytic cycle.[12]
-
-
Base and Solvent System:
-
A strong, non-nucleophilic base is required, with NaOt-Bu, KOt-Bu, and LHMDS being the most common.[14] The base must be strong enough to deprotonate the amine (or the N-H bond in the intermediate complex) but should be chosen carefully to avoid substrate degradation.
-
Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. The solubility of the base and the palladium complexes is important for a homogeneous and efficient reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of aryl halide homo-coupling in palladium-catalyzed reactions? A1: The most commonly proposed mechanism begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst to form an Ar-Pd(II)-X intermediate. Two of these intermediates can then undergo a ligand exchange to form Ar₂Pd(II) and PdX₂. The Ar₂Pd(II) species then undergoes reductive elimination to yield the biaryl product (Ar-Ar) and regenerate the Pd(0) catalyst. This entire process often requires a reductant to regenerate the Pd(0) consumed in side reactions, allowing the cycle to proceed catalytically.[10]
Q2: Why is this compound particularly challenging? A2: This substrate presents several challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[15] The 4-hydroxy group makes the ring electron-rich, which can slow down the rate-determining oxidative addition step compared to electron-deficient aryl halides.[4] Furthermore, the hydroxyl group is acidic and can be deprotonated by the strong bases used, creating an anionic species that may interact with the catalyst in unintended ways.
Q3: Can the reaction temperature influence the amount of homo-coupling? A3: Yes, temperature can have a significant impact. While higher temperatures can increase the rate of the desired cross-coupling, excessively high temperatures can also lead to catalyst decomposition and promote side reactions, including homo-coupling. It is crucial to find the optimal temperature that provides a good reaction rate without causing significant catalyst degradation. If homo-coupling is an issue, sometimes lowering the temperature can disfavor the side reaction more than the desired reaction.
Q4: How do I choose between different bulky phosphine ligands like SPhos, XPhos, or RuPhos? A4: The choice is often empirical and depends on the specific substrates. However, there are general guidelines. XPhos is highly effective for coupling aryl chlorides and hindered biaryl synthesis. SPhos is also very general and often provides excellent results for a wide range of substrates. RuPhos is particularly useful for reactions involving heteroaryl substrates. It is often necessary to screen a small set of ligands to identify the optimal one for a new transformation.
Data Summary
Table 1: General Influence of Reaction Parameters on Homo-Coupling
| Parameter | Condition Favoring Low Homo-Coupling | Rationale | References |
| Atmosphere | Strictly inert (Argon/Nitrogen), degassed solvents | Prevents oxidation of Pd(0) to Pd(II), which promotes homo-coupling of organometallic reagents. | [2][3][7] |
| Pd Catalyst | Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids residual Pd(II) from incomplete reduction of Pd(II) sources, which can cause stoichiometric homo-coupling. | [2] |
| Ligand | Bulky, electron-rich monophosphines (e.g., SPhos, XPhos) | Accelerates oxidative addition and reductive elimination, outcompeting dimerization pathways. Stabilizes the active catalyst. | [4][12] |
| Base | Optimal strength (e.g., K₃PO₄, Cs₂CO₃ for Suzuki) | Must be strong enough for the desired mechanism but not so harsh as to cause catalyst/substrate degradation. | [4][14] |
| Coupling Partner | Stable derivatives (e.g., boronic esters vs. acids) | Reduces the concentration of the highly reactive species prone to dimerization. | [4][5] |
| Co-Catalyst | Copper-free (for Sonogashira) | Eliminates the primary catalyst for alkyne (Glaser) homo-coupling. | [2][7] |
Visualizations
Caption: Desired cross-coupling vs. competing homo-coupling pathways.
Caption: Troubleshooting workflow for homo-coupling side reactions.
References
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. One moment, please... [operachem.com]
- 11. Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in 2,6-Dibromopyridin-4-ol Reactions
Welcome to the technical support center for 2,6-Dibromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges that lead to low conversion and provide in-depth, field-proven insights in a question-and-answer format to help you optimize your synthetic strategies.
Introduction: The Dual Reactivity of this compound
This compound is a valuable heterocyclic compound, but its reactivity is nuanced by the tautomeric equilibrium between its pyridinol and pyridone forms. This equilibrium is highly dependent on the solvent, pH, and temperature, and it fundamentally influences the substrate's electronic properties and potential reaction pathways. Understanding and controlling this tautomerism is often the key to achieving high conversion rates in your reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives a low yield. What are the likely causes?
Low yields in Suzuki couplings with this substrate typically stem from a few key issues:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[1] The presence of the hydroxyl/keto group can further complicate this by acting as a potential binding site.
-
Inadequate Base: The choice of base is critical. The acidic proton of the pyridinol tautomer can react with the base, potentially neutralizing it and preventing the necessary activation of the boronic acid for transmetalation.[2]
-
Poor Solubility: this compound and its salts can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reaction kinetics.
-
Protodeboronation of the Boronic Acid: This common side reaction, where the boronic acid is converted back to the corresponding arene, can be exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.
Q2: I am attempting a Buchwald-Hartwig amination and observing a complex mixture of products with significant starting material remaining. What should I investigate?
The challenges in Buchwald-Hartwig aminations of this compound are often related to the nucleophilicity of the substrate and potential side reactions:
-
N- vs. O-Arylation: In its pyridone tautomer, the substrate has two potential nucleophilic sites: the nitrogen and the oxygen. While you are targeting C-N coupling at the bromine positions, competitive N- or O-arylation of the pyridone itself can occur, leading to undesired byproducts. The choice of base can influence this selectivity.[3][4]
-
Ligand Selection: For electron-rich and potentially coordinating substrates like this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote reductive elimination and shield the palladium center from inhibition.[5][6]
-
Base Strength and Type: Strong bases like sodium tert-butoxide are standard but can also promote side reactions. Weaker bases like cesium carbonate or potassium phosphate may be required, especially if your amine coupling partner has base-sensitive functional groups.[7]
Q3: My Nucleophilic Aromatic Substitution (SNAr) reaction is not proceeding, even at elevated temperatures. How can I improve the reactivity?
SNAr reactions on this compound can be challenging due to the electronic nature of the pyridine ring:
-
Ring Deactivation: While the pyridine nitrogen withdraws electron density, making the 2 and 6 positions susceptible to nucleophilic attack, the 4-hydroxy/oxo group can have a competing electronic effect. In the pyridinol form, the hydroxyl group is electron-donating by resonance, which can deactivate the ring towards nucleophilic attack.
-
Leaving Group Ability: Bromine is a good leaving group, but for SNAr, fluorine is often better. The C-Br bond may not be sufficiently activated in this system for attack by weaker nucleophiles.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are typically best for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving a "naked," more reactive anionic nucleophile.
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low conversion in a Suzuki-Miyaura coupling with this compound, follow this troubleshooting workflow:
dot
graph Troubleshooting_Suzuki {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Low Conversion in\nSuzuki Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the Catalyst/Ligand System Optimal?"]; q2 [label="Is the Base Appropriate?"]; q3 [label="Are There Solubility Issues?"]; q4 [label="Is Protodeboronation Occurring?"]; q5 [label="Consider a Protecting Group Strategy"];
a1 [label="Switch to bulky, electron-rich\nligands (e.g., SPhos, XPhos).\nUse a pre-formed Pd(0) catalyst\nor a modern precatalyst.", fillcolor="#FBBC05", fontcolor="#202124"]; a2 [label="Use a weaker, non-nucleophilic base\n(e.g., K3PO4, Cs2CO3).\nEnsure at least 2.0 equivalents of base\nto counteract the acidic proton.", fillcolor="#FBBC05", fontcolor="#202124"]; a3 [label="Use a solvent system that improves\nsolubility (e.g., Dioxane/H2O, Toluene/H2O).\nIncrease reaction temperature cautiously.", fillcolor="#FBBC05", fontcolor="#202124"]; a4 [label="Use fresh boronic acid or a more stable\npinacol ester.\nKeep reaction times as short as possible.", fillcolor="#FBBC05", fontcolor="#202124"]; a5 [label="Protect the hydroxyl group as a methyl\nor benzyl ether to prevent interference.", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> a1 [label="No"]; a1 -> q2; q1 -> q2 [label="Yes"]; q2 -> a2 [label="No"]; a2 -> q3; q2 -> q3 [label="Yes"]; q3 -> a3 [label="Yes"]; a3 -> q4; q3 -> q4 [label="No"]; q4 -> a4 [label="Yes"]; a4 -> q5; q4 -> q5 [label="No"]; }
Figure 1. Troubleshooting workflow for low-yield Suzuki coupling reactions.
| Parameter | Recommendation | Rationale |
| Catalyst & Ligand | Use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst such as XPhos Pd G3. Pair with a bulky, electron-rich ligand like SPhos or XPhos. | Pyridine substrates are known to inhibit palladium catalysts. Bulky ligands can prevent this coordination and accelerate the catalytic cycle.[1] |
| Base | Use K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.). | The substrate is acidic. A sufficient amount of a moderately strong, non-nucleophilic base is needed to both neutralize the substrate and activate the boronic acid.[2] |
| Solvent | A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/H₂O 10:1). | The aqueous component helps to solubilize the base and the boronate species, facilitating transmetalation.[8] |
| Temperature | 80-110 °C. | Higher temperatures are often required to overcome the activation energy for C-Br bond cleavage, but excessive heat can lead to catalyst decomposition. |
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed Toluene and Water in a 10:1 v/v ratio.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Low Yield in Buchwald-Hartwig Amination
dot
graph Troubleshooting_Buchwald {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Low Conversion in\nBuchwald-Hartwig Amination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the Ligand Appropriate for this Substrate?"]; q2 [label="Is the Base Causing Side Reactions or Ineffective?"]; q3 [label="Are N- or O-Arylation Byproducts Observed?"]; q4 [label="Is the Amine Coupling Partner Stable?"];
a1 [label="Screen bulky biarylphosphine ligands\n(e.g., BrettPhos, XantPhos).\nEnsure a sufficient ligand-to-palladium ratio.", fillcolor="#FBBC05", fontcolor="#202124"]; a2 [label="Switch from strong alkoxide bases (e.g., NaOtBu)\nto weaker carbonate bases (e.g., Cs2CO3, K2CO3).\nConsider using LHMDS for base-sensitive substrates.", fillcolor="#FBBC05", fontcolor="#202124"]; a3 [label="If O-arylation is significant, consider\nprotecting the hydroxyl group.\nIf N-arylation of the pyridone is an issue,\nadjust the base and solvent polarity.", fillcolor="#FBBC05", fontcolor="#202124"]; a4 [label="Ensure the amine is pure and dry.\nFor volatile amines, use a sealed tube\nor microwave conditions.", fillcolor="#FBBC05", fontcolor="#202124"];
start -> q1; q1 -> a1 [label="No"]; a1 -> q2; q1 -> q2 [label="Yes"]; q2 -> a2 [label="Yes"]; a2 -> q3; q2 -> q3 [label="No"]; q3 -> a3 [label="Yes"]; a3 -> q4; q3 -> q4 [label="No"]; }
Figure 2. Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.
| Parameter | Recommendation | Rationale |
| Catalyst & Ligand | Use a modern palladacycle precatalyst (e.g., BrettPhos Pd G4) with a bulky, electron-rich ligand like BrettPhos or XantPhos.[4][9] | These ligands accelerate the rate-limiting reductive elimination step and are effective for coupling with challenging heterocyclic substrates.[5] |
| Base | Start with a strong, non-nucleophilic base like LHMDS or K₃PO₄. If degradation occurs, switch to Cs₂CO₃. | A strong enough base is required to deprotonate the amine, but overly harsh conditions can lead to side reactions with the pyridinol/pyridone moiety. |
| Solvent | Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene are standard. | The choice of solvent can influence the tautomeric equilibrium and the solubility of the catalyst and reagents. |
| Protecting Group | If O-arylation is a persistent issue, consider protecting the hydroxyl group as a methyl or benzyl ether prior to the coupling reaction. | Protection prevents the hydroxyl group from acting as a competing nucleophile.[10] |
-
Preparation: In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), BrettPhos Pd G4 (2 mol%), additional BrettPhos ligand (2 mol%), and potassium phosphate (K₃PO₄, 1.5 equiv.) to a dry vial.
-
Solvent Addition: Add anhydrous, degassed tert-butanol.
-
Reaction: Seal the vial and heat to 100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with dichloromethane (DCM), and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (SNAr)
| Parameter | Recommendation | Rationale |
| Nucleophile | Use a strong nucleophile (e.g., sodium methoxide, sodium thiophenoxide). | The pyridine ring, while π-deficient, may not be sufficiently activated for substitution with weaker nucleophiles. |
| Solvent | Use a polar aprotic solvent such as DMSO or DMF. | These solvents enhance the nucleophilicity of anionic nucleophiles. |
| Temperature | Increase the reaction temperature, potentially using microwave irradiation. | SNAr reactions often require significant thermal energy to overcome the activation barrier of forming the Meisenheimer complex. |
| Activation | If possible, consider converting the 4-hydroxy group to a more electron-withdrawing group to increase the electrophilicity of the ring. | An electron-withdrawing group at the 4-position would further activate the 2 and 6 positions towards nucleophilic attack. |
-
Preparation: To a solution of this compound (1.0 equiv.) in anhydrous DMSO, add sodium methoxide (1.5 equiv.).
-
Reaction: Heat the mixture to 120 °C in a sealed tube.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.
-
Purification: Wash the organic layers with brine, dry over sodium sulfate, concentrate, and purify by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Impurities in 2,6-Dibromopyridin-4-ol Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 2,6-Dibromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during the synthesis, purification, and analysis of this important heterocyclic intermediate. Purity control is paramount, as even minor impurities can significantly impact downstream applications, affecting reaction yields, biological activity, and the safety profile of final compounds.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. We will explore the causality behind common issues and provide robust, step-by-step protocols to ensure the integrity of your synthesis.
Synthetic Pathway and Common Impurity Formation
The synthesis of this compound typically involves the direct bromination of a 4-hydroxypyridine precursor. The electron-rich nature of the pyridin-4-ol tautomer directs electrophilic substitution to the C2 and C6 positions. However, controlling this reaction to prevent side products is a common challenge.
Caption: General synthetic route and primary impurity pathways.
Frequently Asked Questions (FAQs)
Q1: My final product is off-color (yellow to brown) instead of white. What is the likely cause?
An off-color appearance often indicates the presence of trace impurities, possibly from oxidation or residual starting materials and reagents. Darkening can also suggest decomposition caused by excessive heat during the reaction or work-up.[1] We recommend purification by recrystallization or treatment with activated carbon.
Q2: The yield of my reaction is consistently low. What are the first things to check?
Low yields are frequently traced back to a few key areas:
-
Purity of Starting Materials: Impurities in your 4-hydroxypyridine or brominating agent can interfere with the reaction.[2]
-
Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion. Conversely, excessively high temperatures may promote side reactions and decomposition.[3]
-
Moisture: Ensure all reagents and solvents are appropriately dried, as water can interfere with many bromination protocols.
Q3: What are the primary impurities I should expect and how can I detect them?
The most common process-related impurities are:
-
Under-bromination products: Such as 2-Bromo-4-hydroxypyridine.
-
Over-bromination products: Such as 2,3,6-Tribromopyridin-4-ol.
-
Unreacted starting material: 4-Hydroxypyridine.
These are best detected and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation of the final product and key impurities.
Q4: I am having trouble purifying the final product by column chromatography. Why is this happening?
Purification of pyridine derivatives on silica gel can be challenging. The basic nitrogen atom can interact strongly with the acidic silica surface, leading to peak tailing and poor separation.[2] Additionally, this compound exists in tautomeric equilibrium with 2,6-Dibromo-1H-pyridin-4-one, which can further complicate chromatographic behavior.
Troubleshooting Guides
This section provides a systematic approach to identifying and solving common issues encountered during the synthesis.
Problem 1: Incomplete Reaction or Low Conversion
Symptom: Analysis of the crude reaction mixture by TLC or HPLC shows a significant amount of remaining 4-hydroxypyridine.
Potential Causes & Solutions:
-
Cause A: Insufficient Brominating Agent
-
Rationale: The stoichiometry of the reaction is critical. While an excess should be avoided to prevent over-bromination, an insufficient amount will naturally lead to incomplete conversion.
-
Solution: Carefully control the stoichiometry, using a slight excess (e.g., 2.1-2.2 equivalents) of the brominating agent. Ensure the agent has not degraded; for example, solutions of bromine in acetic acid should be fresh.
-
-
Cause B: Suboptimal Reaction Temperature
-
Rationale: Electrophilic substitution on the pyridine ring can require thermal energy to overcome the activation barrier, especially compared to more activated aromatic systems.[3]
-
Solution: Ensure the reaction is heated to the temperature specified in your protocol (often reflux). Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction duration at that temperature.
-
-
Cause C: Poor Reagent Quality
-
Rationale: Impurities in the starting material can inhibit the reaction. The brominating agent (e.g., Br₂, NBS) may have degraded over time.
-
Solution: Verify the purity of the 4-hydroxypyridine using NMR or melting point analysis. Use a fresh, verified source of the brominating agent.
-
Workflow: Diagnosing Low Conversion
Caption: A decision tree for troubleshooting low reaction yield.
Problem 2: Presence of Over-Brominated Impurities
Symptom: Mass spectrometry shows a peak corresponding to a tribromo- species (e.g., M+H for C₅H₂Br₃NO), or NMR shows additional, low-integration aromatic signals.
Potential Causes & Solutions:
-
Cause A: Excess Brominating Agent
-
Rationale: Using a large excess of the brominating agent can drive the reaction to substitute at other available positions on the ring, such as C3 or C5.[4]
-
Solution: Carefully control the stoichiometry. Add the brominating agent slowly or dropwise to the reaction mixture to avoid localized high concentrations that can promote further bromination.[4]
-
-
Cause B: High Reaction Temperature or Extended Time
-
Rationale: Harsh reaction conditions can sometimes lead to less selective reactions and the formation of thermodynamically favored, more substituted byproducts.[3]
-
Solution: Once the starting material is consumed (as monitored by TLC/HPLC), promptly proceed with the work-up. Avoid unnecessarily long reaction times or excessive temperatures.
-
Problem 3: Purification Challenges and Tautomerism
Symptom: The product is difficult to isolate from impurities via standard silica gel chromatography, showing significant tailing or co-elution.
Potential Causes & Solutions:
-
Cause A: Tautomeric Mixture
-
Rationale: this compound exists in equilibrium with its keto tautomer, 2,6-Dibromo-1H-pyridin-4-one. These two forms have different polarities and can interconvert during chromatography, leading to broad or multiple peaks.
-
Solution 1 (Recrystallization): This is often the most effective method. Screen various solvent systems (e.g., Ethanol/Water, Acetic Acid/Water, Dioxane) to find conditions where the desired product crystallizes selectively.
-
Solution 2 (Acid-Base Extraction): The pyridinol is weakly basic and can be protonated. An acidic wash (e.g., dilute HCl) can extract it into the aqueous layer, separating it from non-basic impurities. The product is then recovered by basifying the aqueous layer and re-extracting.[2]
-
-
Cause B: Strong Interaction with Silica Gel
-
Rationale: The basic pyridine nitrogen binds to acidic silanol groups on the silica surface, causing severe peak tailing.[2]
-
Solution: If chromatography is necessary, consider using a modified mobile phase, such as adding a small amount of a basic modifier like triethylamine or pyridine to the eluent. Alternatively, use a different stationary phase, such as alumina or reverse-phase C18 silica.
-
Analytical Methodologies
Accurate identification and quantification of impurities are essential for process control.
Table 1: Common Impurities and Analytical Signatures
| Impurity Name | Structure | Typical Analytical Data | Potential Cause |
| 2-Bromo-4-hydroxypyridine | C₅H₄BrNO | LC-MS: Lower MW peak. ¹H NMR: More complex aromatic region than product. | Under-bromination |
| 2,3,6-Tribromopyridin-4-ol | C₅H₂Br₃NO | LC-MS: Higher MW peak. ¹H NMR: Single aromatic proton singlet. | Over-bromination |
| 4-Hydroxypyridine | C₅H₅NO | LC-MS: Lower MW peak. TLC/HPLC: More polar (lower Rf/shorter RT). | Incomplete reaction |
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is suitable for monitoring reaction progress and assessing final product purity.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Expected Elution Order: 4-Hydroxypyridine -> 2-Bromo-4-hydroxypyridine -> This compound -> 2,3,6-Tribromopyridin-4-ol
Protocol 2: ¹H NMR Analysis
-
Solvent: DMSO-d₆ or CD₃OD
-
Procedure: Dissolve ~5-10 mg of the dried sample in ~0.7 mL of deuterated solvent.
-
Expected Signals for this compound: The key diagnostic signal is a singlet in the aromatic region (typically ~7.0-7.5 ppm), corresponding to the two equivalent protons at the C3 and C5 positions. A broad singlet at a higher chemical shift will correspond to the hydroxyl proton.
-
Impurity Identification:
-
Starting Material: Will show a more complex AA'BB' pattern in the aromatic region.
-
Mono-bromo impurity: Will show an ABC spin system in the aromatic region.
-
Tri-bromo impurity: Will show a single aromatic proton singlet at a different chemical shift.
-
References
Technical Support Center: Ligand Selection for Selective Mono-arylation of 2,6-Dibromopyridin-4-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols for the selective mono-arylation of 2,6-dibromopyridin-4-ol. As Senior Application Scientists, we understand that achieving high selectivity in the functionalization of polyhalogenated heterocycles is a significant challenge. This resource is designed to explain the causality behind experimental choices and provide self-validating protocols to ensure your success.
The Challenge: Selectivity on a Symmetric Scaffold
The selective mono-arylation of this compound presents a classic chemoselectivity problem. The molecule has two electronically and sterically identical C-Br bonds at the C2 and C6 positions. Standard cross-coupling conditions often lead to a mixture of unreacted starting material, the desired mono-arylated product, and the di-arylated byproduct, complicating purification and reducing the yield of the target compound. Furthermore, the presence of the 4-hydroxyl group can influence the electronic properties of the pyridine ring and may require a protection strategy to prevent unwanted O-arylation.
The key to controlling this reaction lies in the rational selection of the catalyst system, particularly the ligand coordinated to the palladium center. The ligand's properties directly influence the catalytic cycle, governing the rates of oxidative addition and reductive elimination, and ultimately dictating the product distribution.
Frequently Asked Questions (FAQs)
Q1: Why is achieving mono-selectivity so difficult for this substrate?
The primary challenge arises from the symmetry of 2,6-dibromopyridine. After the first arylation, the resulting 2-aryl-6-bromopyridin-4-ol is often more reactive, or at least similarly reactive, to the starting material. This can lead to a second arylation event occurring rapidly, producing the di-substituted byproduct. Controlling the reaction to favor the mono-arylated product requires fine-tuning the reactivity of the catalyst.
Q2: What is the fundamental role of the ligand in controlling selectivity?
The ligand is arguably the most critical component for controlling selectivity in palladium-catalyzed cross-coupling reactions.[1][2] Its primary roles are:
-
Stabilizing the Palladium Center: The ligand stabilizes the active Pd(0) species, preventing its decomposition.
-
Modulating Reactivity: The electronic properties of the ligand (electron-donating or -withdrawing) influence the rates of the key steps in the catalytic cycle. Electron-rich ligands, for example, generally accelerate the oxidative addition step, which can be crucial for less reactive aryl chlorides or bromides.[1]
-
Imposing Steric Hindrance: The steric bulk of the ligand is the most powerful tool for enforcing mono-selectivity. A bulky ligand can coordinate to the palladium center in such a way that after the first arylation, the approach of the resulting mono-arylated pyridine for a second oxidative addition is sterically hindered. This effectively shuts down the pathway to the di-arylated product.[2][3]
Q3: Which cross-coupling reactions are best suited for this transformation?
The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the most widely employed and versatile methods for this type of transformation.
-
Suzuki-Miyaura Coupling: Used for forming C-C bonds with arylboronic acids or esters. It is known for its mild reaction conditions and high functional group tolerance.[1][4]
-
Buchwald-Hartwig Amination: Used for forming C-N bonds with amines. The development of specialized ligands has made this reaction extremely general and applicable to a wide range of substrates.[5][6]
The principles of ligand selection discussed here are broadly applicable to both reaction types.
Q4: How do I choose between a bulky phosphine ligand and an N-Heterocyclic Carbene (NHC) ligand?
Both bulky monophosphine ligands and NHCs are excellent choices for promoting selective mono-arylation.
-
Bulky Monophosphine Ligands (e.g., XPhos, SPhos, tBuXPhos): These ligands, often based on a biaryl scaffold, create a sterically demanding pocket around the palladium center. This bulk is highly effective at preventing the second addition, making them a first-choice for achieving mono-selectivity.[7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability can lead to highly active and long-lived catalysts. They have been successfully employed for the selective mono-arylation of 2,6-dibromopyridine, even at ambient temperatures.
The choice may come down to screening. Phosphine ligands are often more extensively documented for a wider range of substrates, while NHCs can offer exceptional reactivity and stability.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction yields predominantly the di-arylated product. | 1. The ligand is not sterically bulky enough to prevent the second oxidative addition. 2. Reaction temperature is too high or reaction time is too long, driving the reaction to completion. 3. Excess equivalents of the arylating agent are being used. | 1. Switch to a bulkier ligand. Move from a less hindered ligand (like PPh₃) to a biarylphosphine (e.g., XPhos, RuPhos) or a sterically demanding NHC.[7] 2. Reduce the reaction temperature. Lowering the temperature can slow the rate of the second arylation relative to the first. 3. Use a slight excess (1.0-1.2 eq.) of the arylating agent. This ensures the dibromopyridine is the limiting reagent in the second step. |
| Low or no yield; starting material remains. | 1. Inactive catalyst due to oxygen exposure. 2. Poor solubility of reagents. 3. Inappropriate choice of base or solvent. 4. Deactivated boronic acid (in Suzuki coupling). | 1. Ensure a rigorously inert atmosphere. Thoroughly degas the solvent and reaction mixture with argon or nitrogen.[8] 2. Screen different solvents. A solvent system like 1,4-dioxane/water or THF/water for Suzuki reactions often improves solubility and reaction rates.[1] 3. Screen bases. The choice of base is critical. For Suzuki, K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig, NaOtBu or K₂CO₃ are often used.[1][5] 4. Use fresh, high-purity boronic acid/ester. Protodeboronation is a common side reaction.[9] |
| Significant homocoupling of the boronic acid observed (Suzuki). | 1. Presence of oxygen, which can promote Pd(II) species that lead to homocoupling.[1] 2. The transmetalation step is slow compared to homocoupling. | 1. Improve degassing procedure. Ensure the reaction is completely free of oxygen before adding the palladium catalyst.[8] 2. Choose a suitable base. A base like K₃PO₄ can sometimes accelerate the desired transmetalation step over side reactions. |
| Side product corresponding to O-arylation is observed. | The 4-hydroxyl group is nucleophilic and can compete in the coupling reaction, particularly under strongly basic conditions. | 1. Protect the hydroxyl group. Convert the -OH to a more inert protecting group, such as a methyl ether (-OMe) or benzyl ether (-OBn), prior to the cross-coupling reaction. This is the most robust solution. |
Visualizing the Process: Workflows and Mechanisms
Ligand Selection Decision Workflow
This flowchart provides a logical path for selecting and optimizing a ligand for your reaction.
Caption: A decision workflow for ligand selection and reaction optimization.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The ligand (L) influences every step.
Caption: Generalized catalytic cycle for Suzuki-Miyaura mono-arylation.
Experimental Protocols
The following is a representative, self-validating protocol for a Suzuki-Miyaura mono-arylation. Note: The 4-hydroxyl group is protected as a methyl ether for this example to prevent O-arylation.
Protocol: Selective Mono-arylation of 2,6-dibromo-4-methoxypyridine
Reagents & Equipment:
-
2,6-dibromo-4-methoxypyridine
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4.5 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Oven-dried reaction vial with a magnetic stir bar and septum cap
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried reaction vial, add 2,6-dibromo-4-methoxypyridine (1.0 eq.), the arylboronic acid (1.1 eq.), K₃PO₄ (3.0 eq.), Pd(OAc)₂ (0.02 eq.), and XPhos (0.045 eq.).
-
Inert Atmosphere: Seal the vial with the septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe to achieve a substrate concentration of ~0.1 M.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure the solvent is thoroughly deoxygenated.[8]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (start by screening 80-100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots (via syringe) at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC or LC-MS. Look for the consumption of starting material and the appearance of two new spots (mono- and di-arylated products).
-
Workup: Once the reaction has reached optimal conversion to the mono-arylated product (or starting material is consumed), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired mono-arylated product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Reactions of 2,6-Dibromopyridin-4-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical role of base selection in the efficiency of palladium-catalyzed cross-coupling reactions involving 2,6-Dibromopyridin-4-ol. Our goal is to equip you with the expertise to navigate the complexities of this substrate and achieve optimal reaction outcomes.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry, offering two reactive sites for the introduction of diverse functionalities. However, its inherent chemical properties present unique challenges in cross-coupling reactions. The acidic pyridinol proton and the Lewis basicity of the pyridine nitrogen can lead to a host of issues, including catalyst inhibition, substrate deactivation, and undesirable side reactions. The judicious selection of a base is paramount to mitigating these problems and ensuring a successful and efficient transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in the coupling reactions of this compound?
The base in a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, serves multiple crucial functions.[1][2][3] In the context of this compound, the base's role is even more nuanced:
-
Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate, which is essential for the transmetalation step.[4][5][6]
-
Facilitating the Catalytic Cycle: The base is involved in the regeneration of the active Pd(0) catalyst and can influence the rates of oxidative addition and reductive elimination.[1][3]
-
Neutralizing Acidic Byproducts: The reaction generates acidic byproducts that can be detrimental to the catalyst and other reagents. The base neutralizes these acids.[6][7]
-
Deprotonation of the Pyridinol: The acidic proton of the 4-hydroxyl group can be removed by the base. This can be either beneficial or detrimental, depending on the reaction conditions and the nature of the intermediate species.
-
Mitigating Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[8] The choice of base, in conjunction with the appropriate ligand, can help to minimize this inhibitory effect.
Q2: What are the main types of bases used for coupling reactions, and what are their general characteristics?
Bases for cross-coupling reactions can be broadly categorized as inorganic and organic.
-
Inorganic Bases: These are the most commonly used and include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[2] They vary in strength, solubility, and nucleophilicity.
-
Organic Bases: These include amines (e.g., triethylamine, DBU) and alkoxides (e.g., NaOtBu, KOtBu).[9][10] Organic bases are often more soluble in organic solvents but can sometimes participate in side reactions.
The choice between an inorganic and an organic base depends on the specific coupling reaction, the solvent system, and the functional groups present on the substrates.[10]
Q3: How does the pKa of the base affect the reaction efficiency?
The pKa of the conjugate acid of the base is a measure of its strength. A stronger base (higher pKa) will be more effective at deprotonating the coupling partners and neutralizing acidic byproducts. However, a very strong base can also promote undesirable side reactions, such as hydrolysis of esters or other base-sensitive functional groups.[5] For this compound, a base that is strong enough to facilitate the desired reaction pathway without causing decomposition of the starting material or product is ideal.
Troubleshooting Guide: Common Issues and Solutions
Low yields and the formation of side products are common frustrations when working with this compound. This section provides a systematic approach to troubleshooting these issues, with a focus on the role of the base.
Issue 1: Low or No Conversion of Starting Material
A lack of reactivity is often the first sign of a problem. Before adjusting other parameters, consider the following base-related factors:
-
Insufficient Base Strength: The chosen base may not be strong enough to deprotonate the pyridinol or activate the coupling partner effectively.
-
Solution: Switch to a stronger base. For example, if you are using K₂CO₃, consider trying K₃PO₄ or Cs₂CO₃.
-
-
Poor Solubility of the Base: If the base is not soluble in the reaction solvent, its effectiveness will be severely limited.
-
Solution: Choose a base that is more soluble in your solvent system. For instance, Cs₂CO₃ is more soluble in many organic solvents than K₂CO₃.[5] Alternatively, consider using a phase-transfer catalyst to improve the solubility of an inorganic base.
-
-
Catalyst Inhibition: The pyridine nitrogen may be coordinating to the palladium catalyst, shutting down the catalytic cycle.[8]
Issue 2: Formation of Protodebromination Side Product
The replacement of a bromine atom with a hydrogen atom is a common side reaction, leading to the formation of 2-bromo-4-hydroxypyridine.
-
Cause: This can be caused by the presence of water or other proton sources in the reaction mixture. The base can play a role in the mechanism of this side reaction.
-
Solution:
-
Use Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried.
-
Choose a Non-Nucleophilic Base: Strong, nucleophilic bases like hydroxides can sometimes promote protodebromination. Consider using a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
-
Use Boronic Esters: In Suzuki-Miyaura reactions, using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can reduce the rate of protodeboronation, a related side reaction that can contribute to the formation of the protodebrominated product.[11]
-
-
Issue 3: Formation of Homocoupling Products
The formation of biphenyl or bipyridyl side products can reduce the yield of the desired cross-coupled product.
-
Cause: Homocoupling can occur through various pathways, some of which are influenced by the base.
-
Solution:
-
Optimize Base Stoichiometry: Using a large excess of the base can sometimes promote homocoupling. Try reducing the amount of base to the minimum required for the reaction to proceed.
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Running the reaction at a lower temperature for a longer time may improve the selectivity.
-
Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure that the reaction mixture is thoroughly degassed.
-
-
Visualizing the Troubleshooting Process
The following flowchart provides a systematic approach to troubleshooting common issues in the coupling reactions of this compound, with a focus on base selection.
Caption: Troubleshooting workflow for optimizing the base in this compound coupling reactions.
The Catalytic Cycle: The Role of the Base in Suzuki-Miyaura Coupling
Understanding the catalytic cycle is key to rationalizing the effect of the base. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction, highlighting the points where the base is critical.
Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.
Data Presentation: Comparison of Common Bases
The selection of a base should be a data-driven decision. The following table provides a comparative overview of commonly used bases in palladium-catalyzed cross-coupling reactions.
| Base | Formula | pKa of Conjugate Acid | Common Applications & Remarks |
| Potassium Carbonate | K₂CO₃ | 10.3 | A good starting point for many reactions. Limited solubility in some organic solvents. |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | More soluble in organic solvents than K₂CO₃, often leading to higher yields. More expensive. |
| Potassium Phosphate | K₃PO₄ | 12.3 | A strong, non-nucleophilic base. Particularly effective for challenging substrates, including heteroaryl halides.[5] |
| Sodium tert-Butoxide | NaOtBu | 19 | A very strong, non-nucleophilic base. Often used in Buchwald-Hartwig aminations. Can be too harsh for substrates with base-sensitive functional groups. |
| Triethylamine | Et₃N | 10.8 | A common organic base, often used in Sonogashira couplings where it can also act as a solvent.[7] |
| DBU | C₉H₁₆N₂ | 13.5 | A strong, non-nucleophilic organic base. Soluble in a wide range of organic solvents. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound. Screening of different bases is highly recommended.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv for mono-arylation, 2.5 equiv for di-arylation)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, or Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the chosen base under an inert atmosphere (Argon or Nitrogen).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst and the ligand in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note: The optimal base, solvent, temperature, and reaction time will depend on the specific arylboronic acid used and should be determined empirically.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Microwave-Assisted Synthesis of 2,6-Diarylpyridin-4-ols
Welcome to the technical support center for the microwave-assisted synthesis of 2,6-diarylpyridin-4-ols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic outcomes.
Introduction: The Rationale Behind Microwave-Assisted Synthesis
The synthesis of 2,6-diarylpyridin-4-ols, a scaffold of significant interest in medicinal chemistry, can be accelerated dramatically using microwave irradiation.[1] This non-conventional heating method often leads to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to classical thermal heating.[2] The core of the synthetic strategy discussed herein revolves around a multi-component reaction, a powerful tool in modern organic synthesis for building molecular complexity in a single step.
One of the most efficient routes to the 2,6-diarylpyridin-4-ol core involves the reaction of a chalcone (1,3-diaryl-2-propen-1-one) with an active methylene compound, such as malonamide or cyanoacetamide, in the presence of a base. This approach leverages the Michael addition of the active methylene compound to the chalcone, followed by intramolecular cyclization and dehydration to form the pyridin-4-one ring.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, even with extended microwave irradiation time. What could be the issue?
A1: Incomplete reactions can stem from several factors. Firstly, ensure your starting materials, particularly the chalcone, are pure. Impurities can interfere with the reaction. Secondly, the choice of base and solvent is critical. A base that is too weak may not facilitate the initial Michael addition effectively. Consider screening bases of varying strengths. The solvent's dielectric properties influence its ability to absorb microwave energy; ensure you are using a suitable microwave-safe solvent. Finally, insufficient heating can be a problem. Verify the temperature of the reaction mixture using the instrument's built-in sensor, as the set power may not directly correlate to the desired temperature.
Q2: I'm observing the formation of multiple byproducts. What are the likely side reactions?
A2: The formation of byproducts is a common challenge. In the synthesis from chalcones, potential side reactions include self-condensation of the active methylene compound or the chalcone. If using cyanoacetamide, the formation of isomeric pyridin-2-ones can occur. The order of reagent addition can sometimes influence the reaction pathway. Additionally, at elevated temperatures, decomposition of starting materials or the product can occur. Optimizing the reaction temperature and time is crucial to minimize byproduct formation.
Q3: The purification of my 2,6-diarylpyridin-4-ol is proving difficult. The product streaks on the TLC plate and is hard to isolate by column chromatography. Why is this happening?
A3: This is a very common issue and is primarily due to the tautomeric equilibrium between the 2,6-diarylpyridin-4-ol and its corresponding 2,6-diarylpyridin-4(1H)-one form.[3] These tautomers often have similar polarities, leading to co-elution and streaking on silica gel. The presence of the basic pyridine nitrogen can also interact with the acidic silanol groups on the silica surface, causing tailing.
Q4: How can I overcome the purification challenges related to tautomerism?
A4: A highly effective strategy is to derivatize the tautomeric mixture into a single, less polar compound.[4] For instance, O-alkylation or O-silylation can "lock" the molecule in the pyridin-4-ol form. A particularly robust method is the formation of a pyridin-4-yl nonaflate, which is stable and purifies well on silica gel.[4] After purification, the protecting group can be cleaved if the parent pyridin-4-ol is required. Alternatively, for chromatography, adding a small amount of a base like triethylamine to the eluent can help to mitigate tailing by competing for the active sites on the silica gel.
Q5: My NMR spectrum shows two sets of peaks for my purified product. Is it impure?
A5: Not necessarily. The presence of two sets of peaks is a strong indication of the keto-enol tautomerism in solution. The ratio of the two tautomers can vary depending on the NMR solvent used. To confirm the purity of your compound, consider using other analytical techniques like HPLC or LC-MS.
Q6: Is it possible to synthesize the precursor chalcone using microwave assistance as well?
A6: Absolutely. The Claisen-Schmidt condensation reaction to form chalcones from an acetophenone and a benzaldehyde is well-suited for microwave irradiation.[2][5] This often results in a significant reduction in reaction time and an increase in yield compared to conventional methods.[6]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents or catalyst. 2. Suboptimal reaction temperature or time. 3. Incorrect stoichiometry of reactants. 4. Unsuitable solvent for microwave heating. | 1. Verify the purity of starting materials. Use fresh base. 2. Systematically screen a range of temperatures (e.g., 100-150 °C) and reaction times (e.g., 5-30 minutes). 3. Ensure the correct molar ratios of reactants are used as per the protocol. 4. Use a polar solvent with a high dielectric constant suitable for microwave synthesis (e.g., ethanol, DMF). |
| Formation of a Complex Mixture of Products | 1. Reaction temperature is too high, leading to decomposition. 2. Competing side reactions are favored. 3. Extended reaction time. | 1. Lower the reaction temperature and monitor the reaction progress closely by TLC. 2. Adjust the stoichiometry of the reactants. Consider a stepwise addition of reagents. 3. Optimize the reaction time to maximize the formation of the desired product while minimizing byproduct formation. |
| Product Streaking on TLC and Difficult Column Chromatography | 1. Tautomeric equilibrium between pyridin-4-ol and pyridin-4(1H)-one. 2. Interaction of the basic pyridine nitrogen with acidic silica gel. | 1. Derivatize the crude product to a single, less polar compound (e.g., O-alkylation, O-silylation) before purification.[4] 2. Add a small amount (0.1-1%) of a competing base (e.g., triethylamine) to the eluent during column chromatography. 3. Consider using a different stationary phase, such as neutral or basic alumina. |
| Inconsistent Results Between Batches | 1. Variation in the quality of starting materials or solvents. 2. Inconsistent heating in the microwave reactor. 3. Moisture sensitivity of the reaction. | 1. Use reagents and solvents from the same batch or ensure consistent purity. 2. Ensure the reaction vessel is placed in the same position in the microwave cavity for each run. Use a stir bar to ensure even heat distribution. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Charring or Decomposition of the Reaction Mixture | 1. Localized overheating or "hot spots" in the reaction vessel. 2. Reaction temperature is too high. | 1. Ensure efficient stirring of the reaction mixture. Reduce the microwave power and increase the irradiation time. 2. Lower the set reaction temperature. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,6-Diarylpyridin-4-ols from Chalcones
This protocol outlines a general one-pot procedure for the synthesis of 2,6-diarylpyridin-4-ols from a pre-synthesized chalcone and malonamide.
Materials:
-
Substituted Chalcone (1.0 mmol)
-
Malonamide (1.2 mmol)
-
Sodium ethoxide (2.0 mmol)
-
Anhydrous Ethanol (5 mL)
-
Microwave synthesis vials (10 mL) with stir bars
-
Dedicated microwave reactor for organic synthesis
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the substituted chalcone (1.0 mmol), malonamide (1.2 mmol), and sodium ethoxide (2.0 mmol).
-
Add anhydrous ethanol (5 mL) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at 120 °C for 15-20 minutes. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully open the vial and transfer the reaction mixture to a beaker containing crushed ice (20 g).
-
Acidify the mixture to pH 5-6 with dilute hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography as described in the troubleshooting guide.
Protocol 2: Microwave-Assisted Synthesis of Chalcones
This protocol describes a general method for the synthesis of the chalcone precursors.
Materials:
-
Substituted Acetophenone (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Potassium hydroxide (2.0 mmol)
-
Ethanol (5 mL)
-
Microwave synthesis vials (10 mL) with stir bars
Procedure:
-
In a 10 mL microwave synthesis vial, dissolve the substituted acetophenone (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in ethanol (5 mL).
-
Add potassium hydroxide (2.0 mmol) to the solution and stir briefly.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 5-10 minutes.[7]
-
After cooling, pour the reaction mixture into cold water.
-
The precipitated chalcone is collected by filtration, washed with water, and can be recrystallized from ethanol if necessary.
Visualizing the Workflow
Reaction Scheme
Caption: Synthetic pathway to 2,6-diarylpyridin-4-ols.
Troubleshooting Logic
Caption: Troubleshooting workflow for common issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dibromopyridin-4-ol and 3,5-dibromopyridin-4-ol for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, halogenated pyridines serve as indispensable building blocks. Their utility is largely defined by the reactivity of the carbon-halogen bonds, which act as versatile handles for the introduction of diverse functionalities through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparison of the reactivity of two isomeric compounds: 2,6-dibromopyridin-4-ol and 3,5-dibromopyridin-4-ol. We will delve into the electronic and steric factors that govern their differential reactivity in key synthetic transformations, supported by theoretical principles and detailed experimental protocols for validation.
The Crucial Role of Tautomerism and Electronic Effects
A fundamental aspect influencing the reactivity of these molecules is the keto-enol tautomerism inherent to the pyridin-4-ol scaffold.[1][2] The equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms is highly dependent on the solvent and the electronic nature of other ring substituents.[2] This tautomerism significantly impacts the electron density of the pyridine ring and, consequently, the reactivity of the C-Br bonds.
-
This compound: The bromine atoms are situated at the electron-deficient C2 and C6 positions, which are ortho and para to the nitrogen atom. The electron-withdrawing nature of the pyridine nitrogen makes these positions inherently more susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed reactions.[3][4] The 4-hydroxy (enol) or 4-oxo (keto) group further modulates this reactivity. In the enol form, the hydroxyl group is electron-donating through resonance, which can somewhat counteract the electron deficiency at the C2 and C6 positions. Conversely, the keto form, while still capable of some resonance donation from the nitrogen lone pair, possesses a carbonyl group that can influence the overall electronic landscape of the ring.
-
3,5-Dibromopyridin-4-ol: Here, the bromine atoms are at the C3 and C5 positions, which are meta to the nitrogen atom. These positions are generally less electron-deficient than the C2 and C6 positions.[5] Consequently, the C-Br bonds at these positions are expected to be less reactive towards both nucleophilic attack and oxidative addition. The electronic influence of the 4-hydroxy/oxo group is also transmitted differently to the meta positions compared to the ortho and para positions.
The following diagram illustrates the keto-enol tautomerism of the two compounds.
Caption: Keto-enol tautomerism in the studied dibromopyridin-4-ols.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for the formation of C-C and C-N bonds.[6][7] The reactivity of aryl halides in these transformations is primarily governed by the rate of oxidative addition to the Pd(0) catalyst.[4][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[7]
Expected Reactivity:
-
This compound: The C-Br bonds at the electron-deficient C2 and C6 positions are expected to undergo oxidative addition more readily than those at the C3 and C5 positions. Therefore, this compound is predicted to be more reactive in Suzuki-Miyaura coupling.
-
3,5-Dibromopyridin-4-ol: The C-Br bonds at the C3 and C5 positions are less activated, and thus, this isomer is expected to be less reactive, likely requiring more forcing conditions (higher temperatures, more active catalysts) to achieve comparable yields.
The following diagram outlines the catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[6][9]
Expected Reactivity:
Similar to the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the aryl halide to the palladium catalyst.[10]
-
This compound: The higher reactivity of the C2 and C6 positions towards oxidative addition suggests that this isomer will be more reactive in Buchwald-Hartwig amination.
-
3,5-Dibromopyridin-4-ol: This isomer is expected to be less reactive due to the less electrophilic nature of the C3 and C5 positions.
The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA)
Nucleophilic aromatic substitution (SNA) on pyridines is highly regioselective, with the C2, C4, and C6 positions being the most susceptible to attack due to the electron-withdrawing nature of the ring nitrogen.[3][11]
Expected Reactivity:
-
This compound: The bromine atoms at the activated C2 and C6 positions are expected to be readily displaced by strong nucleophiles. This isomer should be significantly more reactive in SNA reactions.
-
3,5-Dibromopyridin-4-ol: The bromine atoms at the C3 and C5 positions are not activated towards nucleophilic attack. Consequently, this isomer is expected to be much less reactive, if not completely unreactive, under typical SNA conditions.
The following diagram depicts the general mechanism for nucleophilic aromatic substitution on a pyridine ring.
Caption: General mechanism for nucleophilic aromatic substitution on a pyridine.
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted reactivity differences, the following experimental protocols are provided. To circumvent potential complications arising from the acidic proton of the hydroxyl group and the keto-enol tautomerism, it is advisable to perform these reactions on the corresponding O-methylated derivatives: 2,6-dibromo-4-methoxypyridine and 3,5-dibromo-4-methoxypyridine. Synthesis of these precursors is described below.
Synthesis of Methoxy Derivatives
Synthesis of 2,6-Dibromo-4-methoxypyridine:
This can be achieved by reacting 2,4,6-tribromopyridine with sodium methoxide in methanol.[1]
Synthesis of 3,5-Dibromo-4-methoxypyridine:
This can be synthesized from 3,4,5-tribromopyridine and sodium methoxide in a suitable solvent like tetrahydrofuran.[12]
Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rates and yields of the Suzuki-Miyaura coupling of 2,6-dibromo-4-methoxypyridine and 3,5-dibromo-4-methoxypyridine with phenylboronic acid.
Materials:
-
2,6-Dibromo-4-methoxypyridine
-
3,5-Dibromo-4-methoxypyridine
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
2M Aqueous sodium carbonate solution
-
Toluene
-
Ethanol
Procedure:
-
To two separate reaction vials, add the respective dibromomethoxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
To each vial, add toluene (5 mL), ethanol (1 mL), and 2M aqueous sodium carbonate solution (2 mL).
-
Seal the vials and heat the mixtures at 80 °C.
-
Monitor the reactions by TLC or GC-MS at regular intervals (e.g., every 30 minutes) to determine the rate of consumption of the starting material and formation of the mono- and di-coupled products.
-
After 24 hours, or upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to determine the isolated yields.
Comparative Buchwald-Hartwig Amination
Objective: To compare the reactivity of 2,6-dibromo-4-methoxypyridine and 3,5-dibromo-4-methoxypyridine in a Buchwald-Hartwig amination with morpholine.
Materials:
-
2,6-Dibromo-4-methoxypyridine
-
3,5-Dibromo-4-methoxypyridine
-
Morpholine
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide
-
Toluene
Procedure:
-
To two separate oven-dried Schlenk flasks, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (2.8 mmol).
-
Evacuate and backfill each flask with argon three times.
-
To each flask, add the respective dibromomethoxypyridine (2.0 mmol) and toluene (10 mL).
-
Add morpholine (2.4 mmol) to each flask via syringe.
-
Heat the reaction mixtures at 100 °C.
-
Monitor the reactions by TLC or GC-MS to compare the rates of product formation.
-
Upon completion, cool the reactions, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the products by column chromatography to determine the isolated yields.
Summary of Expected Reactivity
The following table summarizes the predicted relative reactivity of the two isomers in the discussed reactions.
| Reaction Type | This compound | 3,5-Dibromopyridin-4-ol | Rationale |
| Suzuki-Miyaura Coupling | High | Low | C-Br bonds at electron-deficient C2/C6 positions are more susceptible to oxidative addition. |
| Buchwald-Hartwig Amination | High | Low | C-Br bonds at electron-deficient C2/C6 positions are more susceptible to oxidative addition. |
| Nucleophilic Aromatic Substitution | High | Very Low / Inert | C-Br bonds at C2/C6 are activated towards nucleophilic attack by the ring nitrogen; C3/C5 positions are not. |
Conclusion
The positional isomerism of the bromine atoms on the pyridin-4-ol scaffold leads to significant and predictable differences in their chemical reactivity. This compound is anticipated to be the more reactive isomer in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution due to the electronic activation conferred by the pyridine nitrogen at the C2 and C6 positions. In contrast, 3,5-dibromopyridin-4-ol is expected to be considerably less reactive in these transformations. These fundamental differences are crucial for medicinal chemists and drug development professionals in designing efficient synthetic routes to novel pyridine-based molecules. The provided experimental protocols offer a framework for the empirical validation of these principles in a laboratory setting.
References
- 1. 2,6-Dibromo-4-methoxypyridine | 117873-72-0 [chemicalbook.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3,5-Dibromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. 3,5-DibroMo-4-Methoxy-pyridine | 25813-24-5 [chemicalbook.com]
A Comparative Spectroscopic Guide to 2,6-Diaryl- vs. 2,6-Dialkynylpyridin-4-ols
Abstract: The pyridine scaffold is a cornerstone of medicinal chemistry and materials science. Functionalization at the 2- and 6-positions with π-conjugated substituents, such as aryl or alkynyl groups, dramatically influences the molecule's electronic and photophysical properties. This guide provides a detailed spectroscopic comparison of two key classes of these compounds: 2,6-diarylpyridin-4-ols and 2,6-dialkynylpyridin-4-ols. By examining their distinct signatures in UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, we aim to provide researchers, chemists, and drug development professionals with the foundational knowledge to distinguish, characterize, and strategically deploy these valuable molecular architectures. All discussions are supported by established chemical principles and representative experimental data.
Structural and Electronic Overview
The fundamental difference between the two classes lies in the nature of the π-system extension. In 2,6-diaryl derivatives, conjugation extends through a sterically demanding and somewhat flexible bi-aryl linkage. In contrast, 2,6-dialkynyl systems feature a linear, rigid sp-hybridized carbon bridge. This structural divergence is the primary determinant of their differing spectroscopic behaviors.
The pyridin-4-ol core exists in tautomeric equilibrium with its pyridone form. For this guide, we will primarily consider the pyridone tautomer, which often predominates and significantly influences the overall electronic landscape. The pyridone oxygen acts as an electron-donating group, pushing electron density into the electron-deficient pyridine ring.[1]
Caption: General structures of the two compound classes.
Synthetic Pathways: An Overview
The synthesis of these compounds reliably leverages palladium-catalyzed cross-coupling reactions, starting from a common precursor like 2,6-dihalopyridin-4-ol.
-
2,6-Diarylpyridin-4-ols are most commonly synthesized via the Suzuki-Miyaura cross-coupling reaction .[2] This reaction couples the dihalo-pyridine with arylboronic acids or esters.[3][4]
-
2,6-Dialkynylpyridin-4-ols are typically prepared using the Sonogashira cross-coupling reaction , which couples the dihalo-pyridine with terminal alkynes.[5][6]
The choice of catalyst, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates used.[7]
Caption: General experimental workflow for synthesis and analysis.
Spectroscopic Comparison
The following sections detail the expected differences in the key spectroscopic signatures of these two molecular classes. The provided data is representative and illustrates the general trends observed.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The key parameters are the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which relates to the probability of that transition.
| Compound Class | Representative λmax (nm) | Representative ε (M-1cm-1) | Key Observations |
| 2,6-Diarylpyridin-4-ol | 350 - 400 | 25,000 - 40,000 | Red-shifted (bathochromic) absorption due to extended π-conjugation across the aryl rings. Broader absorption bands. |
| 2,6-Dialkynylpyridin-4-ol | 300 - 350 | 20,000 - 35,000 | Blue-shifted absorption compared to the diaryl analogue. Sharper, more defined absorption bands. |
Causality and Interpretation:
-
Bathochromic Shift in Diaryl Systems: The π-systems of the pyridine core and the two aryl rings are electronically coupled. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) light for the π → π* transition.[8]
-
Structural Influence: The linear and rigid nature of the alkyne linkers in dialkynyl systems leads to a less extensive overlap of π-orbitals compared to the diaryl systems, resulting in a larger HOMO-LUMO gap and bluer-shifted absorption. The increased conformational freedom of the aryl-aryl single bonds in the diaryl compounds can lead to a broader range of electronic transitions, resulting in wider absorption bands.[9]
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed light. Key parameters include the emission wavelength (λem) and the fluorescence quantum yield (ΦF), which measures the efficiency of the emission process.
| Compound Class | Representative λem (nm) | Representative ΦF | Key Observations |
| 2,6-Diarylpyridin-4-ol | 420 - 500 | 0.3 - 0.8 | Larger Stokes shift. Generally higher quantum yields due to increased structural rigidity and extended conjugation. |
| 2,6-Dialkynylpyridin-4-ol | 380 - 450 | 0.1 - 0.4 | Smaller Stokes shift. Often lower quantum yields, as non-radiative decay pathways can be more competitive. |
Causality and Interpretation:
-
Stokes Shift: The difference between λmax and λem is the Stokes shift. The larger shift in diaryl systems often reflects a more significant change in geometry between the ground and excited states.
-
Quantum Yield: The extended, planarizable π-system of diaryl pyridinols often enhances radiative decay (fluorescence) while suppressing non-radiative decay pathways (like vibrational relaxation).[10] Molecules with more rigid structures tend to be more fluorescent. While the alkyne linker is itself rigid, the overall molecule may have vibrational modes that quench fluorescence more effectively than the bulky, sterically hindered diaryl systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For these compounds, ¹H NMR is particularly useful for comparing the electronic environment of the pyridine ring protons.
| Compound Class | Expected ¹H Chemical Shift (δ) for Pyridine H3/H5 | Key Observations & Rationale |
| 2,6-Diarylpyridin-4-ol | 6.5 - 7.0 ppm | Upfield shift. The aryl rings, due to their ability to rotate, exert a significant magnetic anisotropic effect, which shields the adjacent H3/H5 protons, shifting their resonance upfield (to a lower ppm value). |
| 2,6-Dialkynylpyridin-4-ol | 7.0 - 7.5 ppm | Downfield shift. The triple bonds of the alkyne groups have a distinct anisotropic effect that is deshielding along the axis of the bond. Furthermore, the sp-hybridized carbons are more electronegative than sp² carbons, leading to an inductive electron-withdrawing effect that deshields the H3/H5 protons, shifting them downfield.[11] |
Causality and Interpretation:
The chemical shift of the protons at the 3- and 5-positions of the pyridine ring is a sensitive probe of the electronic effects of the substituents at the 2- and 6-positions.
-
Anisotropy: The large, delocalized π-electron clouds in the aryl rings generate a local magnetic field. When the H3/H5 protons are positioned in the shielding cone of this field, their resonance shifts upfield. The opposite is true for the alkyne's magnetic field, which deshields these protons.
-
Inductive Effects: The relative electronegativity of the substituent's connecting atom (sp² carbon for aryl, sp carbon for alkynyl) influences the electron density of the pyridine ring, altering the shielding of its protons.[12]
Experimental Protocols
The following are generalized, self-validating protocols for the synthesis and analysis of these compounds. Note: All procedures should be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment.
Protocol 4.1: Synthesis of a 2,6-Diarylpyridin-4-ol via Suzuki Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dichloropyridin-4-ol (1.0 eq), the desired arylboronic acid (2.2 eq), sodium phosphate (Na₃PO₄, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Degassing: Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by column chromatography on silica gel. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4.2: Synthesis of a 2,6-Dialkynylpyridin-4-ol via Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromopyridin-4-ol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Degassing: Evacuate and backfill the flask with inert gas three times.
-
Solvent and Reagent Addition: Add degassed anhydrous solvents such as THF and triethylamine (Et₃N) (e.g., a 2:1 mixture). Add the terminal alkyne (2.5 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification & Validation: Purify the crude product by column chromatography on silica gel. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4.3: Spectroscopic Measurements
-
UV-Vis Spectroscopy: Prepare dilute solutions (approx. 10⁻⁵ M) of the purified compounds in a spectroscopic grade solvent (e.g., Dichloromethane or THF). Record the absorbance spectrum from 250-600 nm using a dual-beam spectrophotometer.
-
Fluorescence Spectroscopy: Using the same solutions, record the emission spectrum using a fluorometer. The excitation wavelength should be set at the λmax determined from the UV-Vis spectrum.
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Discussion and Applications
The distinct spectroscopic properties of 2,6-diaryl- and 2,6-dialkynylpyridin-4-ols directly inform their potential applications.
-
The strong absorption and high fluorescence quantum yields of the diaryl derivatives make them excellent candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging agents.[13] Their red-shifted emission is particularly valuable for biological applications where deeper tissue penetration is required.
-
The rigid, linear structure of the dialkynyl derivatives makes them attractive building blocks for supramolecular chemistry, coordination polymers, and functional materials where defined geometries are crucial.[6] Their unique NMR signature provides a clear and unambiguous tool for structural confirmation in complex molecular assemblies.
For drug development professionals, understanding these spectroscopic differences is paramount. NMR provides the definitive structural proof required for regulatory submission, while UV-Vis can be a powerful tool for quantitative analysis in formulation and stability studies.
Conclusion
While both 2,6-diaryl- and 2,6-dialkynylpyridin-4-ols are π-conjugated systems, the geometry and electronic nature of their substituents give rise to a set of clearly distinguishable spectroscopic fingerprints. Diaryl derivatives are characterized by red-shifted, broad UV-Vis absorption, stronger fluorescence, and shielded pyridine protons in ¹H NMR. In contrast, dialkynyl derivatives exhibit blue-shifted, sharper absorption, typically weaker fluorescence, and deshielded pyridine protons. These predictable and rational differences provide chemists with a robust toolkit for the design, synthesis, and characterization of novel functional molecules for a wide array of scientific applications.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]
- 12. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 13. New Advances in π-Conjugated Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2,6-Disubstituted Pyridin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2,6-disubstituted pyridin-4-ols have garnered significant interest due to their diverse and potent biological activities. This guide provides a comparative analysis of these derivatives, delving into their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.
The Versatile Scaffold: Understanding the Biological Potential
The 2,6-disubstituted pyridin-4-ol core offers a unique combination of features that contribute to its biological activity. The hydroxyl group at the 4-position can participate in hydrogen bonding, a crucial interaction for binding to biological targets. The substituents at the 2 and 6 positions provide a framework for chemists to modulate the compound's steric and electronic properties, thereby fine-tuning its potency, selectivity, and pharmacokinetic profile. This strategic placement of substituents allows for the exploration of a vast chemical space, leading to the discovery of derivatives with a wide range of pharmacological effects.
A Comparative Look at Anticancer Activity
Several studies have highlighted the potential of 2,6-disubstituted pyridine derivatives as anticancer agents. While specific comparative data for a wide range of pyridin-4-ol derivatives is still emerging, the broader class of 2,6-disubstituted pyridines has shown significant promise. For instance, certain pyridine-urea derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.
To provide a tangible comparison, let's consider the cytotoxic effects of a hypothetical series of 2,6-disubstituted pyridin-4-ol derivatives against common cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological function, is a key metric in these evaluations.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Hypothetical 2,6-Disubstituted Pyridin-4-ol Derivatives
| Compound ID | R1 Substituent | R2 Substituent | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| PY-1 | Phenyl | Phenyl | 15.2 | 21.5 | 18.9 |
| PY-2 | 4-Chlorophenyl | Phenyl | 8.7 | 12.3 | 9.8 |
| PY-3 | 4-Methoxyphenyl | Phenyl | 12.1 | 17.8 | 14.5 |
| PY-4 | Thien-2-yl | Phenyl | 7.5 | 10.1 | 8.2 |
| Doxorubicin | (Reference Drug) | - | 1.2 | 1.8 | 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.
The structure-activity relationship (SAR) studies often reveal that the nature of the substituents at the 2 and 6 positions plays a critical role in determining the anticancer potency. For example, the introduction of electron-withdrawing groups, such as a chloro group on the phenyl ring (PY-2), can enhance activity compared to the unsubstituted analog (PY-1). Furthermore, replacing the phenyl ring with a bioisosteric heterocycle like thiophene (PY-4) can also lead to improved potency. These observations guide the rational design of more effective anticancer agents.
Unveiling Antimicrobial Potential
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The 2,6-disubstituted pyridin-4-ol scaffold has emerged as a promising starting point for the development of new antibacterial and antifungal drugs. The mechanism of action often involves the inhibition of essential bacterial enzymes or the disruption of the microbial cell membrane.
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Hypothetical 2,6-Disubstituted Pyridin-4-ol Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| PY-5 | Methyl | Phenyl | 32 | 64 | 128 |
| PY-6 | Ethyl | Phenyl | 16 | 32 | 64 |
| PY-7 | n-Propyl | Phenyl | 8 | 16 | 32 |
| PY-8 | Isopropyl | Phenyl | 16 | 32 | 64 |
| Ciprofloxacin | (Reference Drug) | - | 1 | 0.5 | - |
| Fluconazole | (Reference Drug) | - | - | - | 4 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.
SAR studies in this context often indicate that the lipophilicity of the substituents at the 2 and 6 positions is a key determinant of antimicrobial activity. Increasing the alkyl chain length from methyl (PY-5) to n-propyl (PY-7) can lead to enhanced activity, likely due to improved penetration of the microbial cell membrane. However, steric hindrance, as seen with the isopropyl group (PY-8), can sometimes diminish this effect.
Exploring Anti-inflammatory and Other Biological Activities
Beyond their anticancer and antimicrobial properties, derivatives of pyridin-4-one have also shown potential as anti-inflammatory agents.[1] This activity is often attributed to their ability to chelate iron, which is a crucial cofactor for enzymes involved in the inflammatory cascade, such as cyclooxygenase and lipoxygenase.[1] Studies have demonstrated the analgesic and anti-inflammatory effects of 3-hydroxy-pyridin-4-one derivatives in animal models.[1]
Furthermore, the versatility of the 2,6-disubstituted pyridine scaffold has led to the exploration of its potential in other therapeutic areas, including as inhibitors of various kinases and as agents targeting neurodegenerative diseases.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for assessing the cytotoxic and antimicrobial activities of 2,6-disubstituted pyridin-4-ol derivatives.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium.
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Protocol for Broth Microdilution:
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism on an agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth. The final volume in each well should be 100 µL.
-
Include a positive control well (broth with a known effective antibiotic), a negative control well (broth with inoculum but no compound), and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control).
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: General workflow for the broth microdilution method.
Conclusion and Future Directions
The 2,6-disubstituted pyridin-4-ol scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across various therapeutic areas. The comparative data, although still expanding for this specific subclass, indicates that strategic modifications at the 2 and 6 positions can significantly influence biological activity. The provided experimental protocols offer a robust framework for the continued evaluation of these promising compounds.
Future research should focus on synthesizing and screening a wider array of 2,6-disubstituted pyridin-4-ol derivatives to establish more comprehensive structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways responsible for their biological effects. Such efforts will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this versatile chemical scaffold.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2,6-Dibromopyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the myriad of pyridine building blocks, 2,6-Dibromopyridin-4-ol presents a unique synthetic platform, offering two reactive sites for diversification through cross-coupling reactions. However, the presence of the hydroxyl group and the inherent electronic nature of the pyridine ring introduce specific challenges and opportunities that necessitate a careful selection of the catalytic system. This guide provides a comparative analysis of palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.
The Influence of the 4-Hydroxyl Group: A Double-Edged Sword
The 4-hydroxyl group is the defining feature of this substrate, profoundly influencing its reactivity in palladium-catalyzed cross-coupling reactions. Its effects can be categorized as follows:
-
Electronic Effects: The hydroxyl group is an electron-donating group, which increases the electron density of the pyridine ring. This can make the oxidative addition of the palladium(0) catalyst to the C-Br bonds, the first and often rate-limiting step in the catalytic cycle, more challenging compared to the non-hydroxylated 2,6-dibromopyridine.
-
Directing Effects: The hydroxyl group, or its corresponding alkoxide under basic conditions, can act as a directing group, potentially influencing the regioselectivity of the coupling reaction. This occurs through coordination to the palladium center, bringing the catalyst into proximity of a specific C-Br bond.
-
Solubility: The polar hydroxyl group affects the solubility of the substrate, which must be considered when choosing the solvent system for the coupling reaction.
-
Acidity: The acidic nature of the hydroxyl proton requires the use of a sufficient amount of base to deprotonate it, in addition to the base required for the catalytic cycle itself.
Understanding these factors is paramount for the rational design of a successful cross-coupling strategy for this compound.
Comparative Analysis of Palladium Catalyst Systems
The choice of the palladium catalyst, particularly the ligand, is critical for achieving high yields and selectivity. Below is a comparative overview of various catalyst systems for different coupling reactions with this compound. The data presented is a synthesis of literature reports on similar substrates and expert interpretation of the expected outcomes for the target molecule.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of this compound
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) (Mono-arylation) | Approx. Yield (%) (Di-arylation) | Key Considerations |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Moderate | Excellent for selective mono-arylation due to the bulky, electron-rich ligand. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Moderate | Good to Excellent | A classic, versatile catalyst, often favoring di-substitution with excess boronic acid. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | Good | Good | The bidentate dppf ligand can offer good stability and yields. |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | Dioxane | 80-100 | High | Low | The highly electron-donating and bulky P(t-Bu)₃ ligand is effective for mono-substitution. |
Table 2: Catalyst Performance in Buchwald-Hartwig Amination of this compound
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) (Mono-amination) | Key Considerations |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Good to Excellent | A robust catalyst system for a wide range of amines.[1] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | High | Wide bite angle of Xantphos can be beneficial for challenging substrates. |
| PdCl₂(amphos) | amphos | K₃PO₄ | t-BuOH | 100 | Good | Buchwald's generation 3 catalyst, often effective for pyridyl halides. |
Table 3: Catalyst Performance in Sonogashira Coupling of this compound
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Approx. Yield (%) (Mono-alkynylation) | Key Considerations |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | 60 | Good | The classic Sonogashira conditions, generally reliable.[2] |
| Pd(OAc)₂ | SPhos | - | Cs₂CO₃ | Dioxane | 80 | High | Copper-free conditions can be advantageous for sensitive substrates. |
| Pd(P(t-Bu)₃)₂ | - | CuI | i-Pr₂NEt | DMF | RT-50 | High | Bulky phosphine ligand can improve catalyst activity and lifetime. |
Table 4: Catalyst Performance in Heck Coupling of this compound
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) (Mono-vinylation) | Key Considerations |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | Good | A standard catalyst system for the Heck reaction.[3] |
| Pd₂(dba)₃ | PPh₃ | NaOAc | DMF | 120 | Moderate to Good | Higher temperatures may be required for less reactive olefins. |
| Herrmann's Catalyst | - | K₂CO₃ | NMP | 130 | Good | A highly active palladacycle catalyst. |
Mechanistic Insights and Rationale for Catalyst Selection
The success of a cross-coupling reaction hinges on the delicate balance of the elementary steps in the catalytic cycle: oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination. The ligand plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby influencing the rates of these steps.
The Catalytic Cycle: A Generalized View
References
A Comparative Guide to the Synthesis of 2,6-Diarylpyridin-4-ols: Benchmarking Classical and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of Synthetic Strategies for a Privileged Scaffold
The 2,6-diarylpyridin-4-ol scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials. The strategic placement of aryl groups at the 2 and 6 positions, combined with the nucleophilic and hydrogen-bonding capabilities of the 4-hydroxyl group, imparts unique physicochemical properties that are highly sought after in drug design and molecular engineering. Consequently, the development of efficient, scalable, and versatile synthetic routes to this privileged core is of paramount importance.
This guide provides a critical comparative analysis of three prominent synthetic methodologies for the construction of 2,6-diarylpyridin-4-ols (which exist in tautomeric equilibrium with 2,6-diarylpyridin-4(1H)-ones): the classical Kröhnke and Hantzsch pyridine syntheses, and a modern one-pot domino approach commencing from readily available chalcones. We will delve into the mechanistic underpinnings of each method, providing detailed, field-tested experimental protocols and a quantitative comparison of their performance. This analysis aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.
Comparative Overview of Synthetic Methodologies
| Parameter | Kröhnke Pyridine Synthesis | Hantzsch Pyridine Synthesis | One-Pot Synthesis from Chalcones |
| Starting Materials | α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyl compounds, ammonium acetate | Aldehyde, β-ketoester (2 equiv.), ammonia/ammonium acetate | Chalcone, ethyl acetoacetate, ammonium acetate |
| Key Intermediates | 1,5-Dicarbonyl compound | 1,4-Dihydropyridine | Not isolated (domino reaction) |
| Typical Reaction Conditions | Reflux in glacial acetic acid or ethanol | Reflux in ethanol, often followed by a separate oxidation step | Reflux in a suitable solvent (e.g., ethanol) with a catalyst |
| Reported Yields | Good to excellent | Good, but requires a two-step process (synthesis and oxidation) | Good to excellent |
| Key Advantages | High convergence, broad substrate scope.[1][2] | Well-established, reliable for certain substitution patterns. | High atom and step economy, operational simplicity. |
| Key Disadvantages | Requires pre-synthesis of the pyridinium salt.[1] | Often requires a separate oxidation step which can add complexity and reduce overall yield.[3][4][5][6] | Can be sensitive to the nature of the chalcone substrate. |
Method 1: The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful and highly convergent method for the preparation of substituted pyridines.[1][2] The classical approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][2]
Mechanistic Rationale
The reaction proceeds via a Michael-type addition of the ylide, generated in situ from the pyridinium salt, to the α,β-unsaturated carbonyl compound. This is followed by a ring-closing condensation with ammonia (from ammonium acetate) and subsequent dehydration to afford the aromatic pyridine ring. The choice of glacial acetic acid as a solvent is strategic, as it facilitates both the enolization of the ketone and the final dehydration step.
Experimental Protocol: Synthesis of 2,6-Diphenylpyridin-4-ol
Step 1: Preparation of N-(1-Phenylethan-1-one-2-yl)pyridinium Bromide
-
Dissolve 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone.
-
To this solution, add pyridine (1.1 equiv) dropwise with stirring at room temperature.
-
A white precipitate will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash with cold acetone.
-
Dry the solid under vacuum to yield the N-phenacylpyridinium bromide.
Step 2: Kröhnke Pyridine Synthesis
-
In a round-bottom flask equipped with a reflux condenser, combine N-(1-phenylethan-1-one-2-yl)pyridinium bromide (1.0 equiv), benzalacetophenone (chalcone, 1.0 equiv), and ammonium acetate (10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2,6-diphenylpyridin-4-ol.
Kröhnke Pyridine Synthesis Workflow
Method 2: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[3][5][6] This method is particularly useful for the synthesis of symmetrically substituted pyridines.
Mechanistic Rationale
The reaction proceeds through the condensation of an aldehyde with two equivalents of a β-ketoester and a nitrogen source. The key intermediate is a 1,4-dihydropyridine, which is subsequently aromatized to the final pyridine product. The oxidation step is crucial and can be achieved using a variety of reagents, such as nitric acid or potassium ferrocyanide.[3] The choice of oxidant can influence the overall yield and purity of the final product.
Experimental Protocol: Synthesis of 2,6-Diaryl-1,4-dihydropyridine and Subsequent Oxidation
Step 1: Hantzsch 1,4-Dihydropyridine Synthesis
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv), ethyl benzoylacetate (2.0 equiv), and ammonium acetate (1.2 equiv) in ethanol.
-
Heat the mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will often precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
Step 2: Oxidation to 2,6-Diarylpyridin-4-ol
-
Dissolve the crude 1,4-dihydropyridine from Step 1 in glacial acetic acid.
-
Add a suitable oxidizing agent, such as a solution of sodium nitrite in water, dropwise with stirring.
-
Heat the mixture at 80 °C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by vacuum filtration, wash with water, and recrystallize from a suitable solvent to yield the 2,6-diarylpyridin-4-ol.
Hantzsch Pyridine Synthesis Workflow
Method 3: One-Pot Domino Synthesis from Chalcones
Reflecting the principles of green chemistry, one-pot domino reactions have emerged as highly efficient and atom-economical alternatives to classical multi-step syntheses.[7][8][9][10][11] A notable example is the synthesis of 2,6-diarylpyridin-4-ols from readily available chalcones.
Mechanistic Rationale
This domino reaction is believed to proceed through a series of sequential reactions in a single pot. The process is initiated by a Michael addition of the enolate of a β-dicarbonyl compound (like ethyl acetoacetate) to the chalcone. The resulting 1,5-dicarbonyl intermediate then undergoes a cyclocondensation with an ammonia source, followed by dehydration and tautomerization to yield the stable pyridin-4-one. The use of a catalyst, such as a Lewis or Brønsted acid, can significantly accelerate the reaction rate and improve the yield.
Experimental Protocol: One-Pot Synthesis of 2,6-Diphenylpyridin-4-one
-
To a mixture of a substituted chalcone (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol, add ammonium acetate (2.0 equiv).
-
A catalytic amount of a suitable acid, such as p-toluenesulfonic acid, can be added to promote the reaction.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure 2,6-diphenylpyridin-4-one.
One-Pot Domino Synthesis Workflow
Discussion and Future Outlook
The choice of synthetic methodology for 2,6-diarylpyridin-4-ols is contingent upon several factors, including the desired scale of synthesis, the availability of starting materials, and the tolerance of various functional groups.
The Kröhnke synthesis offers a highly convergent and often high-yielding route, making it attractive for the preparation of diverse libraries of compounds. However, the necessity of pre-forming the pyridinium salt adds an extra step to the overall process.
The Hantzsch synthesis , being one of the oldest and most well-established methods, provides a reliable pathway, particularly for symmetrically substituted pyridines. The main drawback lies in the requirement for a separate oxidation step to achieve the final aromatic product, which can impact the overall efficiency.
The one-pot domino synthesis from chalcones represents a more modern and "green" approach, aligning with the principles of atom and step economy. The operational simplicity and the use of readily available starting materials make it an attractive option for both laboratory-scale and potentially larger-scale synthesis.
Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems for these transformations. The exploration of novel starting materials and the application of flow chemistry techniques could further enhance the utility and scalability of these synthetic routes, paving the way for the discovery of new and potent 2,6-diarylpyridin-4-ol derivatives with applications in medicine and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Photophysical Properties of 2,6-Diarylpyridin-4-ols: Correlating Structure with Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent molecules, 2,6-diarylpyridin-4-ols and their tautomeric counterparts, 4-pyridones, represent a versatile scaffold. Their photophysical properties, including absorption and emission wavelengths, as well as fluorescence quantum yields, can be finely tuned through strategic chemical modifications. This guide provides an in-depth comparison of a series of these derivatives, elucidating the critical relationship between their molecular structure and optical behavior. The insights and data presented herein are synthesized from peer-reviewed literature to ensure technical accuracy and provide a solid foundation for the rational design of novel fluorescent probes and materials.
The core structure of 2,6-diarylpyridin-4-ols offers a unique platform for investigating fundamental photophysical phenomena. The presence of a hydroxyl group at the 4-position introduces the possibility of keto-enol tautomerism and excited-state intramolecular proton transfer (ESIPT), processes that can profoundly influence the fluorescence characteristics of these compounds. By systematically altering the electronic nature of the substituents on the peripheral aryl rings, we can modulate these processes and, in turn, control the emissive properties of the molecule. This guide will delve into these structure-property relationships, supported by comparative experimental data and detailed methodological explanations.
The Decisive Role of Keto-Enol Tautomerism
The photophysical behavior of 2,6-diarylpyridin-4-ols is intrinsically linked to the equilibrium between the enol (pyridin-4-ol) and keto (4-pyridone) forms. This tautomerism is a dynamic process influenced by several factors, including the electronic nature of substituents, solvent polarity, and hydrogen bonding capabilities of the medium.[1][2][3][4][5]
The keto tautomer is generally the more stable form for most simple monocarbonyl compounds. However, in the case of 2,6-diarylpyridin-4-ols, the enol form can be significantly stabilized by factors such as aromaticity and intramolecular hydrogen bonding.[2] The equilibrium between these two forms is crucial as they exhibit distinct photophysical properties. The enol form, with its extended π-conjugation, typically absorbs and emits at longer wavelengths compared to the keto form.
The interconversion between the keto and enol forms can be catalyzed by both acids and bases.[2][3][5] In acidic conditions, protonation of the carbonyl oxygen of the keto form facilitates the formation of the enol. Conversely, in basic conditions, deprotonation of the α-carbon to the carbonyl group leads to an enolate intermediate, which can then be protonated on the oxygen to yield the enol.
Caption: Mechanisms of acid- and base-catalyzed keto-enol tautomerism.
The Influence of Aryl Substituents on Photophysical Properties
The electronic nature of the substituents on the 2- and 6-aryl rings plays a pivotal role in modulating the photophysical properties of these compounds. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths, as well as the fluorescence quantum yield.
A systematic study on a series of 2-oxonicotinonitriles, a related class of compounds, demonstrated that the introduction of an electron-withdrawing cyano group at the 4-position led to a significant increase in the fluorescence quantum yield, reaching up to 85% in acetic acid.[6] Conversely, the presence of an electron-donating substituent resulted in a sharp decrease in the fluorescence efficiency.[6] This trend can be attributed to the modulation of intramolecular charge transfer (ICT) character upon excitation.
In a comprehensive study of "Seoul-Fluors," a class of fluorophores with a 9-aryl substituent, a systematic decrease in the fluorescence quantum yield from 0.72 to 0.00 was observed as the electron-donating ability of the aryl substituent increased.[7] This phenomenon was rationalized by the occurrence of photoinduced electron transfer (PeT), a major fluorescence quenching mechanism.[7]
Comparative Photophysical Data
The following table summarizes the key photophysical data for a hypothetical series of 2,6-diarylpyridin-4-ols, illustrating the expected trends based on the principles discussed above. The data is presented for a nonpolar solvent (e.g., toluene) and a polar protic solvent (e.g., methanol) to highlight the effects of solvatochromism.
| Substituent (R) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F |
| -H | Toluene | 350 | 420 | 4898 | 0.45 |
| Methanol | 355 | 430 | 5149 | 0.30 | |
| -OCH₃ | Toluene | 365 | 440 | 4878 | 0.25 |
| Methanol | 375 | 455 | 4785 | 0.15 | |
| -N(CH₃)₂ | Toluene | 380 | 460 | 4484 | 0.05 |
| Methanol | 395 | 480 | 4468 | <0.01 | |
| -CN | Toluene | 340 | 400 | 4662 | 0.70 |
| Methanol | 345 | 410 | 4734 | 0.80 | |
| -NO₂ | Toluene | 335 | 390 | 4533 | 0.10 |
| Methanol | 340 | 400 | 4662 | 0.05 |
Note: The data in this table is illustrative and based on established trends in related fluorescent dyes. Actual experimental values may vary.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the photophysical data, it is imperative to follow rigorous and well-documented experimental protocols.
Synthesis of 2,6-Diarylpyridin-4-ols
A common and efficient method for the synthesis of 2,6-diaryl-substituted pyridines involves a one-pot reaction of a chalcone derivative with a suitable nitrogen source, such as ammonium acetate.
Example Protocol for the Synthesis of 2,6-Diphenylpyridin-4-ol:
-
Chalcone Synthesis: To a solution of acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of aqueous sodium hydroxide. Stir the mixture at room temperature until a precipitate forms. Filter the solid, wash with cold ethanol, and dry to obtain the chalcone (1,3-diphenylprop-2-en-1-one).
-
Pyridin-4-ol Formation: A mixture of the synthesized chalcone (1.0 eq), ethyl acetoacetate (1.2 eq), and ammonium acetate (2.0 eq) in glacial acetic acid is refluxed for 4-6 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2,6-diphenylpyridin-4-ol.
Caption: General workflow for the synthesis of 2,6-diarylpyridin-4-ols.
Photophysical Characterization
Accurate determination of photophysical properties requires careful sample preparation and the use of standardized measurement techniques.
1. UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions of the compounds in spectroscopic grade solvents (e.g., toluene, methanol) with absorbances in the range of 0.01-0.1 at the excitation wavelength to avoid inner filter effects.
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer.
-
Determine the wavelength of maximum absorption (λ_abs).
2. Fluorescence Spectroscopy:
-
Excite the samples at their respective λ_abs.
-
Record the emission spectra using a calibrated spectrofluorometer.
-
Determine the wavelength of maximum emission (λ_em).
3. Fluorescence Quantum Yield (Φ_F) Determination:
The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
The quantum yield (Φ_F) is calculated using the following equation:
Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
ref and sample refer to the reference and sample, respectively.
Example Protocol for Quantum Yield Measurement:
-
Prepare a series of solutions of both the sample and a suitable reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorption and emission spectra for each solution.
-
Integrate the area under the emission curves.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.
-
The slopes of these plots are proportional to the quantum yields.
-
Calculate the quantum yield of the sample using the equation above and the known quantum yield of the reference.
Caption: Workflow for determining fluorescence quantum yield.
Conclusion: A Roadmap for Rational Design
The photophysical properties of 2,6-diarylpyridin-4-ols are intricately linked to their molecular structure. The interplay of keto-enol tautomerism, excited-state proton transfer, and the electronic nature of aryl substituents provides a powerful toolkit for the rational design of novel fluorophores with tailored optical characteristics. By understanding and applying the principles outlined in this guide, researchers can effectively navigate the chemical space of these versatile compounds to develop advanced materials for applications in bioimaging, sensing, and optoelectronics.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Perturbation of the Fluorescence Quantum Yield in Emission‐Tunable and Predictable Fluorophores (Seoul‐Fluors) by a Facile Synthetic Method Involving C—H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Dibromopyridin-4-ol
As a Senior Application Scientist, this guide provides a detailed protocol for the proper disposal of 2,6-Dibromopyridin-4-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are synthesized from established safety data for analogous chemical structures and best practices for handling halogenated organic compounds. This document is intended for researchers, scientists, and professionals in drug development who handle such reagents.
Hazard Identification and Risk Assessment
This compound is a halogenated pyridine derivative. While specific toxicological data for this compound is not extensively published, the hazards can be inferred from structurally similar chemicals such as 2,6-Dibromopyridine and other brominated pyridinols. The primary risks are associated with its potential toxicity, irritant properties, and environmental persistence.
Key Hazards:
-
Acute Toxicity: Analogous compounds like 2,6-Dibromopyridine are classified as fatal if swallowed[1]. Assume a high degree of oral toxicity.
-
Irritation: Causes skin irritation and serious eye irritation[1][2]. Direct contact must be avoided.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes[2]. Handling should occur in well-ventilated areas.
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects. Release into the environment must be strictly prevented[2][3][4].
During combustion, it may emit highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide (HBr)[2].
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Category | Associated Risk | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Fatal if swallowed[1]. | Do not eat, drink, or smoke when using this product[5]. Wash hands thoroughly after handling[5]. |
| Skin Irritation | Causes skin irritation[2]. | Wear protective gloves and clothing to prevent skin exposure[2][5][6]. |
| Eye Irritation | Causes serious eye irritation[2]. | Wear safety glasses with side-shields or chemical goggles[2][6]. A face shield is recommended where splashing is possible[6]. |
| Respiratory Irritation | May cause respiratory irritation[2]. | Use only in a well-ventilated area, preferably within a chemical fume hood[2][6]. If dust is generated, use a NIOSH-approved respirator[2]. |
| Environmental | Toxic to aquatic life. | Do not allow product to enter drains or waterways[2][6]. Collect spillage. |
Pre-Disposal Handling and Waste Segregation
Proper handling and segregation at the point of generation are critical for safe and compliant disposal. The fundamental principle is to treat this compound waste as a halogenated organic waste [7].
Key Procedures:
-
Waste Segregation: Always keep halogenated organic wastes separate from non-halogenated streams[8][9]. This is crucial because co-mingling complicates disposal and significantly increases costs[9]. Do not mix this waste with acids, bases, or strong oxidizing agents[2][9].
-
Waste Containers: Collect waste in a designated, properly labeled, and chemically compatible container[2][8]. The container must have a secure, tight-fitting lid to prevent the release of vapors[8][10].
-
Labeling: Label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound"[8][11]. Do not use abbreviations. The label should also clearly indicate the associated hazards (e.g., Toxic, Irritant)[8].
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The storage area should be cool, dry, and well-ventilated, away from incompatible materials[8][10]. Ensure the container is stored in secondary containment to mitigate potential leaks or spills[8].
Spill Management Protocol
Accidental spills must be handled immediately and safely.
-
Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one[6].
-
Wear Appropriate PPE: Before addressing the spill, don the appropriate PPE as detailed in Table 1, including gloves, safety goggles, a lab coat, and respiratory protection if dust is present[6].
-
Containment & Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal: The collected spill debris and cleaning materials must be disposed of as halogenated hazardous waste, following the procedures in the next section.
Step-by-Step Disposal Workflow
The final disposal of this compound must be conducted through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash[2][6][9].
Disposal Decision Workflow
Caption: Decision workflow for safe disposal of this compound.
Procedural Steps:
-
Characterize and Segregate: Following the pre-disposal protocol, ensure the waste is correctly identified and segregated as halogenated organic waste[7][8].
-
Secure Containerization: Place the waste in a designated hazardous waste container that is properly sealed and labeled with the chemical name and hazard warnings[10][11].
-
Accumulation: Do not accumulate more than 55 gallons of hazardous waste in your Satellite Accumulation Area, per EPA guidelines. For smaller labs, practical limits are much lower.
-
Request Pickup: Once the container is nearly full (around 75%), contact your institution's Environmental Health and Safety (EHS or EHRS) department to schedule a waste pickup[8]. Provide them with a complete and accurate description of the waste contents.
-
Final Disposal Method: The designated disposal method for halogenated organic compounds is typically high-temperature incineration in a licensed hazardous waste facility[7][12]. This method is necessary to ensure the complete destruction of the compound and prevent the formation of toxic byproducts. Land disposal of halogenated organic compounds is often restricted[13].
Regulatory Compliance
Disposal of this compound is governed by local and national regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[13][14]. It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed and disposed of in full compliance with these regulations. Always consult your institution's EHS department and local authorities for specific requirements[2].
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. georganics.sk [georganics.sk]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. aksci.com [aksci.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. p2infohouse.org [p2infohouse.org]
- 14. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of 2,6-Dibromopyridin-4-ol
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. Compounds like 2,6-Dibromopyridin-4-ol are valuable building blocks, but their safe handling is paramount to both personal safety and the integrity of our research. This guide moves beyond a simple checklist, offering a deep dive into the causality behind the necessary safety protocols for this compound. Our goal is to empower you with the knowledge to work confidently and safely, ensuring that your focus remains on scientific advancement.
Immediate Safety Briefing: Understanding the Risks
Before handling this compound, it is crucial to internalize its hazard profile. This compound is classified with several key risks that dictate our handling procedures. While specific data for this compound may be limited, we can infer its primary hazards from safety data sheets for closely related structural analogs like 2,6-Dibromopyridine.
The primary concerns are:
-
Acute Oral Toxicity: Can be harmful or fatal if swallowed.[1][2]
-
Skin Irritation: Causes skin irritation upon contact.[1][3][4]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or fume.[1][3][4]
These hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical barrier against chemical exposure. Each component is chosen to counteract a specific hazard posed by this compound.
| PPE Component | Specification | Rationale for Use with this compound |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Protects against skin irritation and absorption. Always inspect gloves for integrity before use and dispose of them properly after handling.[4][5] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Prevents airborne particles and accidental splashes from causing serious eye irritation.[3][6] |
| Body Protection | Fully-buttoned laboratory coat | Shields skin and personal clothing from contamination.[3][7] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when working with the solid form to avoid inhalation of dust particles, which can cause respiratory irritation.[2][3] |
Operational Protocol: From Weighing to Waste
A systematic workflow is essential to minimize risk. The following step-by-step guide provides a framework for the safe handling of this compound in a laboratory setting.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks.[5]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are within the fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust by handling the solid gently.[4][6]
Experimental Use
-
Container Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.
-
Controlled Environment: Maintain the experiment within the fume hood. Keep the container tightly closed when not in use.[7][8]
-
Avoid Incompatibilities: Store and handle this compound away from strong oxidizing agents and bases.[2][8]
Spill Management and First Aid
Accidents can happen, and preparedness is key.
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[8]
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[3][8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3][8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical help.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8][10]
-
Disposal Plan: A Compliant Conclusion
Proper disposal is a critical final step in the chemical handling workflow.
-
Waste Collection: All waste containing this compound, including contaminated consumables like gloves and weigh boats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][6]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][6][11]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key stages and decision points.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
